Product packaging for A-317491(Cat. No.:CAS No. 475205-49-3)

A-317491

Katalognummer: B1664225
CAS-Nummer: 475205-49-3
Molekulargewicht: 565.6 g/mol
InChI-Schlüssel: VQGBOYBIENNKMI-LJAQVGFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H27NO8 B1664225 A-317491 CAS No. 475205-49-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27NO8/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGBOYBIENNKMI-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197185
Record name A-317491
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475205-49-3
Record name A-317491
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475205493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-317491
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-317491
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H327N08IPV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A-317491: A Comprehensive Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-317491 is a potent and selective, non-nucleotide competitive antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3][4] These ligand-gated ion channels are predominantly expressed on sensory afferent nerves and are activated by extracellular adenosine triphosphate (ATP), playing a crucial role in nociceptive signaling.[2][3][5] this compound effectively blocks the activation of these receptors, thereby inhibiting the downstream signaling cascades associated with pain perception.[1][2] This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual representations of its molecular interactions and experimental applications.

Core Mechanism of Action: Competitive Antagonism of P2X3 and P2X2/3 Receptors

This compound functions as a competitive antagonist at the ATP binding site of both homomeric P2X3 and heteromeric P2X2/3 receptors.[4] X-ray crystallography studies have confirmed that this compound binds within the same cavity as ATP.[4] Specifically, the tetracarboxylic acid moiety of this compound occupies the same position as the triphosphate chain of ATP, thereby preventing the endogenous ligand from binding and activating the channel.[4] This blockade inhibits the ion flux, primarily Ca2+, that is normally induced by ATP binding.[1][2] The inhibition of this calcium influx in sensory neurons is a key event in the analgesic effect of this compound, particularly in the context of chronic inflammatory and neuropathic pain.[1][2][3] The antagonism is stereospecific, with the S-enantiomer (this compound) being significantly more potent than the R-enantiomer (A-317344).[2][5]

Signaling Pathway

The following diagram illustrates the signaling pathway initiated by ATP and the inhibitory action of this compound.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_P2X2_3 P2X3 / P2X2/3 Receptor (Ligand-Gated Ion Channel) ATP->P2X3_P2X2_3 Binds and Activates This compound This compound This compound->P2X3_P2X2_3 Competitively Blocks Ca_influx Ca²⁺ Influx P2X3_P2X2_3->Ca_influx Channel Opening Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Figure 1: this compound Mechanism of Action.

Quantitative Data

The potency and selectivity of this compound have been characterized across various in vitro and in vivo models.

Table 1: In Vitro Binding Affinity and Potency
Receptor TargetSpeciesAssay TypeValueReference
P2X3HumanKi22 nM[1]
P2X3RatKi22 nM[1]
P2X2/3HumanKi9 nM[1]
P2X2/3RatKi92 nM[1]
P2X3HumanIC50 (α,β-meATP-induced current)97 nM[5]
P2X2/3HumanIC50 (α,β-meATP-induced current)169 nM[5]
Native P2X3/P2X2/3Rat (DRG neurons)IC50 (current block)15 nM[1][6]
Other P2 Receptors-IC50>10 µM[1][2]
Other Receptors/Channels-IC50>10 µM[1][2]
Table 2: In Vivo Efficacy in Pain Models
Pain ModelSpeciesAdministrationED50Reference
CFA-Induced Thermal HyperalgesiaRats.c.30 µmol/kg[2][5]
CCI-Induced Thermal HyperalgesiaRats.c.15 µmol/kg[5]
CCI-Induced Mechanical AllodyniaRats.c.10 µmol/kg[5]
CFA-Induced Thermal HyperalgesiaRatIntrathecal30 nmol[7][8]
CFA-Induced Thermal HyperalgesiaRatIntraplantar300 nmol[7][8]
CCI & L5/L6 Ligation Mechanical AllodyniaRatIntrathecal10 nmol[7][8]
Formalin-Induced Nocifensive Behaviors (Phase 1 & 2)RatIntrathecal10 nmol[8]

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Recombinant Receptor Expression and Calcium Flux Assay

This protocol is used to determine the potency of this compound on recombinant human and rat P2X3 and P2X2/3 receptors.

Start Start Cell_Culture Culture 1321N1 cells Start->Cell_Culture Transfection Transfect cells with plasmids encoding P2X3 or P2X2/3 receptor subunits Cell_Culture->Transfection Incubation Incubate for 24-48 hours to allow for receptor expression Transfection->Incubation Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Incubation->Loading Wash Wash cells to remove extracellular dye Loading->Wash Pre-incubation Pre-incubate cells with varying concentrations of this compound Wash->Pre-incubation Stimulation Stimulate cells with a P2X3/P2X2/3 agonist (e.g., α,β-methyleneATP) Pre-incubation->Stimulation Measurement Measure changes in intracellular calcium concentration using a fluorometric plate reader Stimulation->Measurement Analysis Analyze data to determine IC50 values for this compound Measurement->Analysis End End Analysis->End

Figure 2: Calcium Flux Assay Workflow.

Methodology:

  • Cell Culture and Transfection: Human astrocytoma 1321N1 cells, which do not natively express P2X receptors, are cultured and transfected with plasmids containing the cDNA for human or rat P2X3 and/or P2X2 subunits.

  • Fluorescent Dye Loading: Transfected cells are loaded with a calcium-sensitive dye.

  • Compound Application: Cells are pre-incubated with this compound at various concentrations.

  • Agonist Stimulation and Measurement: An agonist, such as α,β-methyleneATP (α,β-meATP), is added to activate the P2X receptors, and the resulting change in fluorescence, indicative of calcium influx, is measured.

  • Data Analysis: The inhibitory effect of this compound is quantified by calculating the IC50 value from the concentration-response curve.

Electrophysiological Recording in Dorsal Root Ganglion (DRG) Neurons

This protocol assesses the effect of this compound on native P2X3 and P2X2/3 receptors in sensory neurons.

Start Start DRG_Isolation Isolate dorsal root ganglia (DRG) from rats Start->DRG_Isolation Cell_Dissociation Dissociate ganglia into individual neurons DRG_Isolation->Cell_Dissociation Cell_Plating Plate neurons on coverslips for electrophysiological recording Cell_Dissociation->Cell_Plating Patch_Clamp Establish whole-cell patch-clamp configuration on a single neuron Cell_Plating->Patch_Clamp Agonist_Application Apply P2X agonist (e.g., α,β-meATP) to elicit an inward current Patch_Clamp->Agonist_Application A317491_Application Pre- and co-apply varying concentrations of this compound with the agonist Agonist_Application->A317491_Application Current_Measurement Record the peak inward current in response to agonist application A317491_Application->Current_Measurement Data_Analysis Determine the concentration-dependent blockade and calculate the IC50 Current_Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: Electrophysiology Workflow in DRG Neurons.

Methodology:

  • Neuron Preparation: DRG neurons are isolated from rats and cultured.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on individual DRG neurons.

  • Drug Application: A P2X receptor agonist is applied to the neuron to evoke an inward current. This compound is then pre- and co-applied with the agonist at different concentrations.[3]

  • Data Acquisition and Analysis: The peak amplitude of the agonist-evoked current is measured in the absence and presence of this compound to determine the extent of inhibition and calculate the IC50 value.[3]

In Vivo Models of Pain

The analgesic efficacy of this compound is evaluated in animal models of chronic inflammatory and neuropathic pain.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain:

  • Surgery: A unilateral chronic constriction injury is induced on the sciatic nerve of rats.

  • Pain Behavior Assessment: Several days post-surgery, baseline thermal hyperalgesia and mechanical allodynia are assessed.

  • Drug Administration: this compound is administered, typically via subcutaneous (s.c.) or intrathecal injection.

  • Post-Drug Assessment: Pain behaviors are re-assessed at various time points after drug administration.

  • Data Analysis: The dose-dependent reversal of hyperalgesia and allodynia is determined, and the ED50 is calculated.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:

  • Induction of Inflammation: CFA is injected into the hind paw of a rat to induce a localized inflammation and pain.

  • Pain Behavior Assessment: Baseline thermal hyperalgesia is measured.

  • Drug Administration: this compound is administered to the animals.

  • Post-Drug Assessment: Thermal hyperalgesia is re-evaluated.

  • Data Analysis: The antinociceptive effect of this compound is quantified, and the ED50 is determined.

Selectivity Profile

This compound exhibits a high degree of selectivity for P2X3-containing receptors. It has been tested against a wide panel of other P2 receptors, neurotransmitter receptors, ion channels, and enzymes and shows very weak or no activity, with IC50 values greater than 10 µM.[1][2][3] This high selectivity minimizes the potential for off-target effects.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of P2X3 and P2X2/3 receptors. Its mechanism of action, centered on the blockade of ATP-gated cation channels on sensory neurons, provides a strong rationale for its use in the study and potential treatment of chronic pain states. The quantitative data and established experimental protocols underscore its utility as a valuable pharmacological tool for researchers in the fields of pain, neuropharmacology, and drug discovery.

References

A-317491: A Potent and Selective P2X3 Receptor Antagonist for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

A-317491 is a potent, selective, and non-nucleotide antagonist of the P2X3 and P2X2/3 receptors, which are key players in nociceptive signaling pathways.[1][2][3][4] This technical guide provides a comprehensive overview of the function and characteristics of this compound, with a focus on its quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented is intended to support researchers and professionals in the field of pain drug discovery and development.

Introduction

Adenosine triphosphate (ATP) is a critical signaling molecule in pain pathways, acting through various purinergic receptors.[5][6] The P2X3 and P2X2/3 receptors, ligand-gated ion channels, are predominantly expressed on sensory afferent nerves and are activated by ATP released during tissue injury or inflammation.[1][3][4][7] This activation leads to the generation of pain signals.[6] this compound has emerged as a valuable pharmacological tool and a potential therapeutic lead due to its high affinity and selectivity for these specific receptor subtypes.[1][8][9] This document details the pharmacological profile of this compound, its mechanism of action, and the experimental protocols used to characterize its function.

Core Function and Mechanism of Action

This compound functions as a competitive antagonist at P2X3 and P2X2/3 receptors.[1][7][10] X-ray crystallography studies have confirmed that this compound binds to the same ATP binding site, with its tetracarboxylic acid moiety occupying a position similar to the triphosphate chain of ATP.[7][10] By blocking the binding of ATP, this compound prevents the conformational changes required for channel opening and subsequent cation influx (Na⁺ and Ca²⁺), thereby inhibiting the depolarization of sensory neurons and the propagation of pain signals.[6] The blockade by this compound is rapid in onset and reversible.[1][3]

Below is a diagram illustrating the signaling pathway of P2X3 receptor activation and the inhibitory action of this compound.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_Receptor P2X3 Receptor (Ligand-gated ion channel) ATP->P2X3_Receptor Binds & Activates This compound This compound This compound->P2X3_Receptor Competitively Blocks Cation_Influx Na+ / Ca2+ Influx P2X3_Receptor->Cation_Influx Opens Channel Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential

P2X3 receptor activation and antagonism by this compound.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Functional Potency
Receptor SubtypeSpeciesAssay TypeAgonistKi (nM)IC50 (nM)Reference
P2X3HumanCalcium Fluxα,β-meATP22-[2]
P2X3RatCalcium Fluxα,β-meATP22-[2]
P2X2/3HumanCalcium Fluxα,β-meATP9-[2]
P2X2/3RatCalcium Fluxα,β-meATP92-[2]
P2X3HumanElectrophysiologyα,β-meATP1797[1][3]
P2X3HumanElectrophysiologyATP499[1][3]
P2X2/3HumanElectrophysiologyα,β-meATP20169[1][3]
Native P2X3Rat DRG NeuronsElectrophysiologyα,β-meATP-15[1][2][3]
P2X2/3HumanRadioligand Binding ([³H]this compound)-0.9 (Kd)-[11]
P2X3HumanRadioligand Binding ([³H]this compound)-9 (Kd)-[11]

DRG: Dorsal Root Ganglion

Table 2: In Vivo Efficacy in Animal Models of Pain
Pain ModelSpeciesAdministrationEndpointED50Reference
Chronic Constriction Injury (CCI)Rats.c.Mechanical Allodynia10 µmol/kg[1]
Chronic Constriction Injury (CCI)Rats.c.Thermal Hyperalgesia15 µmol/kg[1]
L5/L6 Nerve LigationRati.t.Mechanical Allodynia10 nmol[8][9]
Complete Freund's Adjuvant (CFA)Rats.c.Thermal Hyperalgesia30 µmol/kg[1][4]
Complete Freund's Adjuvant (CFA)Rati.t.Thermal Hyperalgesia30 nmol[8][9]
Complete Freund's Adjuvant (CFA)Rati.pl.Thermal Hyperalgesia300 nmol[8][9]
Formalin Test (Phase 1 & 2)Rati.t.Nocifensive Behaviors10 nmol[8]
α,β-meATP-induced PainRati.pl.Nocifensive Behaviors-[8]

s.c.: subcutaneous; i.t.: intrathecal; i.pl.: intraplantar

Table 3: Selectivity Profile of this compound
Receptor/Enzyme/Ion ChannelActivityReference
Other P2X and P2Y ReceptorsIC50 > 10 µM[1][2][3][12]
86 other receptors, ion channels, transport sites, and enzymesIC50 > 10 µM[1]
δ opioid receptorIC50 ≈ 5 µM[1]
κ and μ opioid receptors<15% inhibition at 10 µM[1]
EctonucelotidaseNo inhibition up to 100 µM[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.

In Vitro Calcium Flux Assay

This assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium.

Calcium_Flux_Workflow Start Start Cell_Culture Culture 1321N1 cells expressing recombinant human or rat P2X3 or P2X2/3 receptors Start->Cell_Culture Plating Plate cells in 96-well plates Cell_Culture->Plating Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Plating->Dye_Loading Incubation Incubate with this compound at various concentrations Dye_Loading->Incubation Agonist_Addition Add P2X agonist (e.g., α,β-meATP) Incubation->Agonist_Addition Measurement Measure fluorescence intensity (calcium influx) using a fluorescence plate reader Agonist_Addition->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis End End Data_Analysis->End Electrophysiology_Workflow Start Start Cell_Prep Prepare stably transfected cells or cultured rat DRG neurons Start->Cell_Prep Patching Establish whole-cell patch-clamp configuration Cell_Prep->Patching Baseline Record baseline current Patching->Baseline Agonist_Application Apply P2X agonist (e.g., α,β-meATP) to evoke inward currents Baseline->Agonist_Application Antagonist_Application Pre- and co-apply this compound with the agonist Agonist_Application->Antagonist_Application Recording Record changes in current amplitude Antagonist_Application->Recording Data_Analysis Analyze current inhibition and calculate IC50 values Recording->Data_Analysis End End Data_Analysis->End

References

A-317491: A Technical Overview of a Potent and Selective P2X3/P2X2/3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-317491 is a potent, selective, and non-nucleotide antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3] Developed by Abbott Laboratories, this compound has demonstrated significant efficacy in preclinical models of chronic inflammatory and neuropathic pain.[1][4] Its high affinity for P2X3-containing receptors, which are predominantly expressed on nociceptive sensory neurons, underscores its potential as a targeted analgesic agent. This technical guide provides a comprehensive overview of the discovery, mechanism of action, pharmacological properties, and preclinical development of this compound, presenting key data in a structured format for researchers and drug development professionals.

Introduction: The Role of P2X3 Receptors in Pain Signaling

P2X3 and P2X2/3 receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP).[1] These receptors are highly localized on the peripheral and central terminals of sensory afferent nerves.[1][3] In conditions of tissue injury or inflammation, ATP is released from cells and activates these receptors, leading to cation influx, depolarization, and the initiation of pain signals. The strategic localization and function of P2X3-containing receptors have made them a compelling target for the development of novel analgesics. This compound emerged from research efforts to identify non-nucleotide antagonists that could selectively block these receptors and thereby mitigate pain.

Discovery and Synthesis

This compound was synthesized and characterized by researchers at Abbott Laboratories.[5] While the specific, detailed synthetic route for this compound is proprietary and not publicly available, its discovery represents a significant step in the development of selective, non-nucleotide P2X3 receptor antagonists. It is the S-enantiomer of a chiral pair, with its R-enantiomer, A-317344, being significantly less active.[1]

Mechanism of Action

This compound acts as a competitive antagonist at P2X3 and P2X2/3 receptors.[1] X-ray crystallography studies have shown that this compound binds to the same ATP binding cavity on the P2X3 receptor.[6] By occupying this site, it prevents the binding of the endogenous agonist ATP, thereby inhibiting receptor activation and the subsequent influx of cations that leads to neuronal excitation and the sensation of pain.[7]

Signaling Pathway

The activation of P2X3 receptors on nociceptive neurons by ATP leads to a cascade of events culminating in the transmission of a pain signal to the central nervous system. This compound intercepts this pathway at a critical early stage.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space ATP ATP (released from damaged cells) P2X3 P2X3/P2X2/3 Receptor ATP->P2X3 Binds to Ca_Influx Cation Influx (Na+, Ca2+) P2X3->Ca_Influx Activates Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal A317491 This compound A317491->P2X3 Blocks

P2X3 receptor signaling pathway in nociception and its inhibition by this compound.

In Vitro Pharmacology

This compound demonstrates high potency and selectivity for human and rat P2X3 and P2X2/3 receptors. Its antagonist activity has been characterized in various in vitro assays, including calcium flux and electrophysiology studies.

Table 1: In Vitro Antagonist Activity of this compound
Receptor SubtypeSpeciesAssay TypeKi (nM)IC50 (nM)Reference(s)
P2X3HumanCalcium Flux22-[1][2][3]
P2X3RatCalcium Flux22-[1][2][3]
P2X2/3HumanCalcium Flux9-[1][2][3]
P2X2/3RatCalcium Flux92-[1][2][3]
P2X3HumanElectrophysiology-97[5]
P2X2/3HumanElectrophysiology-169[5]
Native P2X3/P2X2/3Rat DRG NeuronsElectrophysiology-15[2]

This compound exhibits high selectivity for P2X3-containing receptors, with IC50 values greater than 10 µM for other P2 receptor subtypes and a panel of over 80 other receptors, ion channels, and enzymes.[1][3]

In Vivo Pharmacology and Efficacy

This compound has been evaluated in several well-established animal models of pain, where it has shown significant analgesic effects, particularly in chronic pain states.

Table 2: In Vivo Efficacy of this compound in Rat Models of Pain
Pain ModelEndpointRoute of AdministrationED50Reference(s)
Complete Freund's Adjuvant (CFA)-Induced Inflammatory PainThermal HyperalgesiaSubcutaneous (s.c.)30 µmol/kg[3]
Chronic Constriction Injury (CCI) of the Sciatic NerveMechanical AllodyniaSubcutaneous (s.c.)10 µmol/kg[1]
Chronic Constriction Injury (CCI) of the Sciatic NerveThermal HyperalgesiaSubcutaneous (s.c.)15 µmol/kg[1]
L5/L6 Nerve LigationMechanical AllodyniaIntrathecal10 nmol[8]

Notably, this compound was found to be largely ineffective in models of acute pain, suggesting a more prominent role for P2X3 and P2X2/3 receptors in the maintenance of chronic pain states rather than in acute nociception.[1][3]

Pharmacokinetics

Pharmacokinetic studies in rats have indicated that this compound has limited penetration into the central nervous system, suggesting that its analgesic effects are primarily mediated by peripheral P2X3/P2X2/3 receptors.

Experimental Protocols

The following are generalized protocols for the key in vivo pain models used to evaluate the efficacy of this compound. Specific parameters may vary between individual studies.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This model is used to induce a persistent inflammatory state, leading to thermal hyperalgesia.

Protocol:

  • Animals: Male Sprague-Dawley rats (200-300 g) are typically used.

  • Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA; typically 0.1 mL of a 1 mg/mL suspension of Mycobacterium tuberculosis in an oil/saline emulsion) is administered into the plantar surface of one hind paw.[9][10]

  • Assessment of Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured at baseline and at various time points after CFA injection. A decrease in paw withdrawal latency in the ipsilateral paw indicates thermal hyperalgesia.

  • Drug Administration: this compound or vehicle is typically administered subcutaneously 30 minutes before the assessment of thermal hyperalgesia.[5]

Experimental Workflow for CFA Model

CFA_Workflow start Acclimatize Rats baseline Baseline Thermal Sensitivity Measurement start->baseline cfa_injection Intraplantar CFA Injection baseline->cfa_injection hyperalgesia Development of Thermal Hyperalgesia cfa_injection->hyperalgesia 2-4 hours drug_admin Administer this compound or Vehicle (s.c.) hyperalgesia->drug_admin post_drug_test Measure Thermal Withdrawal Latency drug_admin->post_drug_test 30 minutes data_analysis Data Analysis post_drug_test->data_analysis

Workflow for the CFA-induced thermal hyperalgesia model.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This surgical model mimics peripheral nerve injury, resulting in mechanical allodynia and thermal hyperalgesia.

Protocol:

  • Animals: Male Sprague-Dawley rats are used.

  • Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The incision is then closed.

  • Assessment of Mechanical Allodynia: The paw withdrawal threshold to mechanical stimulation with von Frey filaments is measured on the plantar surface of the hind paw. A decrease in the withdrawal threshold in the ipsilateral paw is indicative of mechanical allodynia.

  • Drug Administration: this compound or vehicle is administered, and behavioral testing is conducted at various time points post-surgery.

Clinical Development

As of the current date, there is no publicly available information indicating that this compound has entered human clinical trials. While other P2X3 receptor antagonists have progressed to clinical evaluation for conditions such as chronic cough, the clinical development status of this compound remains undisclosed.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of P2X3 and P2X2/3 receptors. Its robust efficacy in preclinical models of chronic inflammatory and neuropathic pain highlights the therapeutic potential of targeting the P2X3 signaling pathway. The data summarized in this technical guide provide a solid foundation for further research into the role of P2X3-containing receptors in pain and the development of next-generation analgesics. While the clinical trajectory of this compound is unknown, it remains a valuable pharmacological tool for investigating the intricate mechanisms of pain.

References

A-317491: A Potent and Selective P2X2/3 Receptor Antagonist for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A-317491 is a novel, potent, and selective non-nucleotide antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3] These receptors, which are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP), are predominantly localized on sensory afferent nerves and play a crucial role in nociceptive signaling.[1][4] The activation of P2X3 and P2X2/3 receptors contributes to the sensation of pain, particularly in chronic inflammatory and neuropathic states.[1][2][4] this compound has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these receptors and as a promising lead compound in the development of novel analgesics.[2][4] This technical guide provides a comprehensive overview of this compound, including its quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been extensively characterized through a variety of in vitro and in vivo assays. The data presented below summarizes its binding affinity, functional potency, and selectivity for P2X2/3 and P2X3 receptors, as well as its efficacy in animal models of pain.

In Vitro Activity: Receptor Binding and Functional Antagonism

This compound demonstrates high affinity and potent antagonism at both human and rat P2X3 and P2X2/3 receptors. The S-enantiomer, this compound, is the active form, while the R-enantiomer, A-317344, is significantly less active, highlighting the stereospecificity of its interaction with the receptor.[1][2][5]

Receptor Species Assay Type Parameter Value (nM) Reference
P2X3HumanCalcium FluxKi22[3][6]
P2X3RatCalcium FluxKi22[6]
P2X2/3HumanCalcium FluxKi9[3][6]
P2X2/3RatCalcium FluxKi92[6]
P2X3HumanElectrophysiologyIC5097 (Ki = 17)[2]
P2X2/3HumanElectrophysiologyIC50169 (Ki = 20)[2]
Native P2X3/P2X2/3Rat (DRG Neurons)ElectrophysiologyIC5015[6]
P2X2/3RatSchild AnalysispA2232[2]
P2X2/3HumanRadioligand Binding ([3H]this compound)Kd0.9[7]
P2X3HumanRadioligand Binding ([3H]this compound)Kd9[7]
Selectivity Profile

This compound exhibits high selectivity for P2X3 and P2X2/3 receptors over other P2X receptor subtypes and a wide range of other neurotransmitter receptors, ion channels, and enzymes.[1][2][6]

Receptor/Target Activity Reference
Other P2 Receptors (P2X1, P2X2, P2X4, P2Y2)IC50 > 10 µM[1][2][3]
Other Neurotransmitter Receptors, Ion Channels, EnzymesIC50 > 10 µM[1][6]
In Vivo Efficacy in Animal Models of Pain

This compound has demonstrated significant antinociceptive effects in various rodent models of chronic inflammatory and neuropathic pain.[1][2][4] Notably, it is less effective in models of acute pain.[1][2]

Pain Model Species Endpoint Route of Administration ED50 Reference
Complete Freund's Adjuvant (CFA) - InflammatoryRatThermal HyperalgesiaSubcutaneous (s.c.)30 µmol/kg[1][3]
Chronic Constriction Injury (CCI) - NeuropathicRatThermal HyperalgesiaSubcutaneous (s.c.)15 µmol/kg[2]
Chronic Constriction Injury (CCI) - NeuropathicRatMechanical AllodyniaSubcutaneous (s.c.)10 µmol/kg[2]
CFA - InflammatoryRatThermal HyperalgesiaIntrathecal30 nmol[8]
CFA - InflammatoryRatThermal HyperalgesiaIntraplantar300 nmol[8]
CCI - NeuropathicRatMechanical AllodyniaIntrathecal10 nmol[8]
L5/L6 Nerve Ligation - NeuropathicRatMechanical AllodyniaIntrathecal10 nmol[8]
Formalin Test (Phase 1 & 2)RatNocifensive BehaviorsIntrathecal10 nmol[8]

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize this compound.

Calcium Influx Assay

This assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium concentration ([Ca2+]i) in cells expressing P2X receptors.

Objective: To determine the functional potency (IC50/Ki) of this compound in inhibiting P2X3 and P2X2/3 receptor activation.

Materials:

  • Cell line stably expressing human or rat P2X3 or P2X2/3 receptors (e.g., 1321N1 astrocytoma cells).[2][5]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • P2X receptor agonist (e.g., α,β-methylene ATP (α,β-meATP)).[5]

  • This compound and other test compounds.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader.

Procedure:

  • Cell Culture: Culture the recombinant cell line under standard conditions. Seed cells into 96- or 384-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer. Incubate the cells with the calcium-sensitive dye solution in the dark at 37°C for a specified time (e.g., 60 minutes).

  • Compound Incubation: Wash the cells to remove excess dye. Add this compound at various concentrations to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading. Add the P2X agonist (e.g., α,β-meATP at a concentration that elicits a submaximal response, typically EC80) to all wells.[2]

  • Data Analysis: Measure the peak fluorescence intensity following agonist addition. Normalize the data to the response in the absence of the antagonist (100% activation) and the response in the absence of agonist (0% activation). Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.[2]

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through P2X channels in response to agonist application and its inhibition by this compound.

Objective: To characterize the inhibitory effect of this compound on P2X receptor-mediated currents and to determine its mechanism of action (e.g., competitive vs. non-competitive antagonism).

Materials:

  • Cells expressing P2X receptors (recombinant cell lines or primary cultured neurons like dorsal root ganglion (DRG) neurons).[1][2]

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular and intracellular recording solutions.

  • P2X receptor agonist (e.g., α,β-meATP).

  • This compound.

  • Rapid solution exchange system.

Procedure:

  • Cell Preparation: Prepare cells for recording. For adherent cells, the culture dish is placed on the stage of an inverted microscope.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Whole-Cell Configuration: Approach a cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.

  • Current Recording: Clamp the cell membrane at a holding potential of -60 mV. Apply the P2X agonist using a rapid solution exchange system to evoke an inward current. Due to the rapid desensitization of P2X3 receptors, a fast application system is crucial.[2][9]

  • Antagonist Application: To determine the IC50, pre-apply this compound at various concentrations for a set duration before co-applying it with the agonist.

  • Schild Analysis (for mechanism of action): To determine if the antagonism is competitive, generate agonist dose-response curves in the absence and presence of several fixed concentrations of this compound.[2]

  • Data Analysis: Measure the peak amplitude of the agonist-evoked current. For IC50 determination, plot the percent inhibition of the current against the log concentration of this compound. For Schild analysis, plot the log(dose ratio - 1) against the log concentration of the antagonist. A linear plot with a slope of 1 is indicative of competitive antagonism.[2]

In Vivo Pain Models

These models are used to assess the antinociceptive efficacy of this compound in a whole-animal system.

Objective: To evaluate the therapeutic potential of this compound in reducing pain-like behaviors in models of chronic inflammatory and neuropathic pain.

a) Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

Procedure:

  • Induction of Inflammation: Induce a persistent inflammatory state by injecting CFA into the plantar surface of one hind paw of a rat.

  • Assessment of Hyperalgesia: At a time point when inflammation and hyperalgesia are established (e.g., 24-48 hours post-CFA), measure the pain threshold. For thermal hyperalgesia, use a radiant heat source and measure the paw withdrawal latency. For mechanical allodynia, use von Frey filaments to determine the paw withdrawal threshold.

  • Drug Administration: Administer this compound via the desired route (e.g., subcutaneous, intrathecal, or intraplantar).[1][8]

  • Post-Drug Assessment: Re-evaluate the pain thresholds at various time points after drug administration.

  • Data Analysis: Calculate the percent reversal of hyperalgesia or allodynia. Determine the ED50 value by plotting the dose-response curve.

b) Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Procedure:

  • Induction of Neuropathy: Surgically induce a peripheral nerve injury by placing loose ligatures around the sciatic nerve of a rat.

  • Development of Allodynia and Hyperalgesia: Allow several days for the neuropathic pain state to develop.

  • Assessment of Pain-like Behaviors: Measure mechanical allodynia and thermal hyperalgesia as described for the CFA model.

  • Drug Administration and Post-Drug Assessment: Administer this compound and re-assess pain thresholds as described above.

  • Data Analysis: Analyze the data and determine the ED50 as in the CFA model.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound and its target receptors.

P2X2/3 Receptor Signaling Pathway in Nociception

P2X2_3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X2_3 P2X2/3 Receptor ATP->P2X2_3 Binds and Activates Ca_Na Ca²⁺ / Na⁺ Influx P2X2_3->Ca_Na Opens Channel A317491 This compound A317491->P2X2_3 Competitively Antagonizes Depolarization Membrane Depolarization Ca_Na->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential NociceptiveSignal Nociceptive Signal Transmission ActionPotential->NociceptiveSignal

Caption: P2X2/3 receptor activation by ATP and its inhibition by this compound.

Experimental Workflow for In Vitro Characterization of this compound

experimental_workflow start Start cell_culture Cell Culture (P2X2/3 expressing cells) start->cell_culture assay_prep Assay Preparation (Dye loading / Patch pipette) cell_culture->assay_prep compound_add Add this compound (Concentration gradient) assay_prep->compound_add agonist_add Add Agonist (e.g., α,β-meATP) compound_add->agonist_add data_acq Data Acquisition (Fluorescence / Current) agonist_add->data_acq data_analysis Data Analysis (IC₅₀ / Ki / pA₂) data_acq->data_analysis end End data_analysis->end selectivity_profile A317491 This compound P2X2_3 P2X2/3 A317491->P2X2_3 High Affinity Antagonist P2X3 P2X3 A317491->P2X3 High Affinity Antagonist P2X1 P2X1 A317491->P2X1 Low Affinity P2X4 P2X4 A317491->P2X4 Low Affinity P2Y P2Y A317491->P2Y Low Affinity Other Other Receptors & Channels A317491->Other Low Affinity

References

A-317491: A Technical Guide for the Study of Purinergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of A-317491, a potent and selective antagonist of P2X3 and P2X2/3 receptors. It is intended to serve as a comprehensive resource for researchers utilizing this compound to investigate the role of purinergic signaling in various physiological and pathological processes, particularly in the context of pain and inflammation.

Core Concepts: Purinergic Signaling and P2X3 Receptors

Purinergic signaling is a form of extracellular communication mediated by purine nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine.[1][2] ATP, when released into the extracellular space due to cell stress or injury, acts as a neurotransmitter and signaling molecule by activating a variety of purinergic receptors.[2][3] These receptors are broadly classified into two families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by ATP and other nucleotides.[1]

The P2X receptor family consists of ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations (Na⁺ and Ca²⁺), leading to cell membrane depolarization and the initiation of downstream signaling cascades.[3] The P2X3 receptor subtype is of particular interest as it is predominantly expressed on sensory neurons, including nociceptive afferent fibers in the dorsal root ganglia (DRG), trigeminal ganglia, and nodose ganglia.[3][4][5] P2X3 receptors can form homomeric channels (composed solely of P2X3 subunits) or heteromeric channels with the P2X2 subunit (P2X2/3).[4][5] The activation of these P2X3-containing receptors by ATP is a key event in the transmission of pain signals.[3][4][5]

This compound: A Selective P2X3 and P2X2/3 Antagonist

This compound is a non-nucleotide, potent, and selective antagonist of both homomeric P2X3 and heteromeric P2X2/3 receptors.[4][6][7] Its selectivity for P2X3-containing receptors over other P2X and P2Y receptor subtypes, as well as other neurotransmitter receptors and ion channels, makes it a valuable tool for dissecting the specific role of P2X3-mediated signaling.[4][5][6] X-ray crystallography studies have confirmed that this compound acts as a competitive antagonist, binding to the same site as ATP.[3]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound activity from in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity and Potency of this compound

Receptor SubtypeSpeciesAssay TypeAgonistPotency (Kᵢ, nM)IC₅₀ (nM)Reference(s)
P2X3HumanCalcium Fluxα,β-meATP22-[4][5][6]
P2X3RatCalcium Fluxα,β-meATP22-[4][5][6]
P2X2/3HumanCalcium Fluxα,β-meATP9-[4][5][6]
P2X2/3RatCalcium Fluxα,β-meATP92-[4][5][6]
P2X3HumanElectrophysiologyα,β-meATP1797[5]
P2X3HumanElectrophysiologyATP499[5]
P2X2/3HumanElectrophysiologyα,β-meATP20169[5]
Native P2X3/P2X2/3Rat (DRG Neurons)Electrophysiology--15[6][8]

Note: Kᵢ (inhibitor constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of antagonist potency.

Table 2: In Vivo Efficacy of this compound in Animal Models of Pain

Pain ModelSpeciesEndpointRoute of AdministrationED₅₀ (µmol/kg)Reference(s)
Complete Freund's Adjuvant (CFA) - Thermal HyperalgesiaRatPaw Withdrawal LatencySubcutaneous (s.c.)30[4]
Chronic Constriction Injury (CCI) - Thermal HyperalgesiaRatPaw Withdrawal LatencySubcutaneous (s.c.)15[4]
Chronic Constriction Injury (CCI) - Mechanical AllodyniaRatPaw Withdrawal ThresholdSubcutaneous (s.c.)10[4]
Formalin Test (Persistent Phase)RatNocifensive BehaviorsIntrathecal (i.t.)10 nmol[9][10]
Acetic Acid-Induced Abdominal ConstrictionMouseWrithing ResponsesSubcutaneous (s.c.)-[5]
Carrageenan-Induced Thermal HyperalgesiaRatPaw Withdrawal LatencyIntrathecal (i.t.) / Intraplantar (i.pl.)Less Effective[9]
Acute, Postoperative, and Visceral Pain ModelsRatVariousSubcutaneous (s.c.)>100[4][5]

Note: ED₅₀ (half-maximal effective dose) is the dose that produces 50% of the maximum possible effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.

Purinergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 / P2X2/3 Receptor ATP->P2X3 Activates A317491 This compound A317491->P2X3 Blocks Ca_ion Ca²⁺ Influx P2X3->Ca_ion Na_ion Na⁺ Influx P2X3->Na_ion Depolarization Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Caption: Purinergic signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_In_Vitro start Start: Cell Culture (e.g., DRG neurons, HEK293 expressing P2X3) calcium_assay Calcium Flux Assay start->calcium_assay electrophysiology Electrophysiology (Patch-Clamp) start->electrophysiology dye_loading Load cells with Ca²⁺ indicator dye calcium_assay->dye_loading a317491_treatment Pre-incubate with This compound electrophysiology->a317491_treatment dye_loading->a317491_treatment agonist_addition Add P2X3 agonist (e.g., α,β-meATP) measure_fluorescence Measure fluorescence change agonist_addition->measure_fluorescence a317491_treatment->agonist_addition record_currents Record agonist-evoked ion currents a317491_treatment->record_currents in the presence of agonist analyze_ic50 Analyze data to determine IC₅₀ measure_fluorescence->analyze_ic50 record_currents->analyze_ic50 end End: Quantify this compound Potency analyze_ic50->end

Caption: In vitro experimental workflow for assessing this compound potency.

Experimental_Workflow_In_Vivo start Start: Animal Model of Pain cfa_model Inflammatory Pain (e.g., CFA injection) start->cfa_model cci_model Neuropathic Pain (e.g., CCI surgery) start->cci_model baseline_testing Baseline Nociceptive Testing (e.g., von Frey, Hargreaves) cfa_model->baseline_testing cci_model->baseline_testing a317491_admin Administer this compound (e.g., s.c., i.t.) baseline_testing->a317491_admin post_drug_testing Post-treatment Nociceptive Testing a317491_admin->post_drug_testing analyze_ed50 Analyze data to determine ED₅₀ post_drug_testing->analyze_ed50 end End: Evaluate In Vivo Efficacy analyze_ed50->end

Caption: In vivo experimental workflow for evaluating this compound efficacy.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized methodologies and may require optimization for specific experimental conditions.

In Vitro Calcium Flux Assay

This assay measures changes in intracellular calcium concentration in response to P2X3 receptor activation and its blockade by this compound.

Materials:

  • Cells expressing P2X3 or P2X2/3 receptors (e.g., HEK293, 1321N1, or primary DRG neurons).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • P2X3 receptor agonist (e.g., α,β-methylene ATP).

  • This compound.

  • 96-well black, clear-bottom microplate.

  • Fluorescence microplate reader with kinetic reading capabilities and automated injectors.

Procedure:

  • Cell Plating: Seed cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer. For Fluo-4 AM, a typical concentration is 2-5 µM with 0.02% Pluronic F-127 to aid in dye solubilization.

  • Remove the culture medium from the wells and add the dye loading solution.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Fluorescence Measurement: Place the plate in the fluorescence microplate reader.

  • Establish a baseline fluorescence reading for each well.

  • Use the automated injector to add the P2X3 agonist (e.g., α,β-meATP at a concentration that elicits a submaximal response, such as EC₈₀).

  • Immediately begin kinetic measurement of fluorescence intensity for several minutes.

  • Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well. Plot the response as a percentage of the control (agonist alone) against the concentration of this compound to determine the IC₅₀ value.

Electrophysiological Recording from Dorsal Root Ganglion (DRG) Neurons

This protocol outlines the whole-cell patch-clamp technique to measure ion currents through P2X3 receptors in isolated DRG neurons.

Materials:

  • Rodent (rat or mouse).

  • Dissection tools.

  • Enzymes for digestion (e.g., collagenase, trypsin).

  • DRG culture medium (e.g., DMEM/F12 supplemented with serum and growth factors).

  • Poly-L-lysine coated coverslips.

  • Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system).

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (e.g., containing in mM: 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

  • Internal solution (e.g., containing in mM: 140 KCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 2 Na₂-ATP, pH 7.2).

  • P2X3 receptor agonist (e.g., α,β-meATP).

  • This compound.

Procedure:

  • DRG Neuron Isolation and Culture:

    • Euthanize the animal and dissect the dorsal root ganglia.

    • Treat the ganglia with a combination of enzymes (e.g., collagenase and trypsin) to dissociate the cells.

    • Mechanically triturate the ganglia to obtain a single-cell suspension.

    • Plate the neurons on poly-L-lysine coated coverslips and culture for 12-48 hours.

  • Patch-Clamp Recording:

    • Transfer a coverslip with adherent DRG neurons to the recording chamber on the microscope stage and perfuse with external solution.

    • Fabricate patch pipettes from borosilicate glass capillaries and fill with internal solution. Pipette resistance should be 3-5 MΩ.

    • Under visual guidance, approach a neuron with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -60 mV.

  • Drug Application:

    • Apply the P2X3 agonist to the neuron using a rapid perfusion system to evoke an inward current.

    • After the control response is established, co-apply the agonist with varying concentrations of this compound.

  • Data Acquisition and Analysis:

    • Record the agonist-evoked currents in the absence and presence of this compound.

    • Measure the peak amplitude of the inward current for each condition.

    • Calculate the percentage of inhibition for each concentration of this compound and plot a concentration-response curve to determine the IC₅₀.

In Vivo Freund's Complete Adjuvant (FCA) Model of Inflammatory Pain

This model induces a persistent inflammatory state, allowing for the assessment of a compound's efficacy against inflammatory pain.

Materials:

  • Rats or mice.

  • Freund's Complete Adjuvant (FCA).

  • Syringes and needles.

  • Nociceptive testing apparatus (e.g., Hargreaves apparatus for thermal hyperalgesia, von Frey filaments for mechanical allodynia).

  • This compound.

  • Vehicle control.

Procedure:

  • Induction of Inflammation:

    • Briefly anesthetize the animal.

    • Inject a small volume (e.g., 100 µl for rats) of FCA into the plantar surface of one hind paw.

  • Baseline Nociceptive Testing:

    • Before FCA injection, establish baseline responses to thermal and/or mechanical stimuli for both hind paws.

  • Post-FCA Nociceptive Testing:

    • At a predetermined time after FCA injection (e.g., 24-48 hours), when inflammation and hyperalgesia are fully developed, re-measure nociceptive thresholds.

  • Compound Administration:

    • Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, oral).

  • Post-Treatment Nociceptive Testing:

    • Measure nociceptive thresholds at various time points after compound administration (e.g., 1, 3, and 5 hours).

  • Data Analysis:

    • Calculate the paw withdrawal latency (for thermal stimuli) or paw withdrawal threshold (for mechanical stimuli).

    • Determine the percentage reversal of hyperalgesia/allodynia for each dose of this compound compared to the vehicle group.

    • Calculate the ED₅₀ value from the dose-response data.

In Vivo Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model involves loose ligation of the sciatic nerve to mimic peripheral nerve injury and induce neuropathic pain behaviors.

Materials:

  • Rats.

  • Surgical instruments.

  • Anesthetic.

  • Chromic gut or silk sutures (e.g., 4-0).

  • Nociceptive testing apparatus.

  • This compound.

  • Vehicle control.

Procedure:

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.

    • Carefully dissect the nerve free from surrounding connective tissue.

    • Place four loose ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch of the surrounding muscle.

    • Close the muscle and skin layers with sutures or staples.

  • Development of Neuropathic Pain:

    • Allow the animals to recover from surgery. Neuropathic pain behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop over several days to a week.

  • Nociceptive Testing:

    • Establish a stable baseline of allodynia and/or hyperalgesia in the ipsilateral (injured) paw.

  • Compound Administration and Testing:

    • Administer this compound or vehicle.

    • Measure nociceptive thresholds at various time points after administration, as described for the FCA model.

  • Data Analysis:

    • Analyze the data to determine the ED₅₀ of this compound for the reversal of neuropathic pain behaviors.

Conclusion

This compound is a well-characterized and highly valuable pharmacological tool for investigating the role of P2X3 and P2X2/3 receptors in purinergic signaling. Its potency and selectivity allow for precise interrogation of these receptors in both in vitro and in vivo systems. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the physiological and pathophysiological functions of P2X3-mediated signaling and to explore its potential as a therapeutic target.

References

Investigating ATP-Gated P2X3 and P2X2/3 Channels with A-317491: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of A-317491, a potent and selective non-nucleotide antagonist of ATP-gated P2X3 and P2X2/3 receptor channels. This compound serves as a critical tool for investigating the physiological and pathological roles of these channels, particularly in the context of pain signaling.[1][2][3][4][5] This document details the pharmacological properties of this compound, comprehensive experimental protocols for its use in in vitro and in vivo studies, and the underlying signaling pathways.

Introduction to this compound

This compound is a highly selective and potent competitive antagonist of homomeric P2X3 and heteromeric P2X2/3 receptors.[1][3][6] These ligand-gated ion channels are predominantly expressed on sensory neurons and are activated by extracellular adenosine triphosphate (ATP), playing a significant role in nociceptive signaling.[2][3][5] Unlike nucleotide-based antagonists such as TNP-ATP, this compound is a non-nucleotide compound, offering greater metabolic stability, making it a valuable tool for both in vitro and in vivo investigations.[3][5] Its stereospecificity is demonstrated by the fact that its R-enantiomer, A-317344, is significantly less active.[3][4][5]

The antagonistic activity of this compound has been demonstrated to reduce chronic inflammatory and neuropathic pain in animal models, highlighting the therapeutic potential of targeting P2X3 and P2X2/3 receptors.[3][4][7][8]

Pharmacological Profile of this compound

The potency and selectivity of this compound have been characterized across various species and receptor subtypes using a range of experimental techniques. The following tables summarize the key quantitative data.

Table 1: In Vitro Antagonist Potency of this compound

Receptor SubtypeSpeciesAssay TypeAgonistPotency (Ki)Reference
P2X3HumanCalcium Fluxα,β-meATP22 nM[1]
P2X3RatCalcium Fluxα,β-meATP22 nM[1]
P2X2/3HumanCalcium Fluxα,β-meATP9 nM[1]
P2X2/3RatCalcium Fluxα,β-meATP92 nM[1]
P2X3HumanElectrophysiologyα,β-meATP17 nM[5]
P2X3HumanElectrophysiologyATP4 nM[5]
P2X2/3HumanElectrophysiologyα,β-meATP20 nM[5]
P2X2/3RatSchild Analysisα,β-meATP232 nM (pA2)[3]
P2X2-3 ChimeraHumanSchild AnalysisATP52.1 nM (pA2)[6]

Table 2: In Vitro Inhibitory Concentration (IC50) of this compound

Receptor/Cell TypeSpeciesAssay TypeAgonistIC50Reference
P2X3HumanElectrophysiologyα,β-meATP97 nM[5]
P2X3HumanElectrophysiologyATP99 nM[5]
P2X2/3HumanElectrophysiologyα,β-meATP169 nM[5]
Dorsal Root Ganglion (DRG) NeuronsRatElectrophysiologyα,β-meATP15 nM[1][2]
Other P2 Receptors-Calcium Flux->10 µM[1][3][4]

Table 3: In Vivo Efficacy (ED50) of this compound in Rat Pain Models

Pain ModelAdministration RouteBehavioral TestED50Reference
Chronic Constriction Injury (CCI)SubcutaneousMechanical Allodynia10 µmol/kg[3][4]
Chronic Constriction Injury (CCI)SubcutaneousThermal Hyperalgesia15 µmol/kg[3][4]
Complete Freund's Adjuvant (CFA)SubcutaneousThermal Hyperalgesia30 µmol/kg[3][4]
Complete Freund's Adjuvant (CFA)IntrathecalThermal Hyperalgesia30 nmol[7]
Complete Freund's Adjuvant (CFA)IntraplantarThermal Hyperalgesia300 nmol[7]
Chronic Constriction Injury (CCI) / L5-L6 LigationIntrathecalMechanical Allodynia10 nmol[7]
Formalin Test (Phase 1 & 2)IntrathecalNocifensive Behaviors10 nmol[7]

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the ATP binding site on P2X3 and P2X2/3 receptors.[3][6][9] In sensory neurons, the binding of ATP to these receptors opens a non-selective cation channel, leading to an influx of Na+ and Ca2+. This influx depolarizes the neuron, generating an action potential that propagates along the pain pathway. The increase in intracellular Ca2+ also acts as a second messenger, activating various downstream signaling cascades that contribute to neuronal sensitization. By blocking the ATP binding site, this compound prevents channel opening, thereby inhibiting the initial depolarization and subsequent signaling events.

ATP_Gated_Channel_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_receptor P2X3 / P2X2/3 Receptor ATP->P2X3_receptor Binds to A317491 This compound A317491->P2X3_receptor Competitively Blocks Ca_ion Ca²⁺ Influx P2X3_receptor->Ca_ion Opens Channel Na_ion Na⁺ Influx P2X3_receptor->Na_ion Depolarization Membrane Depolarization Ca_ion->Depolarization Downstream Downstream Signaling Ca_ion->Downstream Na_ion->Depolarization Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential

Caption: this compound competitively antagonizes ATP binding to P2X3/P2X2/3 receptors.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

In Vitro Assays

This assay measures changes in intracellular calcium concentration in response to receptor activation.

Calcium_Flux_Workflow start Start: Culture cells expressing P2X3 or P2X2/3 load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) start->load_dye wash Wash cells to remove extracellular dye load_dye->wash pre_incubate Pre-incubate with this compound or vehicle control wash->pre_incubate add_agonist Add P2X agonist (e.g., α,β-meATP) pre_incubate->add_agonist measure Measure fluorescence intensity over time using a fluorescence plate reader add_agonist->measure analyze Analyze data: Calculate IC50 values measure->analyze end End analyze->end

Caption: Workflow for a cell-based calcium flux assay.

Methodology:

  • Cell Culture: Plate human embryonic kidney (HEK293) or other suitable cells stably expressing human or rat P2X3 or P2X2/3 receptors in 96- or 384-well black-walled, clear-bottom plates. Culture overnight to allow for cell adherence.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Remove the culture medium and add the loading buffer to the cells. Incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with the physiological salt solution to remove any extracellular dye.

  • Compound Incubation: Add varying concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Use a fluorescence microplate reader equipped with an automated injector to add a P2X receptor agonist (e.g., α,β-methylene ATP, α,β-meATP) to the wells. Simultaneously, begin kinetic measurement of fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm for Fluo-4) for 3-5 minutes.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This technique directly measures the ion currents flowing through P2X channels in individual neurons.

Methodology:

  • Neuron Preparation: Isolate dorsal root ganglion (DRG) neurons from rats. Culture the neurons on glass coverslips for 1-7 days.

  • Recording Setup: Place a coverslip with adherent neurons in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution (in mM: 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).

  • Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with an internal solution (in mM: 140 CsCl, 10 EGTA, 10 HEPES, 5 MgCl2, 4 Mg-ATP; pH 7.3).

  • Whole-Cell Recording: Under visual guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal). Apply a brief, strong suction pulse to rupture the membrane patch and achieve the whole-cell configuration. Clamp the membrane potential at a holding potential of -70 mV.

  • Drug Application: Apply the P2X agonist (e.g., α,β-meATP) and this compound to the neuron using a rapid solution exchange system.

  • Data Acquisition and Analysis: Record the agonist-evoked currents in the absence and presence of varying concentrations of this compound. Measure the peak current amplitude and plot the percentage of inhibition as a function of this compound concentration to determine the IC50. For Schild analysis, generate agonist dose-response curves in the presence of fixed concentrations of this compound to determine the pA2 value.

In Vivo Models of Pain

This model involves loose ligation of the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia.

CCI_Workflow start Start: Anesthetize rat expose_nerve Surgically expose the sciatic nerve start->expose_nerve ligate_nerve Place 4 loose chromic gut ligatures around the nerve expose_nerve->ligate_nerve close_wound Close the muscle and skin incisions ligate_nerve->close_wound recovery Allow animal to recover (typically 7-14 days) close_wound->recovery baseline_test Measure baseline pain thresholds (von Frey, Hargreaves) recovery->baseline_test administer_drug Administer this compound (e.g., s.c. or i.t.) baseline_test->administer_drug post_drug_test Re-assess pain thresholds at various time points administer_drug->post_drug_test analyze Analyze data: Calculate ED50 values post_drug_test->analyze end End analyze->end

Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.

Methodology:

  • Surgery: Anesthetize a male Sprague-Dawley rat. Make an incision on the lateral aspect of the thigh to expose the biceps femoris muscle. Bluntly dissect through the muscle to expose the common sciatic nerve. Place four loose ligatures (e.g., 4-0 chromic gut) around the nerve approximately 1 mm apart. The ligatures should be tightened until they just barely constrict the nerve. Close the muscle and skin incisions.[2][4][7]

  • Post-operative Care and Development of Neuropathy: Allow the animals to recover for 7-14 days, during which time they will develop signs of neuropathic pain in the ipsilateral hind paw.

  • Behavioral Testing:

    • Mechanical Allodynia: Place the rat in a chamber with a wire mesh floor. Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited. The paw withdrawal threshold is recorded.

    • Thermal Hyperalgesia: Use a plantar test apparatus (Hargreaves test) to apply a radiant heat source to the plantar surface of the hind paw. Record the latency to paw withdrawal.

  • Drug Administration and Efficacy Testing: After establishing a stable baseline of hypersensitivity, administer this compound via the desired route (e.g., subcutaneous, intrathecal). Assess mechanical and thermal thresholds at various time points after drug administration to determine the magnitude and duration of the antinociceptive effect. Calculate the ED50 value from the dose-response data.

This model involves inducing a localized inflammation in the hind paw, leading to thermal hyperalgesia and mechanical allodynia.

Methodology:

  • Induction of Inflammation: Briefly anesthetize a rat and inject a small volume (e.g., 100 µL) of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.[8][10][11][12][13]

  • Development of Inflammation: Inflammation, characterized by redness, swelling (edema), and pain, will develop over the next 24 hours and persist for several days to weeks.

  • Behavioral Testing: At a time of peak inflammation (e.g., 24 hours post-CFA), assess thermal hyperalgesia and mechanical allodynia as described in the CCI model.

  • Drug Administration and Efficacy Testing: Administer this compound and re-evaluate pain thresholds at different time points to determine its anti-hyperalgesic and anti-allodynic effects.

Conclusion

This compound is a well-characterized and indispensable pharmacological tool for the investigation of P2X3 and P2X2/3 receptor function. Its high potency, selectivity, and metabolic stability make it suitable for a wide range of in vitro and in vivo applications. The detailed protocols provided in this guide offer a robust framework for researchers to effectively utilize this compound to explore the role of ATP-gated channels in sensory physiology and pathophysiology, and to advance the development of novel analgesics.

References

A-317491 in Sensory Neuron Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-317491 is a potent and selective, non-nucleotide antagonist of the P2X3 and P2X2/3 purinergic receptors, which are key players in nociceptive signaling.[1][2] These ATP-gated ion channels are predominantly expressed on sensory neurons, including those in the dorsal root ganglia, making them a prime target for novel analgesics.[1][2][3] This technical guide provides an in-depth overview of this compound, summarizing its pharmacological data, detailing key experimental protocols for its evaluation, and illustrating the core signaling pathways and experimental workflows involved in its research.

Introduction to this compound

This compound is the S-enantiomer of a chiral molecule and demonstrates significantly greater potency than its R-enantiomer, A-317344, highlighting the stereospecificity of its interaction with P2X3-containing receptors.[1][2] Its high affinity and selectivity for P2X3 and P2X2/3 receptors over other P2X subtypes and a wide range of other receptors and ion channels make it a valuable tool for dissecting the role of these specific purinergic receptors in pain pathways.[1][2] Research has shown that this compound is particularly effective in animal models of chronic inflammatory and neuropathic pain, while showing limited efficacy in models of acute or visceral pain.[1][4][5]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

Receptor/ChannelSpeciesAssayAgonistPotency (Ki/IC50)Reference
P2X3Human (recombinant)Calcium Fluxα,β-meATPKi = 22-92 nM[1][2]
P2X2/3Human (recombinant)Calcium Fluxα,β-meATPKi = 22-92 nM[1][2]
P2X3Rat (recombinant)Calcium Fluxα,β-meATPKi = 22-92 nM[1][2]
P2X2/3Rat (recombinant)Calcium Fluxα,β-meATPKi = 22-92 nM[1][2]
P2X3Human (recombinant)ElectrophysiologyATPIC50 = 99 nM[2]
P2X3Human (recombinant)Electrophysiologyα,β-meATPIC50 = 97 nM[2]
P2X2/3Human (recombinant)Electrophysiologyα,β-meATPIC50 = 169 nM[2]
Native P2X3 & P2X2/3Rat DRG NeuronsElectrophysiologyα,β-meATPIC50 = 15 nM[2][6]

Table 2: In Vivo Efficacy of this compound in Rat Pain Models

Pain ModelAdministration RouteBehavioral EndpointEfficacy (ED50)Reference
Chronic Constriction Injury (CCI)Subcutaneous (s.c.)Mechanical Allodynia10 µmol/kg[1][3]
Chronic Constriction Injury (CCI)Subcutaneous (s.c.)Thermal Hyperalgesia15 µmol/kg[1][3]
Complete Freund's Adjuvant (CFA)Subcutaneous (s.c.)Thermal Hyperalgesia30 µmol/kg[2][4][5]
Complete Freund's Adjuvant (CFA)Intrathecal (i.t.)Thermal Hyperalgesia30 nmol[7][8]
Complete Freund's Adjuvant (CFA)Intraplantar (i.pl.)Thermal Hyperalgesia300 nmol[7][8]
Formalin Test (Phase 1)Intrathecal (i.t.)Nocifensive Behaviors10 nmol[7][8]
Formalin Test (Phase 2)Intrathecal (i.t.)Nocifensive Behaviors10 nmol[7][8]
L5/L6 Nerve LigationIntrathecal (i.t.)Mechanical Allodynia10 nmol[7]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Nociceptive Neurons

G cluster_0 Presynaptic Terminal of Sensory Neuron ATP ATP P2X3 P2X3 Receptor ATP->P2X3 binds P2X2_3 P2X2/3 Receptor ATP->P2X2_3 binds Ion_Channel Cation Channel (Na+, Ca2+) P2X3->Ion_Channel activates P2X2_3->Ion_Channel activates A317491 This compound A317491->P2X3 antagonizes A317491->P2X2_3 antagonizes Depolarization Membrane Depolarization Ion_Channel->Depolarization leads to Action_Potential Action Potential Generation Depolarization->Action_Potential triggers Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal results in

Caption: this compound blocks ATP from binding to P2X3 and P2X2/3 receptors on sensory neurons.

Preclinical Experimental Workflow for this compound Evaluation

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Model Induction cluster_2 Phase 3: Behavioral Assessment cluster_3 Phase 4: Data Analysis & Interpretation Receptor_Binding Receptor Binding Assays (P2X3, P2X2/3) Calcium_Flux Calcium Flux Assays (FLIPR) Receptor_Binding->Calcium_Flux Electrophysiology_in_vitro Patch-Clamp on Recombinant Cells Calcium_Flux->Electrophysiology_in_vitro CCI_Model Neuropathic Pain Model (Chronic Constriction Injury) Electrophysiology_in_vitro->CCI_Model DRG_Culture Primary DRG Neuron Culture Electrophysiology_native Patch-Clamp on DRG Neurons DRG_Culture->Electrophysiology_native Electrophysiology_native->CCI_Model Drug_Admin This compound Administration (s.c., i.t., i.pl.) CCI_Model->Drug_Admin CFA_Model Inflammatory Pain Model (Complete Freund's Adjuvant) CFA_Model->Drug_Admin Formalin_Model Chemogenic Pain Model (Formalin Injection) Formalin_Model->Drug_Admin Mechanical_Allodynia Mechanical Allodynia (von Frey Filaments) Drug_Admin->Mechanical_Allodynia Thermal_Hyperalgesia Thermal Hyperalgesia (Hargreaves Test) Drug_Admin->Thermal_Hyperalgesia Nocifensive_Behavior Nocifensive Behavior (Licking, Flinching) Drug_Admin->Nocifensive_Behavior Data_Analysis Statistical Analysis (Dose-Response, ED50) Mechanical_Allodynia->Data_Analysis Thermal_Hyperalgesia->Data_Analysis Nocifensive_Behavior->Data_Analysis Conclusion Conclusion on Analgesic Efficacy and Mechanism Data_Analysis->Conclusion

Caption: A typical preclinical workflow for evaluating the analgesic potential of this compound.

Experimental Protocols

Chronic Constriction Injury (CCI) Model in Rats

This model induces neuropathic pain signs such as mechanical allodynia and thermal hyperalgesia.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut suture

  • Wound clips or sutures

Procedure:

  • Anesthetize the rat.

  • Make an incision on the lateral surface of the mid-thigh.

  • Expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.

  • Proximal to the sciatic trifurcation, place four loose ligatures of chromic gut suture around the nerve with approximately 1 mm spacing between them.[9][10][11][12]

  • The ligatures should be tied until they elicit a brief twitch in the corresponding hind limb.

  • Close the muscle layer and skin with sutures or wound clips.

  • Allow the animals to recover for at least 7-10 days before behavioral testing.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats

This model is used to study chronic inflammatory pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA)

  • Tuberculin syringe with a 27-gauge needle

Procedure:

  • Briefly restrain the rat.

  • Inject 100-150 µL of CFA into the plantar surface of one hind paw.[6][13]

  • Return the animal to its cage.

  • Inflammation, characterized by edema and erythema, will develop over the next 24 hours.

  • Behavioral testing for thermal hyperalgesia and mechanical allodynia can be performed starting 24 hours post-injection and for several days thereafter.

Formalin Test in Rats

This test assesses nociceptive responses to a chemical irritant and can distinguish between acute and tonic pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • 5% formalin solution

  • Tuberculin syringe with a 30-gauge needle

  • Observation chamber with a mirror to allow an unobstructed view of the paws

Procedure:

  • Acclimate the rat to the observation chamber for at least 30 minutes.

  • Inject 50 µL of 5% formalin into the dorsal or plantar surface of one hind paw.

  • Immediately return the animal to the chamber and start a timer.

  • Record the amount of time the animal spends licking, biting, or flinching the injected paw.

  • The observation period is typically divided into two phases: Phase 1 (0-10 minutes post-injection), representing acute nociception, and Phase 2 (10-60 minutes post-injection), reflecting inflammatory pain and central sensitization.[2][4][5][14][15]

Patch-Clamp Electrophysiology of Dorsal Root Ganglion (DRG) Neurons

This technique allows for the direct measurement of ion channel activity in sensory neurons.

Materials:

  • DRG neurons (either from primary culture or intact ganglia)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Glass micropipettes

  • External and internal recording solutions

  • This compound and agonist (e.g., ATP or α,β-meATP) solutions

Procedure:

  • Prepare DRG neurons for recording. For cultured neurons, this involves enzymatic and mechanical dissociation. For intact ganglia, the surrounding connective tissue needs to be enzymatically digested.[1][7][8][16][17]

  • Place the preparation on the stage of an inverted microscope.

  • Fill a glass micropipette with the internal solution and mount it on the micromanipulator.

  • Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential (e.g., -60 mV).

  • Apply the agonist to elicit P2X receptor-mediated currents.

  • Co-apply or pre-apply this compound to determine its inhibitory effect on the agonist-evoked currents.

Calcium Imaging in DRG Neurons

This method visualizes changes in intracellular calcium concentrations, an indicator of neuronal activation.

Materials:

  • Cultured DRG neurons on coverslips

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Fluorescence microscope with an appropriate filter set and a camera

  • Perfusion system

  • External solution containing this compound and agonist

Procedure:

  • Load the cultured DRG neurons with a calcium indicator dye like Fura-2 AM by incubating them in a solution containing the dye.[18][19][20]

  • After loading, wash the cells to remove excess dye.

  • Mount the coverslip in a recording chamber on the microscope stage and perfuse with the external solution.

  • Excite the cells at the appropriate wavelengths for the chosen dye (e.g., 340 nm and 380 nm for Fura-2) and record the emitted fluorescence.

  • Establish a baseline fluorescence ratio.

  • Apply the agonist to induce a calcium influx through P2X receptors, which will be observed as a change in the fluorescence ratio.

  • Apply this compound prior to or during agonist application to assess its ability to block the calcium response.

Conclusion

This compound is a well-characterized and valuable pharmacological tool for investigating the role of P2X3 and P2X2/3 receptors in sensory neuron function and pain signaling. Its potency, selectivity, and demonstrated efficacy in preclinical models of chronic pain underscore the therapeutic potential of targeting these receptors. The experimental protocols detailed in this guide provide a framework for researchers to further explore the mechanisms of P2X-mediated nociception and to evaluate novel P2X3/P2X2/3 antagonists for the treatment of pain.

References

Stereospecificity of A-317491 Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-317491 is a potent and selective, non-nucleotide antagonist of the P2X3 and P2X2/3 receptors.[1][2] These receptors are ligand-gated ion channels activated by adenosine triphosphate (ATP) and are predominantly expressed on sensory afferent nerves, playing a crucial role in nociceptive pathways.[2][3] As such, antagonists of these receptors are of significant interest for the treatment of chronic inflammatory and neuropathic pain.[2][3] this compound, the S-enantiomer of a chiral molecule, demonstrates marked stereospecificity in its pharmacological activity. This technical guide provides an in-depth overview of the stereoselective antagonism of P2X3 and P2X2/3 receptors by the enantiomers of this compound.

Data Presentation

The pharmacological activity of the S-enantiomer (this compound) and the R-enantiomer (A-317344) exhibits a significant difference, highlighting the stereospecific nature of the interaction with P2X3 and P2X2/3 receptors. The following tables summarize the quantitative data for both enantiomers.

In Vitro Receptor Antagonist Activity

The antagonist potency of this compound and its R-enantiomer, A-317344, was determined by measuring the inhibition of α,β-methylene ATP (α,β-meATP)-activated calcium flux in 1321N1 cells expressing recombinant human and rat P2X3 and P2X2/3 receptors.

CompoundReceptor SubtypeKi (nM)
This compound (S-enantiomer) human P2X322
rat P2X322
human P2X2/39
rat P2X2/392
A-317344 (R-enantiomer) human P2X3>10,000
rat P2X3>10,000
human P2X2/3>10,000
rat P2X2/3>10,000

Data sourced from Jarvis et al., 2002.[2]

In Vivo Antinociceptive Efficacy

The antinociceptive effects of the enantiomers were evaluated in rat models of chronic inflammatory and neuropathic pain.

CompoundAnimal ModelED50 (µmol/kg, s.c.)
This compound (S-enantiomer) CFA-induced Thermal Hyperalgesia30
CCI-induced Thermal Hyperalgesia15
CCI-induced Mechanical Allodynia10
A-317344 (R-enantiomer) CFA-induced Thermal HyperalgesiaInactive
CCI-induced Thermal HyperalgesiaInactive
CCI-induced Mechanical AllodyniaInactive

CFA: Complete Freund's Adjuvant; CCI: Chronic Constriction Injury. Data sourced from Jarvis et al., 2002.[2]

Signaling Pathway of P2X3 Receptor and Antagonism by this compound

P2X3 receptors are trimeric ion channels that open in response to the binding of extracellular ATP. This binding triggers a conformational change in the receptor, leading to the opening of a non-selective cation channel. The influx of cations, primarily Ca2+ and Na+, results in the depolarization of the neuronal membrane and the initiation of a nociceptive signal. This compound, as a competitive antagonist, binds to the P2X3 and P2X2/3 receptors at or near the ATP binding site, thereby preventing ATP from binding and activating the channel. This blockade of ion flux inhibits the transmission of pain signals. The R-enantiomer, A-317344, exhibits significantly weaker binding affinity and is therefore inactive as an antagonist.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_Receptor_Closed P2X3 Receptor (Closed) ATP->P2X3_Receptor_Closed Binds A317491 This compound A317491->P2X3_Receptor_Closed Blocks P2X3_Receptor_Open P2X3 Receptor (Open) P2X3_Receptor_Closed->P2X3_Receptor_Open Opens Ca_Influx Ca²⁺ Influx P2X3_Receptor_Open->Ca_Influx Allows Nociceptive_Signal Nociceptive Signal Transmission Ca_Influx->Nociceptive_Signal Initiates

P2X3 receptor signaling and antagonism by this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the stereospecificity of this compound enantiomers.

In Vitro Calcium Flux Assay

This assay quantifies the antagonist activity of compounds on P2X3 and P2X2/3 receptors.

  • Cell Culture: Human astrocytoma cells (1321N1) stably expressing recombinant human or rat P2X3 or P2X2/3 receptors are cultured in an appropriate medium.

  • Fluorescent Dye Loading: Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

  • Compound Incubation: The enantiomers (this compound or A-317344) at varying concentrations are pre-incubated with the cells.

  • Agonist Stimulation and Signal Detection: The P2X receptor agonist α,β-meATP is added to the wells to stimulate the receptors. The resulting increase in intracellular calcium is measured as a change in fluorescence using a fluorometric imaging plate reader.

  • Data Analysis: The concentration-response curves for the antagonist are generated, and the Ki values are calculated to determine the potency of each enantiomer.

In Vivo Models of Chronic Pain

These animal models are used to assess the antinociceptive efficacy of the this compound enantiomers.

1. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:

  • Induction of Inflammation: A subcutaneous injection of CFA into the plantar surface of one hind paw of a rat is performed to induce a localized and persistent inflammation.

  • Assessment of Thermal Hyperalgesia: At a set time point after CFA injection (e.g., 24-48 hours), the thermal withdrawal latency of the inflamed paw is measured using a radiant heat source. A decrease in withdrawal latency compared to the contralateral paw or baseline indicates thermal hyperalgesia.

  • Compound Administration: this compound or A-317344 is administered subcutaneously at various doses.

  • Post-Dosing Assessment: Thermal withdrawal latencies are measured again at different time points after compound administration.

  • Data Analysis: The reversal of thermal hyperalgesia is calculated, and the ED50 value is determined for each active compound.

2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain:

  • Surgical Procedure: Under anesthesia, the sciatic nerve of one hind leg of a rat is loosely ligated with chromic gut sutures at four locations.

  • Development of Allodynia and Hyperalgesia: Over several days, the rats develop signs of neuropathic pain, including mechanical allodynia and thermal hyperalgesia.

  • Assessment of Mechanical Allodynia: The paw withdrawal threshold to a non-noxious mechanical stimulus is measured using von Frey filaments. A lower withdrawal threshold in the injured paw indicates mechanical allodynia.

  • Assessment of Thermal Hyperalgesia: The paw withdrawal latency to a thermal stimulus is measured as described in the CFA model.

  • Compound Administration and Assessment: The enantiomers are administered, and the reversal of mechanical allodynia and thermal hyperalgesia is measured over time.

  • Data Analysis: The ED50 values for the reversal of allodynia and hyperalgesia are calculated.

Experimental_Workflow Start Start Synthesis Synthesis of This compound (S) & A-317344 (R) Start->Synthesis In_Vitro In Vitro Screening (Calcium Flux Assay) Synthesis->In_Vitro In_Vivo In Vivo Testing (Pain Models) In_Vitro->In_Vivo Data_Analysis Data Analysis (Ki, ED50) In_Vivo->Data_Analysis Conclusion Conclusion on Stereospecificity Data_Analysis->Conclusion End End Conclusion->End

General experimental workflow for evaluating this compound enantiomers.

Conclusion

The data presented in this technical guide unequivocally demonstrate the high degree of stereospecificity of this compound. The S-enantiomer, this compound, is a potent antagonist of P2X3 and P2X2/3 receptors and is effective in animal models of chronic pain.[2] In stark contrast, the R-enantiomer, A-317344, is virtually inactive both in vitro and in vivo.[2] This pronounced stereoselectivity underscores the specific and well-defined nature of the binding interaction between this compound and its target receptors. For drug development professionals, this highlights the critical importance of chiral synthesis and the evaluation of individual enantiomers to identify the therapeutically active agent and avoid potential off-target effects or inactive isomers. The remarkable difference in activity between the enantiomers of this compound serves as a compelling case study in the principles of stereopharmacology.

References

Methodological & Application

A-317491: An In Vivo Experimental Guide for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-317491 is a potent and selective non-nucleotide antagonist of the P2X3 and P2X2/3 receptors, which are key players in nociceptive signaling.[1][2] These receptors, activated by extracellular ATP, are predominantly located on sensory afferent nerves and are implicated in the pathogenesis of chronic inflammatory and neuropathic pain.[1][3] This document provides detailed in vivo experimental protocols and application notes for the use of this compound in preclinical pain models, based on established research.

Mechanism of Action

This compound acts as a competitive antagonist at P2X3 and P2X2/3 receptors, blocking the influx of calcium that is normally triggered by ATP binding.[1][4] This action effectively dampens the excitability of sensory neurons, thereby reducing the transmission of pain signals.[5] The molecule exhibits high selectivity for P2X3 and P2X2/3 receptors over other P2X subtypes and a wide range of other receptors and ion channels.[1][2]

Signaling Pathway

The binding of ATP to P2X3 or P2X2/3 receptors on sensory neurons leads to the opening of a non-selective cation channel, resulting in depolarization and the initiation of a pain signal. This compound blocks this initial step.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_receptor P2X3/P2X2/3 Receptor ATP->P2X3_receptor Binds to Ca_ion Ca²⁺ Influx P2X3_receptor->Ca_ion Opens Channel Depolarization Neuronal Depolarization Ca_ion->Depolarization Leads to Pain_Signal Pain Signal Propagation Depolarization->Pain_Signal Initiates A317491 This compound A317491->P2X3_receptor Antagonizes

Caption: P2X3/P2X2/3 receptor signaling pathway and the antagonistic action of this compound.

In Vivo Efficacy Data

This compound has demonstrated significant efficacy in rodent models of chronic pain, with limited effects in acute pain models.[1]

Pain ModelSpeciesAdministration RouteEffective Dose (ED₅₀)Effect MeasuredReference
CFA-Induced Inflammatory PainRatSubcutaneous (s.c.)30 µmol/kgThermal Hyperalgesia Reversal[1]
CFA-Induced Inflammatory PainRatIntraplantar (i.pl.)300 nmolThermal Hyperalgesia Reversal[6]
CFA-Induced Inflammatory PainRatIntrathecal (i.t.)30 nmolThermal Hyperalgesia Reversal[6]
CCI Neuropathic PainRatSubcutaneous (s.c.)10-15 µmol/kgThermal Hyperalgesia Reversal[1]
CCI Neuropathic PainRatSubcutaneous (s.c.)10 µmol/kgMechanical Allodynia Reversal[7]
CCI Neuropathic PainRatIntrathecal (i.t.)10 nmolMechanical Allodynia Reversal[6]
L5/L6 Nerve LigationRatIntrathecal (i.t.)10 nmolMechanical Allodynia Reversal[6]
Formalin-Induced NociceptionRatIntrathecal (i.t.)10 nmolReduction of Nocifensive Behaviors[8]
α,β-meATP-Induced NociceptionRatIntraplantar (i.pl.)-Reduction of Nocifensive Behaviors[6]
Acute & Postoperative PainRatSubcutaneous (s.c.)>100 µmol/kg (ineffective)-[1]

Experimental Protocols

The following are detailed protocols for commonly used in vivo pain models to evaluate the efficacy of this compound.

Chronic Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)

This model induces a persistent inflammatory state, leading to thermal hyperalgesia and mechanical allodynia.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-300g).[3]

  • Induction: Induce inflammation by a single intraplantar injection of 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.

  • Acclimation: Allow 24-48 hours for the inflammation and associated pain behaviors to develop.

  • Drug Administration: Administer this compound via the desired route (subcutaneous, intrathecal, or intraplantar).

  • Behavioral Testing:

    • Thermal Hyperalgesia: Measure paw withdrawal latency from a radiant heat source (e.g., Hargreaves apparatus) at baseline and various time points post-drug administration.

    • Mechanical Allodynia: Assess the paw withdrawal threshold to mechanical stimulation using von Frey filaments.

  • Data Analysis: Compare the withdrawal latencies or thresholds between vehicle- and this compound-treated groups.

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

This model mimics peripheral nerve injury, resulting in robust and long-lasting neuropathic pain symptoms.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-300g).[3]

  • Surgical Procedure:

    • Anesthetize the rat.

    • Expose the sciatic nerve in one thigh and place four loose ligatures around it.

  • Recovery: Allow the animals to recover for 7-14 days, during which neuropathic pain behaviors will develop.

  • Drug Administration: Administer this compound via the desired route (subcutaneous or intrathecal).

  • Behavioral Testing:

    • Thermal Hyperalgesia: Measure paw withdrawal latency from a radiant heat source.

    • Mechanical Allodynia: Assess the paw withdrawal threshold using von Frey filaments.

  • Data Analysis: Compare the behavioral responses of the this compound-treated group to the vehicle-treated control group.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment & Observation cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Pain_Induction Induce Pain Model (e.g., CFA Injection or CCI Surgery) Animal_Model->Pain_Induction Drug_Admin Administer this compound (s.c., i.t., or i.pl.) Pain_Induction->Drug_Admin Behavioral_Test Behavioral Testing (Thermal Hyperalgesia, Mechanical Allodynia) Drug_Admin->Behavioral_Test Data_Collection Collect Behavioral Data Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis (Comparison to Vehicle) Data_Collection->Statistical_Analysis Results Determine Efficacy Statistical_Analysis->Results

Caption: General workflow for in vivo testing of this compound in pain models.

Pharmacokinetics and Selectivity

This compound exhibits limited penetration into the central nervous system, suggesting that its analgesic effects in some models are mediated by peripheral P2X3/P2X2/3 receptors.[9] It is highly selective, with an IC₅₀ greater than 10 µM for other P2 receptors and a wide range of other neurotransmitter receptors, ion channels, and enzymes.[1]

Conclusion

This compound is a valuable pharmacological tool for investigating the role of P2X3 and P2X2/3 receptors in pain signaling. Its efficacy in models of chronic inflammatory and neuropathic pain highlights the therapeutic potential of targeting this pathway. The protocols and data presented here provide a comprehensive guide for researchers utilizing this compound in their in vivo studies.

References

Application Notes and Protocols for A-317491 in Rat Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of A-317491, a potent and selective antagonist of P2X3 and P2X2/3 receptors, in various rat models of pain. The included data and protocols are intended to guide researchers in designing and conducting experiments to evaluate the analgesic efficacy of this compound.

Introduction

This compound is a non-nucleotide antagonist that selectively blocks P2X3 and P2X2/3 receptor channels, which are predominantly expressed on sensory afferent nerves.[1][2] Activation of these receptors by ATP is a key mechanism in the transmission of nociceptive signals.[1][3] this compound has demonstrated significant efficacy in preclinical rat models of chronic inflammatory and neuropathic pain, making it a valuable tool for pain research and a potential therapeutic candidate.[1][4][5]

Quantitative Data Summary

The following tables summarize the effective doses (ED₅₀) and other key quantitative data for this compound in various rat pain models.

Table 1: Efficacy of Subcutaneous (s.c.) this compound in Rat Pain Models

Pain ModelPain EndpointED₅₀ (μmol/kg)Reference
Complete Freund's Adjuvant (CFA)Thermal Hyperalgesia30[1][2][4][5]
Chronic Constriction Injury (CCI)Thermal Hyperalgesia15[1][2][4][5]
Chronic Constriction Injury (CCI)Mechanical Allodynia10[1][2][4][5]
L5/L6 Nerve LigationTactile Allodynia>30[4]
Acute Pain Models (various)Nociception>100[1][4][5]
Postoperative PainMechanical Allodynia>100[1][4][5]
Visceral PainNociception>100[1][4][5]

Table 2: Efficacy of Local this compound Administration in Rat Pain Models

Pain ModelAdministration RoutePain EndpointED₅₀ (nmol)Reference
Complete Freund's Adjuvant (CFA)IntrathecalThermal Hyperalgesia30[6][7]
Complete Freund's Adjuvant (CFA)IntraplantarThermal Hyperalgesia300[6][7]
Chronic Constriction Injury (CCI)IntrathecalMechanical Allodynia10[7]
L5/L6 Nerve LigationIntrathecalMechanical Allodynia10[7]
Formalin Test (Phase 1 & 2)IntrathecalNocifensive Behaviors10[6][7]
Formalin Test (Phase 1 & 2)IntraplantarNocifensive Behaviors>300[6][7]

Table 3: Pharmacokinetic Profile of this compound in Rats

ParameterValueAdministration RouteDose (μmol/kg)Reference
Bioavailability~80%Subcutaneous10[2][4]
Plasma Half-life11 hoursSubcutaneous10[2][4]
Brain-to-Plasma RatioLimited PenetrationSubcutaneous10 mg/kg[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its in vivo evaluation.

G cluster_0 Presynaptic Terminal of Nociceptive Neuron cluster_1 Postsynaptic Neuron ATP ATP P2X3_P2X23 P2X3 / P2X2/3 Receptors ATP->P2X3_P2X23 Binds to Ca_Influx Ca²⁺ Influx P2X3_P2X23->Ca_Influx Activates A317491 This compound A317491->P2X3_P2X23 Blocks NT_Release Neurotransmitter Release Ca_Influx->NT_Release Triggers Pain_Signal Pain Signal Propagation NT_Release->Pain_Signal Leads to Pain_Perception Pain Perception Pain_Signal->Pain_Perception

Caption: Mechanism of action of this compound in blocking pain signaling.

G start Start pain_model Induce Pain Model in Rats (e.g., CFA, CCI) start->pain_model baseline Baseline Nociceptive Testing (e.g., von Frey, Hargreaves) pain_model->baseline drug_admin Administer this compound or Vehicle (s.c., i.t., i.pl.) baseline->drug_admin post_drug_testing Post-treatment Nociceptive Testing (at various time points) drug_admin->post_drug_testing data_analysis Data Analysis (e.g., ED₅₀ calculation) post_drug_testing->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating this compound in rat pain models.

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature.

Chronic Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)

Objective: To induce a persistent inflammatory state and measure the effect of this compound on thermal hyperalgesia.

Materials:

  • Male Sprague-Dawley rats (260-350 g)[6]

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Vehicle (e.g., saline, DMSO)

  • Plantar test apparatus (for thermal hyperalgesia assessment)

  • Syringes and needles for injection

Procedure:

  • Induction of Inflammation:

    • Briefly anesthetize the rats (e.g., with isoflurane).

    • Inject 100-150 µL of CFA into the plantar surface of one hind paw.

    • Allow 2-4 days for the inflammation and thermal hyperalgesia to develop.

  • Baseline Nociceptive Testing:

    • Acclimate the rats to the testing environment.

    • Measure the baseline paw withdrawal latency to a radiant heat source using the plantar test apparatus.

  • Drug Administration:

    • Subcutaneous (s.c.): Administer this compound or vehicle at desired doses (e.g., 3, 10, 30, 100 µmol/kg).[4]

    • Intrathecal (i.t.): For spinal drug administration, implant chronic indwelling catheters prior to the experiment.[6] Administer this compound or vehicle in a small volume (e.g., 10 µL) followed by a flush.

    • Intraplantar (i.pl.): Inject this compound or vehicle directly into the inflamed paw.

  • Post-Treatment Nociceptive Testing:

    • Measure paw withdrawal latency at various time points after drug administration (e.g., 30, 60, 120, 180 minutes).

  • Data Analysis:

    • Calculate the percent reversal of hyperalgesia compared to vehicle-treated animals.

    • Determine the ED₅₀ value by fitting the dose-response data to a non-linear regression curve.

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

Objective: To induce neuropathic pain and measure the effect of this compound on mechanical allodynia and thermal hyperalgesia.

Materials:

  • Male Sprague-Dawley rats

  • Surgical tools for nerve ligation

  • Chromic gut sutures (4-0)

  • This compound

  • Vehicle

  • Electronic von Frey apparatus (for mechanical allodynia assessment)

  • Plantar test apparatus

Procedure:

  • Surgical Procedure (CCI):

    • Anesthetize the rat.

    • Expose the sciatic nerve in one thigh.

    • Loosely tie four ligatures around the sciatic nerve approximately 1 mm apart.

    • Close the incision.

    • Allow 7-14 days for the development of neuropathic pain behaviors.

  • Baseline Nociceptive Testing:

    • Measure the baseline paw withdrawal threshold to mechanical stimulation using the electronic von Frey apparatus.

    • Measure the baseline paw withdrawal latency to a radiant heat source.

  • Drug Administration:

    • Administer this compound or vehicle via the desired route (s.c. or i.t.) as described in the CFA protocol.

  • Post-Treatment Nociceptive Testing:

    • Measure mechanical withdrawal thresholds and thermal withdrawal latencies at various time points post-administration.

  • Data Analysis:

    • Calculate the percent reversal of allodynia and hyperalgesia.

    • Determine the ED₅₀ values for each pain endpoint.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of P2X3 and P2X2/3 receptors in pain. It demonstrates robust efficacy in rat models of chronic inflammatory and neuropathic pain, particularly when administered systemically or directly to the spinal cord.[4][6][7] Its limited efficacy in acute pain models suggests a more prominent role for its target receptors in chronic pain states.[1][4][5] These notes and protocols provide a foundation for further research into the therapeutic potential of P2X3/P2X2/3 receptor antagonists.

References

Application Notes and Protocols for A-317491

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-317491 is a potent and selective, non-nucleotide antagonist of the P2X3 and P2X2/3 receptors.[1][2] These receptors are ligand-gated ion channels activated by adenosine triphosphate (ATP) and are highly expressed on sensory neurons involved in pain signaling.[3][4][5][6] this compound competitively blocks these receptors, thereby inhibiting the influx of calcium and reducing nociceptive signals.[1][3][7] This compound is a valuable tool for studying the role of P2X3 and P2X2/3 receptors in inflammatory and neuropathic pain.[1][3][4][8]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its sodium salt hydrate form.

PropertyThis compoundThis compound Sodium Salt Hydrate
Molecular Weight 565.57 g/mol [1]606.57 g/mol [9]
Formula C₃₃H₂₇NO₈[1]C₃₃H₂₉NNaO₉[9]
Appearance Off-white to pink solid[1]White to off-white solid[9]
Purity ≥98% (HPLC)≥98% (HPLC)
Solubility (In Vitro) ≥47 mg/mL in DMSO[1]100 mg/mL in H₂O[9][10]
100 mg/mL in Ethanol[2]15 mg/mL in H₂O (clear solution)
Insoluble in Water[2]≥20 mg/mL in DMSO
Storage (Powder) -20°C for 3 years, 4°C for 2 years[1]4°C (sealed, away from moisture)[9][10]
Storage (Stock Solution) -80°C for 2 years, -20°C for 1 year[1]-80°C for 6 months, -20°C for 1 month[9][10]
Ki Values (human) 22 nM (P2X3), 9 nM (P2X2/3)[1][2]22 nM (P2X3), 9 nM (P2X2/3)[9]
Ki Values (rat) 22 nM (P2X3), 92 nM (P2X2/3)[1]22 nM (P2X3), 92 nM (P2X2/3)[9]
IC₅₀ 15 nM (rat DRG currents)[1][3]>10 µM (for other P2 receptors)[9]

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Studies

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 5.66 mg of this compound for 1 mL of DMSO.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube. It is recommended to use freshly opened DMSO as it is hygroscopic, and absorbed moisture can affect solubility.[1][2]

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[1]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

Preparation of this compound Sodium Salt Hydrate Stock Solution for In Vitro Studies

This protocol outlines the preparation of a 10 mM stock solution of this compound sodium salt hydrate in water.

Materials:

  • This compound sodium salt hydrate powder

  • Nuclease-free water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Weigh the required amount of this compound sodium salt hydrate powder. For a 10 mM stock solution, you will need 6.07 mg for 1 mL of water.

  • Dissolving: Add the calculated volume of nuclease-free water to the powder in a sterile microcentrifuge tube.

  • Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, sonication is recommended to achieve a clear solution.[9]

  • Aliquoting: Dispense the stock solution into single-use aliquots.

  • Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[9][10]

Preparation of this compound Formulation for In Vivo Studies

This protocol provides a method for preparing a formulation of this compound suitable for subcutaneous (s.c.) administration in animal models.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Initial Dissolution: Prepare a concentrated stock of this compound in DMSO.

  • Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Final Formulation: Add the this compound DMSO stock to the prepared vehicle to achieve the desired final concentration. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL this compound DMSO stock to 900 µL of the vehicle containing PEG300, Tween-80, and Saline in the correct proportions. Ensure the final concentration of DMSO is 10%.

  • Mixing: Vortex the final solution until it is clear and homogenous. If precipitation occurs, gentle heating or sonication can be applied.[1] It is recommended to prepare this formulation fresh on the day of use.[1]

Visualizations

Experimental Workflow: Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_materials Materials cluster_procedure Procedure A317491 This compound Powder Weigh 1. Weigh this compound A317491->Weigh Solvent Appropriate Solvent (e.g., DMSO or H2O) AddSolvent 2. Add Solvent Solvent->AddSolvent Weigh->AddSolvent Dissolve 3. Dissolve Completely (Vortex/Sonicate) AddSolvent->Dissolve Aliquot 4. Aliquot Solution Dissolve->Aliquot Store 5. Store at Recommended Temperature (-20°C or -80°C) Aliquot->Store

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway: this compound Mechanism of Action

G This compound Inhibition of P2X3/P2X2/3 Signaling Pathway ATP ATP P2X_receptor P2X3 / P2X2/3 Receptor ATP->P2X_receptor Activates Ion_Channel Ion Channel Opening P2X_receptor->Ion_Channel A317491 This compound A317491->P2X_receptor Blocks Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Nociceptive_Signal Nociceptive Signal Transmission Depolarization->Nociceptive_Signal Pain_Sensation Pain Sensation Nociceptive_Signal->Pain_Sensation

Caption: this compound Inhibition of P2X3/P2X2/3 Signaling.

References

Application Notes and Protocols for A-317491 Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-317491 is a potent and selective non-nucleotide antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2] These receptors are ligand-gated ion channels predominantly expressed on sensory afferent nerves and are implicated in nociceptive signaling.[1][3] Antagonism of these receptors by this compound has been shown to be effective in various rodent models of chronic inflammatory and neuropathic pain.[1][2] This document provides detailed application notes and protocols for the administration of this compound in rodents, summarizing key quantitative data and outlining methodologies for various administration routes.

Mechanism of Action

This compound acts as a selective antagonist at P2X3 homomeric and P2X2/3 heteromeric receptors.[1] Extracellular ATP, released in response to tissue injury or inflammation, binds to these receptors on nociceptive neurons, leading to cation influx, depolarization, and the generation of an action potential, which is transmitted as a pain signal. By blocking these receptors, this compound inhibits the downstream signaling cascade, thereby reducing pain perception.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal (Nociceptive Neuron) Tissue Injury Tissue Injury ATP Release ATP Release Tissue Injury->ATP Release P2X3/P2X2_3 Receptor P2X3/P2X2_3 Receptor ATP Release->P2X3/P2X2_3 Receptor Binds Cation Influx Cation Influx P2X3/P2X2_3 Receptor->Cation Influx Activates This compound This compound This compound->P2X3/P2X2_3 Receptor Blocks Neuron Depolarization Neuron Depolarization Cation Influx->Neuron Depolarization Pain Signal Pain Signal Neuron Depolarization->Pain Signal

Figure 1: Signaling pathway of this compound as a P2X3/P2X2/3 receptor antagonist.

Quantitative Data Summary

The following tables summarize the efficacy and pharmacokinetic parameters of this compound administered via different routes in rodents.

Table 1: Efficacy of this compound in Rat Models of Pain

Administration RoutePain ModelEffective Dose (ED50)SpeciesReference
IntrathecalChronic Constriction Injury (CCI)10 nmolRat[2][4]
IntrathecalL5-L6 Nerve Ligation10 nmolRat[2][4]
IntrathecalComplete Freund's Adjuvant (CFA)30 nmolRat[2][4]
IntrathecalFormalin Test (Phase 1 & 2)10 nmolRat[2][4]
IntraplantarComplete Freund's Adjuvant (CFA)300 nmolRat[2][4]
IntraplantarFormalin Test>300 nmolRat[2][4]
Subcutaneous (s.c.)Chronic Constriction Injury (CCI)10-15 µmol/kgRat[1][3]
Subcutaneous (s.c.)Complete Freund's Adjuvant (CFA)30 µmol/kgRat[1][3]
Subcutaneous (s.c.)Acute, Postoperative, Visceral Pain>100 µmol/kgRat[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Subcutaneous Administration)

ParameterValueSpeciesReference
Bioavailability~80%Rat[5]
Plasma Half-life11 hoursRat[5]
Plasma Protein Binding>99%Rat[5]
Brain-to-Plasma Ratio (1h post-dose)Limited CNS penetrationRat[6]

Note: There is limited to no publicly available information on the pharmacokinetics of this compound following intrathecal or intraplantar administration. Studies have indicated poor oral bioavailability, and thus, oral administration is not a recommended route.[7]

Experimental Protocols

Subcutaneous (s.c.) Administration

This is a common systemic administration route for this compound in both rats and mice.

Start Start Prepare this compound Solution Prepare this compound in sterile water Start->Prepare this compound Solution Weigh Animal Accurately weigh the rodent Prepare this compound Solution->Weigh Animal Calculate Dose Volume Calculate dose volume (1-5 ml/kg) Weigh Animal->Calculate Dose Volume Restrain Animal Restrain the rodent Calculate Dose Volume->Restrain Animal Lift Skin Lift a fold of skin over the dorsal midline Restrain Animal->Lift Skin Insert Needle Insert needle (23-25G) into the subcutaneous space Lift Skin->Insert Needle Inject Solution Inject this compound solution Insert Needle->Inject Solution Withdraw Needle Withdraw the needle Inject Solution->Withdraw Needle Monitor Animal Monitor for adverse reactions Withdraw Needle->Monitor Animal End End Monitor Animal->End

Figure 2: Workflow for subcutaneous administration of this compound.

Materials:

  • This compound

  • Sterile water for injection

  • Sterile syringes (1 ml) and needles (23-25 gauge)

  • Animal scale

  • 70% ethanol

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in sterile water to the desired concentration.

  • Animal Preparation: Accurately weigh the rodent to determine the correct injection volume. The final administration volume is typically between 1-5 ml/kg.

  • Injection:

    • Restrain the animal appropriately.

    • Lift a fold of loose skin over the dorsal midline (scruff of the neck).

    • Wipe the injection site with 70% ethanol.

    • Insert a 23-25 gauge needle into the subcutaneous space at the base of the skin tent.

    • Aspirate briefly to ensure a blood vessel has not been penetrated.

    • Inject the calculated volume of this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.

Intrathecal (i.t.) Administration

This route delivers this compound directly into the cerebrospinal fluid, targeting spinal P2X3/P2X2/3 receptors.[2][4]

Start Start Anesthetize Animal Anesthetize the rat (e.g., with isoflurane) Start->Anesthetize Animal Position Animal Position in a stereotaxic frame or hold firmly Anesthetize Animal->Position Animal Locate Injection Site Palpate the L5-L6 intervertebral space Position Animal->Locate Injection Site Insert Needle Insert a 30G needle until a tail flick is observed Locate Injection Site->Insert Needle Inject Solution Inject this compound solution (e.g., 10 µl) Insert Needle->Inject Solution Withdraw Needle Slowly withdraw the needle Inject Solution->Withdraw Needle Post-injection Care Allow recovery from anesthesia and monitor Withdraw Needle->Post-injection Care End End Post-injection Care->End

Figure 3: Workflow for intrathecal administration of this compound.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Hamilton syringe with a 30-gauge needle

  • Anesthesia (e.g., isoflurane)

  • Disinfectant

Procedure:

  • Animal Preparation: Anesthetize the rat using a method such as isoflurane inhalation.

  • Positioning: Place the animal in a stereotaxic frame or hold it firmly to flex the spine.

  • Injection:

    • Palpate the spinous processes to locate the L5-L6 intervertebral space.

    • Insert a 30-gauge needle connected to a Hamilton syringe at the midline.

    • Advance the needle until a characteristic tail flick is observed, indicating entry into the intrathecal space.

    • Inject the this compound solution (typically in a small volume, e.g., 10 µl).

    • Slowly withdraw the needle.

  • Recovery: Allow the animal to recover from anesthesia in a warm, clean cage and monitor for any motor deficits. Intrathecal injections of this compound have been shown not to impede locomotor performance.[4]

Intraplantar (i.pl.) Administration

This method is used for localized administration into the hind paw, often to study peripheral mechanisms of pain.[2][4]

Start Start Restrain Animal Gently restrain the rodent Start->Restrain Animal Position Hind Paw Expose the plantar surface of the hind paw Restrain Animal->Position Hind Paw Insert Needle Insert a 30G needle into the mid-plantar region Position Hind Paw->Insert Needle Inject Solution Inject this compound solution (e.g., 50 µl) Insert Needle->Inject Solution Observe Bleb Observe for the formation of a small bleb Inject Solution->Observe Bleb Withdraw Needle Withdraw the needle Observe Bleb->Withdraw Needle Monitor Animal Return to cage and monitor for distress Withdraw Needle->Monitor Animal End End Monitor Animal->End

Figure 4: Workflow for intraplantar administration of this compound.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Hamilton syringe with a 30-gauge needle

  • Restraining device (optional)

Procedure:

  • Animal Restraint: Gently restrain the animal, allowing access to a hind paw.

  • Injection:

    • Expose the plantar surface of the hind paw.

    • Insert a 30-gauge needle into the mid-plantar region, just under the skin.

    • Inject the this compound solution (e.g., in a volume of 50 µl). A small bleb should form under the skin.

    • Withdraw the needle.

  • Post-injection: Return the animal to its cage and observe for any signs of pain or distress related to the injection.

Topical Administration

Topical application is used to assess the peripheral effects of this compound on nociceptor activation.[6]

Procedure: In a Freund's complete adjuvant-inflamed rat skin-nerve preparation, topical application of this compound has been shown to block afferent activation and mechanical sensitization induced by a P2X agonist.[6] The specific formulation and application method for topical administration would depend on the experimental setup and should be optimized accordingly.

Conclusion

This compound is a valuable tool for investigating the role of P2X3 and P2X2/3 receptors in pain pathways. The choice of administration route is critical and depends on the specific research question. Subcutaneous injection is suitable for systemic studies, while intrathecal and intraplantar routes allow for the investigation of spinal and peripheral mechanisms, respectively. Researchers should adhere to appropriate animal handling and injection techniques to ensure the welfare of the animals and the validity of the experimental results.

References

Using A-317491 in Calcium Flux Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-317491 is a potent and selective, non-nucleotide antagonist of the P2X3 and P2X2/3 receptors.[1][2] These receptors are ATP-gated ion channels highly expressed on sensory neurons and are implicated in nociception.[2][3] Their activation by ATP leads to a rapid influx of cations, including calcium, which plays a crucial role in initiating pain signals.[4][5][6] this compound competitively blocks these channels, thereby inhibiting the ATP-induced calcium flux and subsequent neuronal activation.[3][4] This makes this compound a valuable tool for studying the role of P2X3 and P2X2/3 receptors in pain pathways and for the screening and development of novel analgesic drugs.

This document provides detailed application notes and protocols for utilizing this compound in calcium flux assays to investigate its inhibitory effects on P2X3 and P2X2/3 receptors.

Mechanism of Action

This compound acts as a competitive antagonist at the ATP binding site of P2X3 and P2X2/3 receptors.[4] By binding to these receptors, it prevents the binding of the endogenous agonist ATP, thereby inhibiting channel opening and the subsequent influx of calcium ions into the cell. This blockade of calcium signaling effectively dampens the excitability of sensory neurons involved in pain transmission.[1][2]

cluster_membrane Cell Membrane P2X3 P2X3/P2X2/3 Receptor Ca_int Intracellular Ca²⁺ P2X3->Ca_int Ca²⁺ Influx ATP ATP (Agonist) ATP->P2X3 Binds & Activates A317491 This compound (Antagonist) A317491->P2X3 Binds & Blocks Ca_ext Extracellular Ca²⁺ Signal Neuronal Activation & Pain Signaling Ca_int->Signal Initiates

P2X3 Receptor Signaling Pathway and this compound Inhibition

Quantitative Data

The following tables summarize the potency and selectivity of this compound for P2X3 and P2X2/3 receptors.

Table 1: Inhibitory Potency of this compound

Receptor TargetSpeciesAssay TypePotency (Ki)Reference
P2X3HumanCalcium Flux22 nM[1]
P2X3RatCalcium Flux22 nM[1]
P2X2/3HumanCalcium Flux9 nM[1]
P2X2/3RatCalcium Flux92 nM[1]

Table 2: Functional Inhibition of this compound

Cell TypeReceptorAgonistPotency (IC50)Reference
Rat Dorsal Root Ganglion (DRG) NeuronsNative P2X3 & P2X2/3α,β-meATP15 nM[1]
HEK293 cellsRecombinant Human P2X3α,β-meATP97 nM[3]
HEK293 cellsRecombinant Human P2X3ATP99 nM[3]
HEK293 cellsRecombinant Human P2X2/3α,β-meATP169 nM[3]

Table 3: Selectivity of this compound

Receptor/Channel/Enzyme FamilySelectivityReference
Other P2 Receptors (P2X1, P2X2, P2X4, P2X5, P2X7)>100-fold selective (IC50 >10 µM)[1][3]
Other Neurotransmitter Receptors, Ion Channels, and EnzymesHighly selective (IC50 >10 µM)[1][2]

Experimental Protocols

Calcium Flux Assay Using Fluo-4 AM

This protocol describes a method for measuring changes in intracellular calcium concentration in response to P2X3/P2X2/3 receptor activation and its inhibition by this compound using the fluorescent calcium indicator Fluo-4 AM.

Materials:

  • Cells expressing P2X3 or P2X2/3 receptors (e.g., HEK293 cells stably expressing the receptors, or primary dorsal root ganglion neurons)

  • This compound

  • P2X receptor agonist (e.g., ATP or α,β-methylene ATP (α,β-meATP))

  • Fluo-4 AM

  • Pluronic F-127 (optional, aids in dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Dimethyl sulfoxide (DMSO)

  • 96-well or 384-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader with bottom-read capabilities and excitation/emission wavelengths of ~490/525 nm.

Protocol:

  • Cell Plating:

    • Seed cells into a 96-well or 384-well microplate at a density that will result in a confluent monolayer on the day of the assay.[7][8]

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations for the experiment.

    • Agonist Stock Solution: Prepare a concentrated stock solution of ATP or α,β-meATP in assay buffer.

    • Fluo-4 AM Loading Buffer: Prepare a working solution of Fluo-4 AM in assay buffer. The final concentration is typically 1-5 µM. Pluronic F-127 (at a final concentration of 0.02-0.04%) can be included to improve dye solubility and loading.[9]

  • Dye Loading:

    • Remove the cell culture medium from the wells.

    • Add the Fluo-4 AM loading buffer to each well.[7][8]

    • Incubate the plate at 37°C for 45-60 minutes in the dark.[9][10]

    • After incubation, wash the cells gently with assay buffer to remove excess dye.

  • Compound Incubation:

    • Add the desired concentrations of this compound (or vehicle control) to the respective wells.

    • Incubate for a predetermined amount of time (e.g., 15-30 minutes) at room temperature or 37°C to allow the antagonist to bind to the receptors.

  • Measurement of Calcium Flux:

    • Place the microplate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (Ex/Em = ~490/525 nm) over time.

    • Establish a stable baseline fluorescence reading for each well.

    • Using the instrument's injectors, add the P2X receptor agonist (e.g., α,β-meATP) to all wells simultaneously.

    • Continue to record the fluorescence intensity for a period sufficient to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the response of the vehicle control wells.

    • Plot the normalized response against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Plating 1. Plate Cells Reagent_Prep 2. Prepare Reagents (this compound, Agonist, Fluo-4 AM) Dye_Loading 3. Load Cells with Fluo-4 AM Reagent_Prep->Dye_Loading Proceed to Assay Compound_Incubation 4. Incubate with this compound Dye_Loading->Compound_Incubation Measurement 5. Measure Fluorescence (Baseline -> Add Agonist -> Record) Compound_Incubation->Measurement Data_Analysis 6. Analyze Data (Calculate ΔF, Normalize, Plot Dose-Response) Measurement->Data_Analysis

Experimental Workflow for Calcium Flux Assay

Conclusion

This compound is a highly potent and selective antagonist of P2X3 and P2X2/3 receptors, making it an invaluable pharmacological tool for investigating the role of these receptors in cellular signaling and pain pathways. The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this compound in calcium flux assays to further elucidate the mechanisms of purinergic signaling and to aid in the discovery of novel therapeutics.

References

Application Notes and Protocols for Electrophysiological Studies with A-317491

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophysiological properties of A-317491, a potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors. The provided protocols are intended to serve as a guide for researchers investigating the effects of this compound in various experimental settings.

Introduction

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of P2X3 and P2X2/3 receptors, which are ligand-gated ion channels activated by extracellular ATP. These receptors are predominantly expressed on sensory neurons and are critically involved in nociceptive signaling.[1][2][3] this compound exhibits high affinity and selectivity for these receptors, making it an ideal probe for dissecting their contribution to pain pathways.[1][2][3][4]

Data Presentation

In Vitro Potency and Selectivity of this compound

The following tables summarize the inhibitory activity of this compound on recombinant human and rat P2X3 and P2X2/3 receptors, as well as its effects on native receptors in dorsal root ganglion (DRG) neurons.

ReceptorSpeciesAgonistAssay TypeIC50 (nM)Ki (nM)Reference
P2X3Humanα,β-meATPElectrophysiology9717[1][2]
P2X3HumanATPElectrophysiology994[1]
P2X2/3Humanα,β-meATPElectrophysiology16920[1]
P2X3Ratα,β-meATPCa2+ Flux-22[5]
P2X2/3Ratα,β-meATPCa2+ Flux-92[2][5]
Native P2X3-likeRat DRG Neuronsα,β-meATPElectrophysiology15-[5]

α,β-meATP: α,β-methyleneadenosine 5'-triphosphate, a stable ATP analog and potent agonist at P2X1 and P2X3 receptors.

In Vivo Efficacy of this compound in Pain Models

This compound has demonstrated significant analgesic effects in various animal models of chronic inflammatory and neuropathic pain.

Pain ModelSpeciesRoute of AdministrationEndpointED50 (µmol/kg)Reference
Chronic Constriction Injury (CCI)RatSubcutaneous (s.c.)Mechanical Allodynia10[1]
Chronic Constriction Injury (CCI)RatSubcutaneous (s.c.)Thermal Hyperalgesia15[1]
Complete Freund's Adjuvant (CFA)RatSubcutaneous (s.c.)Thermal Hyperalgesia30[1][3]
Formalin Test (Phase 2)RatIntrathecalNocifensive Behaviors10 (nmol)[6]
L5/L6 Nerve LigationRatIntrathecalMechanical Allodynia10 (nmol)[6]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound acts as a competitive antagonist at P2X3 and P2X2/3 receptors, blocking the influx of cations (Na+ and Ca2+) that is normally triggered by the binding of ATP. This inhibition of ion flux prevents the depolarization of sensory neurons and the subsequent transmission of pain signals.

ATP ATP P2X3_P2X23 P2X3 / P2X2/3 Receptor ATP->P2X3_P2X23 Binds to Ion_Influx Cation Influx (Na+, Ca2+) P2X3_P2X23->Ion_Influx Activates A317491 This compound A317491->P2X3_P2X23 Blocks Depolarization Neuronal Depolarization Ion_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

Fig 1. this compound antagonism of P2X3/P2X2/3 receptors.
Experimental Workflow: Whole-Cell Patch-Clamp Recording

The following diagram outlines the key steps involved in assessing the effect of this compound on P2X3/P2X2/3 receptor currents in isolated DRG neurons.

cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Isolate_DRG Isolate Dorsal Root Ganglia (DRG) Dissociate Enzymatically Dissociate into single neurons Isolate_DRG->Dissociate Plate Plate neurons on coated coverslips Dissociate->Plate Patch Establish Whole-Cell Patch-Clamp Configuration Plate->Patch Record_Baseline Record baseline currents in response to agonist (e.g., α,β-meATP) Patch->Record_Baseline Apply_A317491 Bath apply this compound Record_Baseline->Apply_A317491 Record_Test Record currents in the presence of this compound Apply_A317491->Record_Test Measure_Peak Measure peak current amplitude Record_Test->Measure_Peak Calculate_Inhibition Calculate percent inhibition Measure_Peak->Calculate_Inhibition Dose_Response Construct dose-response curve to determine IC50 Calculate_Inhibition->Dose_Response

Fig 2. Workflow for patch-clamp analysis of this compound.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured DRG Neurons

This protocol is designed to measure the inhibitory effect of this compound on agonist-evoked currents in primary sensory neurons.

1. Cell Preparation:

  • Isolate dorsal root ganglia from rats.

  • Enzymatically dissociate the ganglia to obtain a single-cell suspension.

  • Plate the neurons on poly-D-lysine/laminin-coated glass coverslips and culture for 1-2 days.

2. Solutions:

  • External Solution (in mM): 150 NaCl, 5 KCl, 2.5 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH, osmolarity ~320 mOsm.

  • Internal Solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na; pH adjusted to 7.2 with CsOH, osmolarity ~300 mOsm.

  • Agonist Stock: Prepare a 10 mM stock solution of α,β-methylene ATP in deionized water and store at -20°C.

  • This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Recording Procedure:

  • Transfer a coverslip with adherent DRG neurons to the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution at a rate of 1-2 ml/min.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Clamp the membrane potential at -60 mV.

  • Apply the P2X agonist (e.g., 10 µM α,β-meATP) for 2-5 seconds to elicit a baseline inward current.

  • After a washout period and recovery of the current, perfuse the chamber with the external solution containing this compound for 2-5 minutes.

  • Co-apply the agonist and this compound and record the resulting current.

  • Repeat for a range of this compound concentrations to construct a dose-response curve.

4. Data Analysis:

  • Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Fit the concentration-response data to a logistic function to determine the IC50 value.

Protocol 2: In Vivo Extracellular Recording from Dorsal Horn Neurons

This protocol is for assessing the effect of systemically or spinally administered this compound on the responses of spinal dorsal horn neurons to peripheral stimuli in an animal model of neuropathic pain.

1. Animal Model:

  • Induce neuropathic pain in rats using the Chronic Constriction Injury (CCI) model.[1] Allow 7-14 days for the development of neuropathic pain behaviors.

2. Surgical Procedure:

  • Anesthetize the rat (e.g., with isoflurane).

  • Perform a laminectomy at the lumbar level (L4-L5) to expose the spinal cord.

  • Secure the animal in a stereotaxic frame to minimize movement.

  • Maintain the animal's body temperature at 37°C.

3. Recording Procedure:

  • Lower a tungsten microelectrode into the dorsal horn of the spinal cord.

  • Identify wide dynamic range (WDR) neurons by their responses to both innocuous (brush) and noxious (pinch) mechanical stimuli applied to the receptive field on the ipsilateral hind paw.

  • Record the baseline spontaneous activity and evoked responses of a WDR neuron to a series of mechanical or thermal stimuli.

  • Administer this compound either systemically (e.g., subcutaneously) or spinally (e.g., intrathecally).

  • Record the neuronal activity at various time points after drug administration to assess the effect on spontaneous and evoked firing.

4. Data Analysis:

  • Count the number of action potentials (spikes) during spontaneous and evoked activity before and after this compound administration.

  • Analyze the effect of this compound on the frequency of spontaneous firing and the magnitude of evoked responses.

  • Compare the effects in CCI animals to sham-operated controls.

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific parameters based on their experimental setup and objectives. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for A-317491 in Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-317491 is a potent and selective, non-nucleotide antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2] These receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP) and are predominantly expressed on sensory afferent nerves.[1] Activation of P2X3 and P2X2/3 receptors by ATP released from damaged or inflamed tissues is a key mechanism in the initiation and maintenance of neuropathic and inflammatory pain states.[1][2] this compound competitively blocks these channels, thereby reducing nociceptive signaling. Its efficacy in preclinical models of chronic pain, coupled with its selectivity, makes it a valuable tool for investigating the role of P2X3-containing receptors in pain pathways and as a potential therapeutic agent.

Mechanism of Action

This compound functions as a competitive antagonist at P2X3 and P2X2/3 receptors, blocking the influx of cations (primarily Ca2+) that occurs upon ATP binding. This action prevents the depolarization of nociceptive neurons, thus inhibiting the transmission of pain signals. The S-enantiomer, this compound, is the active form, while the R-enantiomer, A-317344, is significantly less active, demonstrating stereospecificity of the blockade.[1]

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
Receptor SubtypeSpeciesAssayPotency (Ki)Reference
P2X3HumanCalcium Flux22 nM[1]
P2X3RatCalcium Flux22 nM[1]
P2X2/3HumanCalcium Flux9 nM[1]
P2X2/3RatCalcium Flux92 nM[1]
Other P2 Receptors-Calcium FluxIC50 > 10 µM[1][2]
Table 2: In Vivo Efficacy of this compound in Rat Models of Neuropathic and Inflammatory Pain
Pain ModelAdministration RouteEndpointEfficacy (ED50)Reference
Chronic Constriction Injury (CCI)Subcutaneous (s.c.)Thermal Hyperalgesia15 µmol/kg[1][2]
Chronic Constriction Injury (CCI)Subcutaneous (s.c.)Mechanical Allodynia10 µmol/kg[1][2]
L5/L6 Nerve LigationIntrathecal (i.t.)Mechanical Allodynia10 nmol[3]
Complete Freund's Adjuvant (CFA)Subcutaneous (s.c.)Thermal Hyperalgesia30 µmol/kg[1][2]
Complete Freund's Adjuvant (CFA)Intrathecal (i.t.)Thermal Hyperalgesia30 nmol[3]
Complete Freund's Adjuvant (CFA)Intraplantar (i.pl.)Thermal Hyperalgesia300 nmol[3]

Signaling Pathway and Experimental Workflow

P2X3_Signaling_Pathway P2X3 Receptor Signaling in Neuropathic Pain cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_Receptor P2X3 / P2X2/3 Receptor ATP->P2X3_Receptor Binds to Ca_Influx Ca2+ Influx P2X3_Receptor->Ca_Influx Activates A317491 This compound A317491->P2X3_Receptor Blocks Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

P2X3 receptor signaling pathway in neuropathic pain.

Experimental_Workflow Experimental Workflow for this compound in a Neuropathic Pain Model Induce_Neuropathy Induce Neuropathic Pain (e.g., CCI Model) Baseline_Testing Baseline Behavioral Testing (von Frey, Hargreaves) Induce_Neuropathy->Baseline_Testing Administer_Compound Administer this compound or Vehicle Baseline_Testing->Administer_Compound Post_Treatment_Testing Post-Treatment Behavioral Testing Administer_Compound->Post_Treatment_Testing Data_Analysis Data Analysis and Comparison Post_Treatment_Testing->Data_Analysis

A typical experimental workflow for evaluating this compound.

Experimental Protocols

Preparation and Administration of this compound

Materials:

  • This compound

  • Dimethylsulfoxide (DMSO)

  • 2-hydroxypropyl-β-cyclodextrin

  • Sterile Saline (0.9% NaCl) or Sterile Water

Protocol for Intrathecal and Intraplantar Administration: [1]

  • Prepare a stock solution of this compound in 10% DMSO.

  • Further dissolve the stock solution in 34% 2-hydroxypropyl-β-cyclodextrin.

  • Bring the final solution to the desired concentration with sterile saline, ensuring the final pH is physiological.

  • For intrathecal administration, inject the solution directly into the lumbar spinal cord via an indwelling catheter.

  • For intraplantar administration, inject the solution into the plantar region of the hind paw.

Protocol for Subcutaneous Administration: [4]

  • Dissolve this compound in sterile water to the desired concentration.

  • Administer the solution via subcutaneous injection in a final volume of 1-5 ml/kg.

  • Typically, the compound is administered 30 minutes prior to behavioral testing.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This model involves the loose ligation of the sciatic nerve, leading to the development of thermal hyperalgesia and mechanical allodynia.[5][6]

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut sutures

  • Wound clips or sutures for skin closure

Protocol:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Make a skin incision at the mid-thigh level to expose the biceps femoris muscle.

  • Separate the biceps femoris and the gluteus superficialis muscles by blunt dissection to expose the common sciatic nerve.[7]

  • Carefully free the nerve from the surrounding connective tissue.

  • Tie four loose ligatures of 4-0 chromic gut suture around the sciatic nerve at approximately 1 mm intervals.[5] The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.[5]

  • Close the muscle layer with sutures and the skin incision with wound clips.[6]

  • Allow the animal to recover for at least 24 hours before commencing behavioral testing.[5] Pain hypersensitivity typically develops within a few days and is stable for several weeks.[5]

L5/L6 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

This model involves the tight ligation of the L5 and L6 spinal nerves, resulting in mechanical and cold allodynia.[8]

Materials:

  • Anesthetic (e.g., halothane)

  • Surgical instruments

  • 6-0 silk sutures

  • Wound clips or sutures for skin closure

Protocol:

  • Anesthetize the rat and place it in a prone position.

  • Make a dorsal midline skin incision to expose the vertebrae at the L4-S2 level.[9][10]

  • Separate the paraspinal muscles to expose the L6 transverse process.[9]

  • Carefully remove the L6 transverse process to identify the L4, L5, and L6 spinal nerves.[10][11]

  • Isolate the L5 and L6 spinal nerves and tightly ligate them with 6-0 silk thread.[9][10][11]

  • Ensure complete hemostasis and close the wound in layers.[9]

  • Animals are typically allowed to recover for several days to a week before behavioral testing begins.

Assessment of Mechanical Allodynia (von Frey Test)

This test measures the withdrawal threshold to a mechanical stimulus.

Materials:

  • von Frey filaments (manual or electronic)

  • Testing apparatus with a wire mesh floor

Protocol:

  • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 20 minutes.[7]

  • Apply the von Frey filaments to the mid-plantar surface of the hind paw.[7]

  • Manual von Frey Filaments (Up-Down Method):

    • Begin with a filament near the expected 50% withdrawal threshold.

    • If there is no response, use the next filament with a higher bending force.

    • If there is a positive withdrawal response, use the next filament with a lower bending force.[7]

    • Continue this pattern for a set number of stimuli after the first response to determine the 50% withdrawal threshold.

  • Electronic von Frey Aesthesiometer:

    • Apply the filament tip to the plantar surface of the paw and gradually increase the pressure until the animal withdraws its paw.[12]

    • The force at which the paw is withdrawn is automatically recorded.[13]

    • Repeat the measurement several times for each paw to obtain an average withdrawal threshold.

Assessment of Thermal Hyperalgesia (Hargreaves Test)

This test measures the latency to withdraw from a thermal stimulus.[14]

Materials:

  • Hargreaves apparatus (radiant heat source)

  • Glass-floored testing enclosure

Protocol:

  • Place the animal in a plexiglass chamber on a glass floor and allow it to acclimate.

  • Position the radiant heat source under the glass floor, directly beneath the plantar surface of the hind paw to be tested.[15]

  • Activate the heat source, which starts a timer.

  • The timer stops automatically when the animal withdraws its paw.[15] The time taken is the paw withdrawal latency.

  • A cut-off time (typically 20-35 seconds) should be set to prevent tissue damage.[14][15]

  • Repeat the measurement several times for each paw, with sufficient time between trials to avoid sensitization. An average of at least three trials is recommended.[14]

References

Application Notes and Protocols for A-317491 in Models of Inflammatory Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of A-317491, a potent and selective antagonist of P2X3 and P2X2/3 receptors, in preclinical models of inflammatory pain. The information compiled here is intended to guide researchers in designing and conducting experiments to evaluate the analgesic potential of this compound.

Introduction

Adenosine triphosphate (ATP) is a key signaling molecule in pain pathways, particularly in the context of tissue injury and inflammation.[1][2] ATP released from damaged cells can activate purinergic P2X receptors on sensory neurons, leading to the generation of pain signals.[1][3] The P2X3 and P2X2/3 receptor subtypes are predominantly expressed on nociceptive sensory afferent nerves and are considered critical targets for the development of novel analgesics.[1][2][3][4][5] this compound is a non-nucleotide antagonist that potently and selectively blocks P2X3 and P2X2/3 receptors, making it a valuable tool for studying the role of these receptors in pain and a potential therapeutic agent.[4][5][6]

Mechanism of Action

This compound exerts its analgesic effects by blocking the activation of P2X3 and P2X2/3 receptors on sensory neurons.[4][5] In inflammatory states, elevated extracellular ATP levels sensitize these neurons. By antagonizing these receptors, this compound prevents ATP-mediated depolarization and subsequent transmission of pain signals.[1][3] This action has been shown to be effective in reducing chronic inflammatory and neuropathic pain in animal models.[4][5]

Data Presentation

The following tables summarize the quantitative data on the in vitro potency and in vivo efficacy of this compound in various assays and animal models of inflammatory pain.

Table 1: In Vitro Potency of this compound at P2X Receptors

Receptor SubtypeSpeciesAssayPotency (Ki, nM)Selectivity (IC50, µM)Reference
P2X3HumanCa2+ flux22>10 (over other P2 receptors)[4][5][6]
P2X3RatCa2+ flux22>10 (over other P2 receptors)[4][5][6]
P2X2/3HumanCa2+ flux9>10 (over other P2 receptors)[4][5][6]
P2X2/3RatCa2+ flux92>10 (over other P2 receptors)[4][5][6]
Native P2X3/P2X2/3RatDRG neuron currents15 (IC50)-[6]

Table 2: In Vivo Efficacy of this compound in a Model of Chronic Inflammatory Pain (Complete Freund's Adjuvant)

Pain ModalityAdministration RouteEffective Dose (ED50)SpeciesReference
Thermal HyperalgesiaSubcutaneous (s.c.)30 µmol/kgRat[4][5]
Thermal HyperalgesiaIntrathecal30 nmolRat[7][8]
Thermal HyperalgesiaIntraplantar300 nmolRat[7][8]
Mechanical HyperalgesiaSubcutaneous (s.c.)10 mg/kg (72% reversal)Rat[9]

Table 3: In Vivo Efficacy of this compound in Other Pain Models

Pain ModelPain ModalityAdministration RouteEffective Dose (ED50)SpeciesNoteReference
Carrageenan-induced hyperalgesiaThermal HyperalgesiaIntrathecal/IntraplantarLess effectiveRatIneffective in this acute inflammatory model[7][8]
Formalin-induced nociception (Phase 1 & 2)Nocifensive behaviorsIntrathecal10 nmolRat-[7][8]
Formalin-induced nociception (Phase 1 & 2)Nocifensive behaviorsIntraplantar>300 nmolRat-[7][8]

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature for evaluating the efficacy of this compound in models of inflammatory pain.

This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.[10][11]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Vehicle (e.g., sterile water)

  • Tuberculin syringe with a 27-gauge needle

  • Apparatus for assessing thermal hyperalgesia (e.g., plantar test)

  • Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)

Procedure:

  • Induction of Inflammation:

    • Lightly restrain the rat.

    • Inject 100 µL of CFA into the plantar surface of one hind paw.[12]

    • Allow 2-4 days for the inflammation and associated pain hypersensitivity to develop.[10]

  • Drug Administration:

    • Prepare solutions of this compound in the chosen vehicle at the desired concentrations.

    • Administer this compound or vehicle via the desired route (e.g., subcutaneous, intrathecal, or intraplantar). For subcutaneous administration, a typical volume is 1-5 ml/kg.[13]

  • Assessment of Thermal Hyperalgesia (Plantar Test):

    • Place the rat in a plastic chamber on a glass floor and allow it to acclimate.

    • A radiant heat source is focused onto the plantar surface of the inflamed paw.

    • Record the time (in seconds) for the rat to withdraw its paw (paw withdrawal latency).

    • A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.

    • Perform measurements at baseline (before drug administration) and at various time points after drug administration (e.g., 30, 60, 120 minutes).

  • Assessment of Mechanical Allodynia (von Frey Test):

    • Place the rat on an elevated mesh floor and allow it to acclimate.

    • Apply a series of calibrated von Frey filaments of increasing force to the plantar surface of the inflamed paw.

    • Determine the 50% paw withdrawal threshold using the up-down method.

    • Perform measurements at baseline and at various time points after drug administration.

This model is used to study the mechanisms of acute inflammation and pain.[14][15][16]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Lambda-carrageenan (e.g., 1% w/v in saline)

  • This compound

  • Vehicle (e.g., sterile water)

  • Syringe with a 27-gauge needle

  • Apparatus for assessing thermal hyperalgesia (e.g., hot plate or plantar test)

Procedure:

  • Induction of Inflammation:

    • Inject 100 µL of carrageenan solution into the plantar surface of one hind paw.

    • Inflammation and hyperalgesia typically develop within 1-3 hours and peak around 4 hours.[14]

  • Drug Administration:

    • Administer this compound or vehicle at a predetermined time before or after carrageenan injection, depending on the study design (prophylactic or therapeutic).

  • Assessment of Thermal Hyperalgesia:

    • Follow the procedure described in Protocol 1 for the plantar test.

    • Alternatively, a hot plate test can be used, where the latency to a nocifensive response (e.g., licking or jumping) is measured.[17][18]

Mandatory Visualizations

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Space ATP ATP (Released from damaged cells) P2X3 P2X3/P2X2/3 Receptor ATP->P2X3 Binds to Ca_Influx Ca²⁺ Influx P2X3->Ca_Influx Opens ion channel Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal A317491 This compound A317491->P2X3 Blocks

Caption: P2X3 receptor signaling cascade in nociceptive neurons and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Nociceptive Testing (Thermal/Mechanical) Animal_Acclimation->Baseline_Testing CFA_Injection Induction of Inflammation (e.g., CFA Injection) Baseline_Testing->CFA_Injection Group_Assignment Random Assignment to Treatment Groups CFA_Injection->Group_Assignment Drug_Admin This compound or Vehicle Administration Group_Assignment->Drug_Admin Post_Treatment_Testing Post-Treatment Nociceptive Testing (Time-course) Drug_Admin->Post_Treatment_Testing Data_Analysis Data Analysis and Comparison Post_Treatment_Testing->Data_Analysis

Caption: A generalized workflow for evaluating the efficacy of this compound in a rodent model of inflammatory pain.

References

Troubleshooting & Optimization

A-317491 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability issues encountered when working with A-317491.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue: Precipitate Forms When Preparing Stock or Working Solutions

Question: I am trying to dissolve this compound, but I see solid particles or cloudiness in my solution. What should I do?

Answer: Precipitation of this compound can occur for several reasons, primarily related to its solubility limits and the preparation method. Follow these steps to troubleshoot this issue:

  • Verify Solvent and Concentration: Ensure you are using a recommended solvent and are not exceeding the maximum soluble concentration. For instance, this compound is highly soluble in DMSO (e.g., 100 mg/mL), while its sodium salt hydrate form is soluble in water (e.g., 100 mg/mL).[1][2]

  • Use Fresh, High-Quality Solvents: For DMSO stock solutions, it is crucial to use fresh, anhydrous DMSO.[1] DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can significantly decrease the solubility of hydrophobic compounds like this compound.

  • Gentle Heating and Sonication: If precipitation occurs during the preparation of a working solution, gentle heating and/or sonication can help redissolve the compound.[3] Be cautious with heat, as excessive temperatures can degrade the compound.

  • Stepwise Dilution: When preparing aqueous working solutions from a concentrated DMSO stock, rapid dilution can cause the compound to "crash out." To avoid this, perform a serial dilution or add the DMSO stock to the aqueous buffer dropwise while gently vortexing.

  • pH of Aqueous Solutions: For the sodium salt hydrate form in aqueous solutions, ensure the pH of your buffer is compatible with the compound's stability. While specific pH stability data is limited in the provided search results, significant deviations from physiological pH could affect solubility.

Issue: Working Solution Appears Unstable (e.g., cloudiness over time)

Question: My this compound working solution was clear initially, but a precipitate formed after some time in the incubator or on the bench. Why is this happening?

Answer: Delayed precipitation is often a sign of compound instability or exceeding its solubility limit in the final experimental medium.

  • Prepare Freshly: It is highly recommended to prepare working solutions for in vivo and in vitro experiments fresh on the day of use.[3]

  • Avoid Repeated Freeze-Thaw Cycles: When using frozen stock solutions, aliquot them into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote degradation and precipitation.[1][3]

  • Media Compatibility: Cell culture media are complex mixtures of salts, amino acids, and proteins. This compound may interact with these components, leading to decreased solubility and precipitation over time. It is advisable to perform a preliminary test to ensure compatibility with your specific medium at the desired final concentration.

  • Incubation Conditions: Changes in temperature and CO2 levels within an incubator can alter the pH of the medium, potentially affecting the solubility of this compound.

Frequently Asked Questions (FAQs)

Solubility

  • Q1: What are the recommended solvents for dissolving this compound?

    • This compound is readily soluble in DMSO.[1][4] The sodium salt hydrate form of this compound is soluble in water.[2]

  • Q2: How do I prepare a stock solution of this compound?

    • For a high-concentration stock solution, dissolve this compound powder in fresh, anhydrous DMSO.[1] For example, you can prepare a 100 mg/mL solution in DMSO.[1]

  • Q3: How do I prepare a working solution for in vivo experiments?

    • For subcutaneous or intravenous administration, a common method involves a multi-solvent system. For example, a stock solution in DMSO can be further diluted in a vehicle containing PEG300, Tween-80, and saline.[3] Another option for subcutaneous injection is a suspension in corn oil.[1] Always prepare these working solutions fresh.[3]

Stability and Storage

  • Q4: How should I store the solid this compound compound?

    • Store the solid powder at -20°C for long-term storage (up to 3 years).[1]

  • Q5: How should I store my this compound stock solution?

    • This compound stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][3] The sodium salt hydrate form in solvent can be stored at -80°C for 6 months or -20°C for 1 month.[2]

Data and Protocols

Solubility Data
Compound FormSolventMaximum ConcentrationReference
This compoundDMSO100 mg/mL (176.81 mM)[1]
This compound sodium saltDMSO60.95 mg/mL (100 mM)[4]
This compound sodium salt hydrateH₂O100 mg/mL (164.86 mM)[2]
Storage Stability
FormStorage ConditionDurationReference
Solid Powder-20°C3 years[1]
Stock Solution in Solvent-80°C1 year[1]
Stock Solution in Solvent-20°C1 month[1]
Sodium Salt Hydrate in Solvent-80°C6 months[2]
Sodium Salt Hydrate in Solvent-20°C1 month[2]
Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out the required amount of this compound powder.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.

  • Aliquot the stock solution into single-use vials and store at -80°C.

Protocol 2: Preparation of an In Vivo Formulation (Example)

This protocol is an example and may need to be optimized for your specific experimental needs.

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[3]

  • In a separate tube, add the required volume of the DMSO stock solution to PEG300 and mix thoroughly.[3]

  • Add Tween-80 to the mixture and mix again until the solution is clear.[3]

  • Finally, add saline to reach the desired final volume and concentration.[3]

  • This working solution should be prepared fresh on the day of the experiment.[3]

Visualizations

A317491_Mechanism_of_Action cluster_neuron Nociceptive Neuron P2X2/3_Receptor P2X2/3 Receptor Ion_Channel Cation Channel P2X2/3_Receptor->Ion_Channel opens P2X3_Receptor P2X3 Receptor P2X3_Receptor->Ion_Channel opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Pain_Signal Pain Signal Transmission Ca_Influx->Pain_Signal ATP ATP (released upon injury) ATP->P2X2/3_Receptor binds & activates ATP->P2X3_Receptor binds & activates A317491 This compound A317491->P2X2/3_Receptor blocks A317491->P2X3_Receptor blocks

Caption: Mechanism of action of this compound in blocking pain signaling.

Troubleshooting_Workflow Start Precipitation Observed in this compound Solution Check_Solvent Is the correct solvent being used (e.g., anhydrous DMSO)? Start->Check_Solvent Check_Conc Is the concentration within the solubility limit? Check_Solvent->Check_Conc Yes Correct_Solvent Use fresh, anhydrous solvent Check_Solvent->Correct_Solvent No Check_Freshness Was the working solution prepared fresh? Check_Conc->Check_Freshness Yes Adjust_Conc Lower the concentration Check_Conc->Adjust_Conc No Use_Aids Apply gentle heat or sonication Serial_Dilution Consider serial dilution for aqueous solutions Use_Aids->Serial_Dilution Check_Freshness->Use_Aids Yes Prepare_Fresh Prepare a fresh solution Check_Freshness->Prepare_Fresh No Solution_Clear Solution is clear Correct_Solvent->Check_Conc Adjust_Conc->Check_Freshness Prepare_Fresh->Use_Aids Serial_Dilution->Solution_Clear

Caption: Troubleshooting workflow for this compound precipitation issues.

References

A-317491 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using A-317491, a potent and selective antagonist of P2X3 and P2X2/3 receptors. The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during experiments, with a focus on off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target activities of this compound?

This compound is a potent, selective, and non-nucleotide competitive antagonist of P2X3 and P2X2/3 receptors.[1][2] It effectively blocks the activation of these receptors by ATP, which are primarily localized on sensory afferent nerves and are involved in pain sensation.[2][3] this compound blocks receptor-mediated calcium flux in both recombinant and native neurons.[1][3] Its mechanism of action is competitive, as it has been shown to produce parallel rightward shifts in the agonist dose-response curve for α,β-meATP at P2X2/3 receptors.[4]

Q2: Is this compound truly selective? What are its known off-target effects?

This compound is considered highly selective. In a broad screening panel of 86 different receptors, ion channels, and enzymes, it was found to be inactive (IC50 > 10 µM) at most targets.[1] The only significant off-target interaction identified was at the δ-opioid receptor , with an IC50 value of approximately 5 µM.[1][5] In contrast, at a concentration of 10 µM, this compound showed minimal inhibition of binding to κ-opioid (<10%) and µ-opioid (15%) receptors.[1][5] Therefore, at concentrations well above those required for P2X3/P2X2/3 antagonism, an effect via the δ-opioid receptor is possible.

Q3: What is the significance of the stereochemistry of this compound?

This compound is the S-enantiomer of the molecule. The blockade of P2X3-containing channels is stereospecific.[1][3] Its corresponding R-enantiomer, A-317344 , is significantly less active at P2X3 and P2X2/3 receptors and is inactive in animal models of chronic pain.[1][3][4] This makes A-317344 an excellent negative control for experiments to help differentiate the intended P2X3/P2X2/3-mediated effects from potential non-specific or off-target effects.

Q4: At what concentration should I use this compound to avoid off-target effects?

To ensure target selectivity, it is recommended to use this compound at the lowest effective concentration possible, based on its high potency for P2X3 and P2X2/3 receptors. The reported Kᵢ values are in the low nanomolar range (9-92 nM).[1][3] Given that the only notable off-target activity occurs at ~5 µM (5000 nM), using concentrations in the low-to-mid nanomolar range should provide a wide selectivity window. For cellular assays, concentrations between 10 nM and 300 nM are often effective.[1] It is always advisable to perform a dose-response curve in your specific experimental system to determine the optimal concentration.

Data Presentation

Table 1: On-Target Potency of this compound

This table summarizes the inhibitory constants (Kᵢ) of this compound for its primary targets across different species.

Target ReceptorSpeciesKᵢ (nM)
P2X3Human22
P2X3Rat22
P2X2/3Human9
P2X2/3Rat92
Data sourced from MedchemExpress and Jarvis et al., 2002.[1][3]
Table 2: Selectivity Profile of this compound

This table details the selectivity of this compound against other P2 receptors and its primary known off-target interaction.

TargetSpeciesIC50 (µM)Selectivity Window (vs. hP2X2/3 Kᵢ)
P2X1Human> 10> 1111-fold
P2X4Human> 10> 1111-fold
P2X5Human> 10> 1111-fold
P2Y2Human> 10> 1111-fold
δ-opioid receptor Not Specified~ 5 ~ 555-fold
Data sourced from Jarvis et al., 2002.[1]

Troubleshooting Guide

Problem 1: I am observing an unexpected physiological response in my experiment that doesn't seem to be related to P2X3/P2X2/3 antagonism.

  • Question: Could this be an off-target effect?

    • Answer: Yes, especially if you are using high concentrations of this compound. The primary candidate for off-target effects is the δ-opioid receptor, which is weakly antagonized by this compound (IC50 ≈ 5 µM).[1][5] Review your experimental concentration. If it is approaching the micromolar range, you may be observing off-target pharmacology.

  • Troubleshooting Steps:

    • Lower the Concentration: Perform a dose-response curve to find the minimal concentration of this compound that produces the expected on-target effect.

    • Use the Inactive Enantiomer: Run a parallel experiment using the R-enantiomer, A-317344, at the same concentration. Since A-317344 is significantly less active at P2X3/P2X2/3 receptors, any observed effect is likely non-specific or off-target.[3][4]

    • Use a Structurally Unrelated Antagonist: If possible, confirm your findings with a different, structurally unrelated P2X3/P2X2/3 antagonist to ensure the observed phenotype is due to antagonism of the intended target.

    • Pharmacological Blockade of Off-Target: If you suspect δ-opioid receptor involvement, pre-treat your system with a selective δ-opioid receptor agonist to see if it competitively reverses the unexpected effect of this compound.

Problem 2: this compound is not producing any effect in my assay, even at high concentrations.

  • Question: Is my experimental setup or compound faulty?

    • Answer: While compound stability could be an issue, it's also possible the experimental system lacks functional P2X3 or P2X2/3 receptors, or that these receptors are not involved in the biological process being studied. This compound has been shown to be ineffective in animal models of acute, postoperative, and visceral pain, suggesting P2X3-containing receptors are not major mediators in these types of pain.[3]

  • Troubleshooting Steps:

    • Confirm Target Expression: Use techniques like qPCR, Western blot, or immunohistochemistry to confirm the expression of P2X3 and P2X2 subunits in your cells or tissue of interest.

    • Validate Receptor Function: Use a P2X3/P2X2/3 agonist (e.g., α,β-methylene ATP) to confirm that the receptors in your system are functional and produce a measurable response (e.g., calcium influx, depolarization).

    • Perform a Positive Control Experiment: Validate your this compound stock solution in a system known to be responsive, such as dorsal root ganglion (DRG) neurons or a cell line recombinantly expressing P2X3 receptors.[1][3]

Visualizations

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor (Ligand-gated Ion Channel) ATP->P2X3 Binds & Activates Ca_ion Ca²⁺ P2X3->Ca_ion Influx Na_ion Na⁺ P2X3->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Signaling Downstream Signaling (e.g., Neurotransmitter Release) Depolarization->Signaling A317491 This compound A317491->P2X3 Competitively Blocks

Caption: P2X3 receptor signaling and site of this compound action.

Troubleshooting_Workflow Start Unexpected Result with this compound CheckConc Is concentration > 1µM? Start->CheckConc YesConc Potential Off-Target Effect CheckConc->YesConc Yes NoConc On-Target Effect or Artifact CheckConc->NoConc No ControlExp Perform Control Experiments YesConc->ControlExp NoConc->ControlExp Enantiomer 1. Use Inactive Enantiomer (A-317344) ControlExp->Enantiomer DoseResp 2. Lower this compound Dose ControlExp->DoseResp Orthogonal 3. Use Unrelated Antagonist ControlExp->Orthogonal Conclusion Interpret Results ControlExp->Conclusion

Caption: Workflow for troubleshooting unexpected experimental results.

Selectivity_Profile cluster_OnTarget High Potency (On-Target) cluster_LowAffinity Low Affinity / Inactive cluster_OffTarget Potential Off-Target A317491 This compound P2X3 P2X3 (Ki = 22 nM) A317491->P2X3 Potent Antagonist P2X23 P2X2/3 (Ki = 9-92 nM) A317491->P2X23 Potent Antagonist OtherP2X Other P2X (IC50 > 10 µM) A317491->OtherP2X >100-fold Selective OtherReceptors 80+ Other Receptors, Enzymes, Channels (IC50 > 10 µM) A317491->OtherReceptors Highly Selective DeltaOpioid δ-Opioid Receptor (IC50 ≈ 5 µM) A317491->DeltaOpioid Weak Antagonist

Caption: Logical diagram of this compound's selectivity profile.

Experimental Protocols

Protocol 1: Validating On-Target Activity via Calcium Flux Assay

This protocol is designed to confirm that this compound is active against its intended target in your cell system.

Objective: To measure the inhibitory effect of this compound on agonist-induced calcium influx in cells expressing P2X3 or P2X2/3 receptors.

Materials:

  • Cells expressing the target receptor (e.g., 1321N1-hP2X3 cells or primary DRG neurons).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • P2X3 agonist: α,β-methylene ATP (α,β-meATP).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

  • Fluorescence plate reader or microscope.

Methodology:

  • Cell Preparation: Plate cells in a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

  • Wash: Gently wash the cells with assay buffer to remove extracellular dye.

  • Compound Pre-incubation: Add varying concentrations of this compound (e.g., 1 nM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO). Incubate for 15-30 minutes at room temperature.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the plate reader (Excitation/Emission ~485/525 nm for Fluo-4).

  • Agonist Stimulation: Add a pre-determined concentration of the agonist α,β-meATP (typically the EC80 concentration) to all wells simultaneously using an automated injector.

  • Post-stimulation Fluorescence Measurement: Immediately begin measuring the fluorescence signal every 1-2 seconds for 1-3 minutes to capture the peak calcium response.

  • Data Analysis: Calculate the change in fluorescence (Peak - Baseline). Normalize the data to the response of the vehicle control. Plot the normalized response against the log concentration of this compound to determine the IC50 value.

Protocol 2: Control Experiment Using the Inactive Enantiomer (A-317344)

This protocol is a critical step to rule out non-specific or off-target effects.

Objective: To compare the effect of this compound with its inactive R-enantiomer, A-317344, in your primary experimental assay.

Materials:

  • Your primary experimental system (e.g., cell culture, tissue slice, animal model).

  • This compound.

  • A-317344 (the inactive R-enantiomer).

  • All other reagents required for your primary assay.

Methodology:

  • Experimental Groups: Set up three main experimental groups:

    • Vehicle Control.

    • This compound (at the desired effective concentration).

    • A-317344 (at the exact same concentration as this compound).

  • Procedure: Perform your standard experimental protocol, treating the A-317344 group identically to the this compound group.

  • Data Collection: Measure the primary endpoint of your assay for all three groups.

  • Interpretation of Results:

    • Expected Outcome: If the biological effect is due to specific antagonism of P2X3/P2X2/3 receptors, you should see a significant effect in the this compound group compared to the vehicle, while the A-317344 group should show no significant effect and be similar to the vehicle control.[4]

    • Unexpected Outcome: If both this compound and A-317344 produce a similar effect, this strongly suggests that the observed phenomenon is due to a non-specific or off-target mechanism, and not the intended antagonism of P2X3-containing receptors.

References

Technical Support Center: Optimizing A-317491 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing A-317491, a potent and selective P2X3 and P2X2/3 receptor antagonist, in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a non-nucleotide antagonist that selectively blocks P2X3 and P2X2/3 receptors.[1][2][3] These receptors are ATP-gated ion channels, and their activation leads to the influx of cations, including calcium (Ca²⁺).[2] By competitively binding to these receptors, this compound prevents ATP from binding and activating the channel, thereby inhibiting the downstream signaling cascade.[1]

Q2: What are the primary in vitro applications of this compound?

This compound is primarily used in neuroscience research to study nociception and neuropathic pain pathways.[1] Common in vitro assays include calcium flux assays, electrophysiological recordings (e.g., patch-clamp), and radioligand binding assays to investigate the function and pharmacology of P2X3 and P2X2/3 receptors.[1][2]

Q3: What is a recommended starting concentration range for this compound in cell-based assays?

A starting concentration for this compound in cell-based assays can range from 1 nM to 10 µM.[4] However, the optimal concentration is highly dependent on the specific cell type and the assay being performed. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your particular experimental setup.

Q4: How should I prepare and store this compound stock solutions?

This compound is sparingly soluble in aqueous solutions. The sodium salt hydrate form of this compound exhibits better solubility in water (15 mg/mL).[5] For the free acid form, it is recommended to prepare a concentrated stock solution in a non-polar aprotic solvent like dimethyl sulfoxide (DMSO).[6] For example, a 10 mM stock solution can be prepared in 100% DMSO.[7] Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4] When preparing working solutions, it is advisable to make intermediate dilutions in DMSO before the final dilution in your aqueous assay buffer to prevent precipitation.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: Inhibitory Potency of this compound

Receptor TargetSpeciesAssay TypePotency (Ki/IC50)Reference
P2X3HumanCalcium FluxKᵢ = 22 nM[3]
P2X3RatCalcium FluxKᵢ = 22 nM[3]
P2X2/3HumanCalcium FluxKᵢ = 9 nM[3]
P2X2/3RatCalcium FluxKᵢ = 92 nM[3]
Native P2X3/P2X2/3Rat DRG NeuronsElectrophysiologyIC₅₀ = 15 nM[4]
P2X3HumanRadioligand BindingKᵢ = 17 nM[1]
P2X2/3HumanRadioligand BindingKᵢ = 20 nM[1]

Table 2: Solubility of this compound

FormSolventSolubilityReference
Sodium Salt HydrateWater15 mg/mL[5]
Free AcidDMSO100 mg/mL (176.81 mM)[6]
Free AcidEthanol100 mg/mL[6]
Free AcidWaterInsoluble[6]

Experimental Protocols

Calcium Flux Assay Using a Fluorescent Plate Reader

This protocol provides a general method for measuring the inhibitory effect of this compound on ATP-induced calcium influx in cells expressing P2X3 or P2X2/3 receptors.

Materials:

  • Cells expressing the target receptor (e.g., 1321N1 or CHO cells)

  • This compound

  • ATP or a stable analog (e.g., α,β-methylene ATP)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

  • Pluronic F-127 (for aiding dye solubilization)

  • Probenecid (to prevent dye leakage)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well or 384-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader with kinetic reading capability and injectors

Procedure:

  • Cell Seeding: Seed cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Allow cells to adhere and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and Probenecid (e.g., 1-2.5 mM) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Cell Washing:

    • Gently wash the cells twice with fresh HBSS to remove extracellular dye.

    • After the final wash, add 100 µL of HBSS to each well.

  • Compound Pre-incubation:

    • Prepare serial dilutions of this compound in HBSS. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C.

  • Calcium Flux Measurement:

    • Set up the fluorescence plate reader for kinetic reading at the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).

    • Establish a baseline fluorescence reading for 30-60 seconds.

    • Using the instrument's injector, add the P2X3/P2X2/3 agonist (e.g., ATP or α,β-meATP) to the wells.

    • Continue recording the fluorescence signal for at least 3-5 minutes to capture the peak and subsequent decay of the calcium response.

Visualizations

P2X3 Receptor Signaling Pathway

P2X3_Signaling_Pathway cluster_membrane Cell Membrane P2X3 P2X3 Receptor Cations Cation Influx (Na+, Ca2+) P2X3->Cations Channel Opening ATP ATP (Agonist) ATP->P2X3 Binds & Activates A317491 This compound (Antagonist) A317491->P2X3 Binds & Inhibits Depolarization Membrane Depolarization Cations->Depolarization Downstream Downstream Signaling Depolarization->Downstream Calcium_Flux_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis A Seed Cells B Dye Loading A->B C Wash Cells B->C D Pre-incubate with this compound C->D E Establish Baseline Fluorescence D->E F Inject Agonist (ATP) E->F G Record Calcium Flux F->G H Data Analysis (IC50) G->H Troubleshooting_Logic Start Problem Observed NoInhibition Low/No Inhibition Start->NoInhibition HighVariability High Variability Start->HighVariability ConcTooLow Increase this compound Concentration Range NoInhibition->ConcTooLow Is concentration range adequate? (No) Precipitation Check for Precipitation (Improve Solubilization) NoInhibition->Precipitation Is the compound fully dissolved? (No) ReceptorIssue Verify Receptor Expression & Function NoInhibition->ReceptorIssue Is the receptor functional? (Unsure) DyeIssue Optimize Dye Loading & Cell Health HighVariability->DyeIssue Is dye loading optimal? (No) Autofluorescence Check for Compound Autofluorescence HighVariability->Autofluorescence Is there compound interference? (Unsure) SeedingIssue Ensure Uniform Cell Seeding HighVariability->SeedingIssue Are cells evenly distributed? (No)

References

Technical Support Center: A-317491 Limited CNS Penetration Considerations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the limited central nervous system (CNS) penetration of A-317491, a potent and selective P2X3 and P2X2/3 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and non-nucleotide antagonist of P2X3 and P2X2/3 receptors.[1] These receptors are ligand-gated ion channels activated by adenosine triphosphate (ATP) and are highly localized on sensory neurons involved in pain signaling.[2] this compound reduces inflammatory and neuropathic pain by blocking the P2X3 and P2X2/3 receptor-mediated influx of calcium.[1]

Q2: Is this compound expected to have significant effects on the central nervous system?

No, this compound is considered a peripherally acting agent due to its limited penetration of the blood-brain barrier (BBB).[3] Studies in rats have shown a low brain-to-plasma concentration ratio, indicating that a very small amount of the compound reaches the CNS after systemic administration.

Q3: What is the brain-to-plasma concentration ratio of this compound?

While a specific numerical value for the brain-to-plasma concentration ratio is not consistently reported in publicly available literature, studies have indicated that it is low and demonstrates limited penetration into the central nervous system. This characteristic is a key feature of the compound, suggesting its therapeutic effects in pain models are primarily mediated by peripheral P2X3 and P2X2/3 receptors.

Q4: What are the known pharmacokinetic properties of this compound?

Preliminary pharmacokinetic studies in rats have shown that this compound has high systemic bioavailability (approximately 80%) after subcutaneous administration and a plasma half-life of about 11 hours.[4] It is also highly bound to plasma proteins (>99%).[4]

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments to evaluate the CNS penetration of this compound.

Issue 1: Higher than expected brain concentrations of this compound in in vivo studies.

  • Possible Cause 1: Contamination of brain tissue with blood.

    • Troubleshooting Step: Ensure thorough perfusion of the brain with ice-cold saline or phosphate-buffered saline (PBS) before tissue collection to remove residual blood. Inadequate perfusion can lead to an overestimation of brain tissue concentration.

  • Possible Cause 2: Compromised blood-brain barrier integrity.

    • Troubleshooting Step: The experimental model itself (e.g., certain disease models or surgical procedures) might compromise the BBB. It is advisable to include a control group to assess the baseline BBB permeability in your model, for instance, by using a marker like Evans blue or sodium fluorescein.

  • Possible Cause 3: Analytical method interference.

    • Troubleshooting Step: Verify the specificity of the analytical method (e.g., LC-MS/MS) for this compound in both plasma and brain homogenate matrices. Check for any interfering peaks that might be co-eluting with the parent compound.

Issue 2: Inconsistent results in in vitro blood-brain barrier permeability assays.

  • Possible Cause 1: Poor cell monolayer integrity.

    • Troubleshooting Step: Regularly measure the transendothelial electrical resistance (TEER) of your cell monolayer to ensure it has reached and is maintaining a high level of tightness, which is indicative of a well-formed barrier. Low TEER values suggest a leaky barrier and will lead to unreliable permeability data.

  • Possible Cause 2: Active transport of this compound.

    • Troubleshooting Step: this compound may be a substrate for efflux transporters (like P-glycoprotein) at the BBB. To investigate this, perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio significantly greater than 1 suggests active efflux.

  • Possible Cause 3: Non-specific binding to experimental apparatus.

    • Troubleshooting Step: Pre-incubate the transwell plates and other materials with a solution of a similar, but unlabeled, compound to block non-specific binding sites before adding this compound.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Molecular Weight 565.57 g/mol [4]
Bioavailability (s.c., rat) ~80%[4]
Plasma Protein Binding >99%[4]
Plasma Half-life (rat) 11 hours[4]
Brain-to-Plasma Ratio Low (Limited CNS Penetration)[3]

Experimental Protocols

1. In Vivo Assessment of Brain and Plasma Concentrations of this compound in Rats (Adapted from general pharmacokinetic study designs)

  • Animal Dosing: Administer this compound to rats via the desired route (e.g., subcutaneous injection).

  • Sample Collection: At predetermined time points post-dosing, anesthetize the animals and collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Immediately following blood collection, perform transcardial perfusion with ice-cold saline to flush the vasculature of the brain.

  • Brain Tissue Collection: Carefully dissect the brain and rinse it with cold saline to remove any remaining blood. Blot the brain dry, weigh it, and immediately freeze it for later analysis.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Collect the plasma supernatant and store it at -80°C until analysis.

  • Brain Homogenization: Homogenize the weighed brain tissue in a suitable buffer (e.g., PBS) to create a uniform suspension.

  • Sample Analysis: Extract this compound from both plasma and brain homogenate samples using an appropriate organic solvent. Analyze the concentrations of this compound in the extracts using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Calculation: Calculate the brain-to-plasma concentration ratio by dividing the concentration of this compound in the brain tissue (ng/g) by its concentration in the plasma (ng/mL).

2. In Vitro Blood-Brain Barrier Permeability Assay using a Transwell System (General Protocol)

  • Cell Culture: Culture brain endothelial cells (e.g., bEnd.3 or primary cells) on the apical side of a porous transwell insert and, optionally, co-culture with astrocytes or pericytes on the basolateral side to create a more robust in vitro BBB model.

  • Barrier Integrity Assessment: Monitor the formation of a tight monolayer by measuring the transendothelial electrical resistance (TEER) daily. Experiments should only be conducted once the TEER values have reached a stable and high level.

  • Permeability Assay:

    • Add this compound to the apical (donor) chamber.

    • At various time points, collect samples from the basolateral (receiver) chamber.

    • Analyze the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation of the compound across the cell monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor chamber.

Mandatory Visualizations

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor (Ligand-gated ion channel) ATP->P2X3 Binds to and activates Ca_ion Ca²⁺ P2X3->Ca_ion Opens channel, allowing influx Cellular_Response Cellular Response (e.g., Nociceptor Activation) Ca_ion->Cellular_Response Initiates A317491 This compound (Antagonist) A317491->P2X3 Blocks ATP binding

Caption: ATP-mediated activation of the P2X3 receptor and its inhibition by this compound.

CNS_Penetration_Workflow cluster_invivo In Vivo Assessment cluster_analysis Sample Analysis cluster_data Data Interpretation Dosing 1. Dosing of this compound (e.g., subcutaneous) Blood_Collection 2. Blood Sample Collection Dosing->Blood_Collection Perfusion 3. Brain Perfusion Blood_Collection->Perfusion Plasma_Prep 5a. Plasma Preparation Blood_Collection->Plasma_Prep Brain_Collection 4. Brain Tissue Collection Perfusion->Brain_Collection Brain_Homogenization 5b. Brain Homogenization Brain_Collection->Brain_Homogenization Extraction 6. Analyte Extraction Plasma_Prep->Extraction Brain_Homogenization->Extraction LCMS 7. LC-MS/MS Analysis Extraction->LCMS Ratio_Calc 8. Calculate Brain-to-Plasma Concentration Ratio LCMS->Ratio_Calc Conclusion 9. Assess CNS Penetration Ratio_Calc->Conclusion

References

Technical Support Center: A-317491 Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing A-317491 in electrophysiology experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

General

  • What is this compound and what is its primary mechanism of action? this compound is a potent, selective, and non-nucleotide antagonist of P2X3 and P2X2/3 receptors.[1][2][3] It acts as an ATP-competitive antagonist, binding to the same site as ATP to block ion channel activation.[4] This blockade inhibits the influx of Na+, K+, and Ca2+ cations.[4]

  • What are the key applications of this compound in research? this compound is primarily used to study the role of P2X3 and P2X2/3 receptors in pain sensation, particularly in models of chronic inflammatory and neuropathic pain.[1][2][5] It is also utilized to investigate afferent sensitization in various tissues, including airways and the urinary bladder.[6]

  • Is this compound selective for specific P2X receptor subtypes? Yes, this compound is highly selective for P2X3 and P2X2/3 receptors, with IC50 values greater than 10 µM for other P2 receptors and a wide range of other neurotransmitter receptors, ion channels, and enzymes.[1][2][3]

Experimental Design & Protocols

  • What is a typical concentration range for this compound in in vitro experiments? Effective concentrations for in vitro studies, such as blocking currents in dorsal root ganglion (DRG) neurons, typically range from 1 nM to 10 µM.[3][7] An IC50 of 15 nM has been reported for blocking α,β-meATP-induced currents in rat DRG neurons.[7]

  • What is the difference between this compound and its R-enantiomer, A-317344? this compound is the S-enantiomer and is the active form. The R-enantiomer, A-317344, is significantly less active at P2X3 and P2X2/3 receptors and serves as a useful negative control in experiments to demonstrate stereospecificity.[1][2][7]

  • What are some key considerations for dissolving and handling this compound? While specific solubility data is limited in the provided results, it is noted that this compound has low water solubility.[4] For in vivo subcutaneous administration, it has been dissolved in sterile water.[8] Researchers should determine the optimal solvent for their specific experimental conditions, which may include DMSO for stock solutions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Variability in IC50 values Different expression systems (recombinant vs. native cells), species differences (human vs. rat), agonist used (ATP vs. α,β-meATP), or experimental conditions (e.g., temperature, pH).Ensure consistent experimental parameters. Use the appropriate agonist and cell system for your research question. Refer to published data for expected IC50 ranges under similar conditions.[1][3]
No or weak antagonist effect Incorrect concentration of this compound, degradation of the compound, or low expression of P2X3/P2X2/3 receptors in the chosen cell type.Verify the concentration and integrity of your this compound stock. Confirm receptor expression using molecular biology techniques (e.g., qPCR, Western blot) or by testing a potent agonist like α,β-meATP.
Apparent non-specific effects on cell health High concentrations of this compound or solvent.Perform a vehicle control to rule out solvent effects. At concentrations up to 10 µM, no non-specific effects on cellular input resistance or voltage-clamp holding current have been observed.[7] If issues persist, consider lowering the concentration or using the inactive enantiomer (A-317344) as a control.
Rapid current desensitization complicating antagonist analysis The fast-desensitizing nature of homomeric P2X3 receptors can make it difficult to analyze competitive antagonism.[1]Utilize heteromeric P2X2/3 receptors, which exhibit slower desensitization kinetics, for Schild analysis and to determine the competitive nature of this compound.[1]

Data Presentation

Table 1: In Vitro Potency of this compound

ReceptorSpeciesAssayAgonistKi (nM)IC50 (nM)
P2X3HumanCalcium Fluxα,β-meATP22-
P2X3RatCalcium Fluxα,β-meATP22-
P2X2/3HumanCalcium Fluxα,β-meATP9-
P2X2/3RatCalcium Fluxα,β-meATP92-
P2X3HumanElectrophysiologyα,β-meATP1797
P2X3HumanElectrophysiologyATP (3 µM)499
P2X2/3HumanElectrophysiologyα,β-meATP (10 µM)20169
Native P2X3-likeRat DRG NeuronsElectrophysiologyα,β-meATP-15

Data compiled from multiple sources.[1][3][7]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of P2X3 Receptor Currents in Dorsal Root Ganglion (DRG) Neurons

  • Cell Preparation: Isolate DRG neurons from rats using established enzymatic and mechanical dissociation methods. Plate the neurons on coverslips and culture for 24-48 hours.

  • Solutions:

    • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The pH should be 7.4, and the osmolarity between 305-315 mOsm.[9] Continuously bubble with 95% O2/5% CO2.

    • Internal (Pipette) Solution: Containing (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA. The pH should be adjusted to 7.3, with an osmolarity between 260-280 mOsm.[9]

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 4-8 MΩ.[10] Fill the pipette with the internal solution.

  • Recording:

    • Transfer a coverslip with DRG neurons to the recording chamber and perfuse with aCSF at a rate of 1.5-2 mL/min.[10]

    • Establish a whole-cell patch-clamp configuration on a neuron.[10][11]

    • Hold the cell at a membrane potential of -60 to -70 mV.[10]

    • Apply the P2X3 receptor agonist α,β-meATP (e.g., 10 µM) to elicit an inward current.

    • After establishing a stable baseline response, co-apply α,β-meATP with varying concentrations of this compound (e.g., 1 nM to 10 µM) to determine the concentration-dependent block.

    • Wash out this compound to check for reversibility of the block.[7]

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP / α,β-meATP P2X3_receptor P2X3 or P2X2/3 Receptor ATP->P2X3_receptor Activates A317491 This compound A317491->P2X3_receptor Competitively Blocks Ion_Influx Na+, K+, Ca2+ Influx P2X3_receptor->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Nociceptive_Signaling Nociceptive Signaling Depolarization->Nociceptive_Signaling

Caption: this compound competitively antagonizes ATP at P2X3/P2X2/3 receptors.

Experimental_Workflow start Start cell_prep Isolate & Culture DRG Neurons start->cell_prep patch Establish Whole-Cell Patch Clamp cell_prep->patch baseline Record Baseline Current with α,β-meATP patch->baseline treatment Co-apply α,β-meATP + this compound baseline->treatment washout Washout & Record Recovery treatment->washout analysis Analyze Data (IC50) washout->analysis end End analysis->end

Caption: Workflow for electrophysiological analysis of this compound.

Troubleshooting_Logic start No/Weak Antagonist Effect check_conc Verify this compound Concentration & Integrity start->check_conc Is concentration correct? check_receptor Confirm P2X3/P2X2/3 Expression start->check_receptor Is receptor expressed? check_agonist Validate Agonist Activity start->check_agonist Is agonist active? solution Problem Solved check_conc->solution Yes no_solution Consult Further check_conc->no_solution No check_receptor->solution Yes check_receptor->no_solution No check_agonist->solution Yes check_agonist->no_solution No

Caption: Troubleshooting logic for this compound experiments.

References

Troubleshooting A-317491 delivery in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the P2X3 and P2X2/3 receptor antagonist, A-317491, in animal models.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental use of this compound.

Question 1: Why am I not observing the expected analgesic effect of this compound in my animal model?

Answer:

Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Animal Model Specificity: this compound is most effective in models of chronic inflammatory and neuropathic pain.[1][2][3] It has been shown to be ineffective in models of acute, postoperative, or visceral pain.[1][2] Ensure your animal model is appropriate for the mechanism of this compound.

  • Dose and Route of Administration: The effective dose (ED50) of this compound can vary depending on the animal model and the route of administration. For subcutaneous (s.c.) administration in rats, the ED50 is reported to be around 30 µmol/kg for chronic inflammatory pain and 10-15 µmol/kg for neuropathic pain.[1][2][3] For intrathecal and intraplantar injections, the effective doses are significantly lower.[4][5] Verify that you are using an appropriate dose and route for your specific experimental design.

  • Formulation and Solubility: this compound has low water solubility.[6] Improper formulation can lead to precipitation and reduced bioavailability. Ensure the compound is fully dissolved and the formulation is stable. If precipitation is observed, consider using heat or sonication to aid dissolution.[7]

  • Compound Stability: While this compound is metabolically stable, improper storage of stock solutions can lead to degradation.[3][8] Store stock solutions at -20°C or -80°C as recommended.[7]

Question 2: My this compound formulation is precipitating. What should I do?

Answer:

Precipitation is a common issue due to the low aqueous solubility of this compound. Here’s how to troubleshoot this problem:

  • Solvent Selection: this compound is soluble in DMSO and ethanol but insoluble in water.[1] For in vivo use, co-solvents are necessary. Common formulations include:

    • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[7]

    • 10% DMSO, 90% (20% SBE-β-CD in Saline)[7]

    • 10% DMSO, 90% Corn Oil[7]

  • Preparation Method: When preparing the formulation, add each solvent sequentially and ensure the solution is clear before adding the next component.[1] Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.[7]

  • Fresh Preparation: It is recommended to use freshly prepared solutions for optimal results.[1] If storing a prepared formulation, do so for a minimal time and visually inspect for precipitation before each use.

Question 3: I am observing inconsistent results between experiments. What could be the cause?

Answer:

Inconsistent results can stem from several variables. A systematic approach to identifying the source of variability is crucial.

  • Formulation Variability: Ensure the formulation is prepared consistently for each experiment. Minor variations in solvent ratios or preparation technique can affect the bioavailability of the compound.

  • Animal Handling and Stress: Stress can influence pain perception in animal models. Ensure consistent handling and acclimatization protocols are in place.

  • Timing of Administration and Behavioral Testing: The pharmacokinetic profile of this compound in rats shows a plasma half-life of approximately 11 hours after subcutaneous administration.[1][8] Ensure that the timing of drug administration relative to behavioral testing is consistent and optimized to coincide with peak plasma concentrations.

  • Stereospecificity: this compound is the S-enantiomer and is significantly more potent than its R-enantiomer, A-317344.[2][3] Ensure you are using the correct and pure enantiomer.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a potent and selective non-nucleotide antagonist of the P2X3 and P2X2/3 receptors.[1][7][8] These receptors are ligand-gated ion channels activated by extracellular ATP and are highly expressed on sensory afferent nerves.[6][8] By blocking these receptors, this compound inhibits the influx of calcium, thereby reducing the sensation of pain, particularly in chronic inflammatory and neuropathic states.[7][8]

What are the recommended solvents and storage conditions for this compound?

  • Solubility: this compound is soluble in DMSO (≥ 47 mg/mL) and ethanol (100 mg/mL), but insoluble in water.[1] The sodium salt hydrate form of this compound has better water solubility (15 mg/mL).[9]

  • Storage: Store the solid powder at -20°C for up to 3 years.[7] In solvent, store at -80°C for up to 2 years or at -20°C for up to 1 year.[7]

Does this compound cross the blood-brain barrier?

No, this compound does not significantly penetrate the central nervous system (CNS).[1][10] Its effects are primarily mediated by peripheral P2X3 and P2X2/3 receptors.[10]

What are the key pharmacokinetic parameters of this compound in rats?

After a 10 µmol/kg subcutaneous dose in rats, this compound exhibits high systemic bioavailability (≈80%) and a plasma half-life of approximately 11 hours.[1][8] It is highly protein-bound (>99%).[1][8]

Quantitative Data

Table 1: In Vitro Potency of this compound

ReceptorSpeciesAssayValue (nM)
P2X3HumanKi22[1][7]
P2X3RatKi22[7]
P2X2/3HumanKi9[1][7]
P2X2/3RatKi92[7]
P2X3HumanIC5097-99[8]
P2X2/3HumanIC50169[8]
Native P2X3Rat DRG NeuronsIC5015[8]

Table 2: In Vivo Efficacy of this compound in Rats (Subcutaneous Administration)

Animal ModelEndpointED50 (µmol/kg)
Complete Freund's Adjuvant (CFA) - Inflammatory PainThermal Hyperalgesia30[1][2]
Chronic Constriction Injury (CCI) - Neuropathic PainThermal Hyperalgesia15[1][2][3]
Chronic Constriction Injury (CCI) - Neuropathic PainMechanical Allodynia10[1][2][3]
Acute, Postoperative, Visceral PainNociception>100[1][2]

Table 3: Pharmacokinetic Parameters of this compound in Rats (10 µmol/kg, s.c.)

ParameterValue
Bioavailability≈80%[1][8]
Plasma Half-life (t1/2)11 hours[1][8]
Estimated Plasma Concentration15 µg/mL[1][8]
Plasma Protein Binding>99%[1][8]

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Administration

This protocol is adapted from common formulation strategies for hydrophobic compounds for in vivo use.[7]

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), fresh and anhydrous

    • PEG300

    • Tween-80

    • Sterile Saline (0.9% NaCl)

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Prepare a stock solution in DMSO (e.g., 100 mg/mL). Ensure it is fully dissolved. Moisture-absorbing DMSO can reduce solubility, so use fresh DMSO.[1]

    • In a separate sterile tube, add the required volume of the DMSO stock solution.

    • Add 4 volumes of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.

    • Add 0.5 volumes of Tween-80 and mix until the solution is clear.

    • Finally, add 4.5 volumes of sterile saline to reach the final desired concentration. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • Vortex the solution thoroughly before administration. Use the mixed solution immediately for optimal results.[1]

Visualizations

G cluster_0 P2X3 Receptor Signaling Pathway in Nociception ATP Extracellular ATP (Released upon tissue injury) P2X3 P2X3/P2X2/3 Receptor (on sensory neurons) ATP->P2X3 Activates Ion_Influx Cation Influx (Na+, Ca2+) P2X3->Ion_Influx Opens Channel A317491 This compound A317491->P2X3 Blocks Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal

Caption: P2X3 Receptor Antagonism by this compound.

G cluster_1 Experimental Workflow for this compound In Vivo Study start Start animal_model Induce Animal Model (e.g., CCI, CFA) start->animal_model baseline Baseline Behavioral Testing (e.g., von Frey, Hargreaves) animal_model->baseline formulate Prepare this compound Formulation baseline->formulate administer Administer this compound (e.g., s.c., i.t.) formulate->administer post_testing Post-treatment Behavioral Testing administer->post_testing data_analysis Data Analysis post_testing->data_analysis end End data_analysis->end

Caption: this compound In Vivo Experimental Workflow.

G cluster_2 Troubleshooting: Lack of Efficacy no_effect No Observed Effect check_model Is the animal model appropriate? (Chronic vs. Acute Pain) no_effect->check_model check_dose Is the dose and route correct? check_model->check_dose Yes solution_model Use a model of chronic inflammatory or neuropathic pain. check_model->solution_model No check_formulation Is the formulation clear and stable? check_dose->check_formulation Yes solution_dose Consult literature for appropriate dose/route for your model. check_dose->solution_dose No check_timing Is the timing of testing optimal? check_formulation->check_timing Yes solution_formulation Reformulate, use sonication/heat. Prepare fresh solution. check_formulation->solution_formulation No solution_timing Adjust timing based on PK data (t1/2 ≈ 11h in rats). check_timing->solution_timing No

Caption: Troubleshooting Decision Tree for this compound.

References

A-317491 Antagonist Competitiveness Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the analysis of A-317491 as a P2X3 receptor antagonist.

General Information

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and non-nucleotide antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3] Its primary mechanism of action is competitive antagonism, meaning it directly competes with the endogenous agonist, adenosine triphosphate (ATP), for the same binding site on the P2X3 receptor.[4] By binding to the receptor without activating it, this compound prevents ATP-mediated activation, which blocks the influx of cations (Na⁺, K⁺, and Ca²⁺) and subsequent neuronal depolarization.[4][5] X-ray crystallography studies have confirmed that this compound binds in the same cavity as ATP, providing structural evidence for its competitive mechanism.[4]

Quantitative Analysis & Data Presentation

Q2: What are the reported binding affinity (Ki) and potency (pA2) values for this compound?

The affinity and potency of this compound have been characterized across different species and receptor subtypes. The data consistently show high affinity in the nanomolar range.

Table 1: Inhibitory Constants (Ki) of this compound

Receptor SubtypeSpeciesKi (nM)Measurement Method
P2X3Human22Calcium Flux Assay
P2X3Rat22Calcium Flux Assay
P2X2/3Human9Calcium Flux Assay
P2X2/3Rat92Calcium Flux Assay
P2X3Human17Electrophysiology (α,β-meATP agonist)
P2X3Human4Electrophysiology (ATP agonist)
P2X2/3Human20Electrophysiology
P2X2/3 ChimeraHuman52.1Calcium Flux Assay

Data sourced from multiple studies.[1][2][3][6]

Table 2: Antagonist Potency (pA2) of this compound

Receptor SubtypeSpeciespA2 Value (nM)Experimental Model
P2X2/3Rat232Schild Analysis of Calcium Flux

The pA2 value is derived from Schild analysis and provides a logarithmic measure of antagonist potency.[2]

Signaling Pathway and Mechanism of Action

Q3: Can you illustrate the signaling pathway of the P2X3 receptor and the inhibitory action of this compound?

Yes. The P2X3 receptor is a ligand-gated ion channel. Upon binding of ATP, the channel opens, leading to cation influx and cellular depolarization. This compound competitively blocks this process.

P2X3_Signaling_Pathway ATP ATP (Agonist) Receptor P2X3 Receptor ATP->Receptor Binds A317491 This compound (Competitive Antagonist) A317491->Receptor Binds & Blocks ChannelOpen Channel Activation Receptor->ChannelOpen Conformational Change IonInflux Cation Influx (Ca²⁺, Na⁺) ChannelOpen->IonInflux Depolarization Neuronal Depolarization IonInflux->Depolarization PainSignal Pain Signal Transmission Depolarization->PainSignal

Caption: P2X3 receptor activation by ATP and competitive inhibition by this compound.

Experimental Protocols and Troubleshooting

Q4: How do I design an experiment to confirm the competitive antagonism of this compound using Schild analysis?

Schild analysis is the gold standard for quantifying the potency of a competitive antagonist.[7] It involves generating agonist concentration-response curves in the absence and presence of multiple, fixed concentrations of the antagonist.

Detailed Methodology (Schild Analysis):

  • Cell Preparation: Use a stable cell line expressing the receptor of interest (e.g., 1321N1 cells expressing rat P2X2/3 receptors).[2] Homomeric P2X3 receptors desensitize rapidly, which can complicate equilibrium measurements needed for Schild analysis.[2][8] Therefore, heteromeric P2X2/3 or slowly desensitizing chimeric receptors are often preferred.[6]

  • Agonist Selection: Use a stable P2X3 agonist like α,β-methylene ATP (α,β-meATP).[2]

  • Control Curve: Generate a baseline concentration-response curve for the agonist (e.g., α,β-meATP) alone. Measure the response using a suitable assay, such as a fluorescent calcium indicator (e.g., Fluo-4) in a FLIPR assay or whole-cell patch-clamp electrophysiology.[2]

  • Antagonist Incubation: In separate experiments, pre-incubate the cells with a fixed concentration of this compound for a sufficient duration to reach binding equilibrium.

  • Generate Antagonist Curves: While maintaining the fixed concentration of this compound, generate a new agonist concentration-response curve.

  • Repeat: Repeat steps 4 and 5 for at least 3-4 different concentrations of this compound.

  • Data Analysis:

    • For a competitive antagonist, the agonist concentration-response curves should exhibit a parallel rightward shift with no change in the maximum response.[7][9]

    • Calculate the Dose Ratio (r) for each antagonist concentration. The dose ratio is the EC50 of the agonist in the presence of the antagonist divided by the EC50 of the agonist alone.

    • Create a Schild Plot : Plot log(r-1) on the y-axis versus the negative log of the molar concentration of the antagonist ([B]) on the x-axis.[10][11]

    • The plot should be linear with a slope not significantly different from 1.0.[7][12] The x-intercept of the regression line provides the pA2 value.[7]

Schild_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P0 Culture cells expressing P2X2/3 receptors P1 Plate cells for assay E0 Generate Control Agonist Concentration-Response Curve (e.g., α,β-meATP) P1->E0 E1 Incubate cells with fixed concentration of this compound P1->E1 A0 Calculate Dose Ratios (r) from EC50 shifts E0->A0 E2 Generate Agonist Curve in presence of this compound E1->E2 E3 Repeat for multiple This compound concentrations E2->E3 E2->A0 E3->A0 A1 Construct Schild Plot (log(r-1) vs -log[Antagonist]) A0->A1 A2 Perform Linear Regression A1->A2 A3 Determine pA2 (x-intercept) and Slope A2->A3

Caption: Experimental workflow for performing a Schild analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q5: My Schild plot for this compound has a slope significantly different from 1.0. What does this mean?

A slope that deviates from unity in a Schild plot suggests that the antagonism may not be simple, reversible, and competitive.[9][12]

  • Slope < 1.0: This may indicate negative cooperativity in binding, the presence of multiple receptor sites, or experimental issues like agonist removal by a saturable uptake process.[12]

  • Slope > 1.0: This is less common but could suggest positive cooperativity or issues such as antagonist depletion at high receptor concentrations or insufficient equilibration time.[12]

Troubleshooting Steps:

  • Verify Equilibration Time: Ensure that the pre-incubation time with this compound is sufficient for the binding to reach equilibrium.

  • Check Receptor System: As mentioned, the rapid desensitization of homomeric P2X3 receptors can lead to an underestimation of the agonist response, which may result in non-parallel curve shifts and an incorrect Schild plot.[8] Using P2X2/3 heteromers or a slowly desensitizing chimeric receptor is highly recommended.[6]

  • Confirm Reagent Stability: Ensure the stability and concentration of both the agonist and this compound throughout the experiment.

Q6: Why am I not observing a parallel rightward shift in my agonist dose-response curves with this compound?

A non-parallel shift suggests a non-competitive or insurmountable mechanism of action. However, for this compound, which is a known competitive antagonist, this result is likely due to experimental artifacts.

Troubleshooting Steps:

  • Receptor Desensitization: This is the most likely cause when working with homomeric P2X3 receptors.[8] The rapid desensitization prevents the system from reaching a steady state, which is a prerequisite for Schild analysis. This can falsely make the antagonism appear non-competitive.[8]

  • Cell Health: Ensure the cells are healthy and responsive. Poor cell viability can lead to inconsistent and depressed maximal responses.

  • Assay Conditions: Verify that pH, temperature, and buffer composition are optimal and consistent across all experimental conditions.

Q7: My calculated pA2 value for this compound is different from the published literature. What are the potential reasons?

Minor variations are expected between labs. Significant deviations, however, can arise from several factors:

  • Experimental System: Differences in the cell line, receptor species (human vs. rat), receptor subtype (homomeric vs. heteromeric), and expression levels can all influence apparent affinity.[1][2]

  • Assay Type: Potency values derived from functional assays (calcium flux, electrophysiology) may differ from affinity values (Ki) obtained from radioligand binding assays.[13]

  • Agonist Used: The choice of agonist (e.g., ATP vs. α,β-meATP) can slightly alter the calculated antagonist potency.[2]

  • Data Analysis: Differences in curve-fitting algorithms and the specific constraints applied during Schild regression can affect the final pA2 value. It is best practice to first fit the data with an unconstrained slope to verify it is not different from 1.0, and then constrain the slope to 1.0 to obtain the final pA2 value.[14]

References

Technical Support Center: A-317491 in Animal Models of Pain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing the selective P2X3 and P2X2/3 receptor antagonist, A-317491, in various animal models of pain.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in pain models?

This compound is a potent and selective, non-nucleotide antagonist of P2X3 and P2X2/3 receptors.[1] These receptors are ligand-gated ion channels that are highly expressed on nociceptive sensory neurons.[1][2] Extracellular ATP, released during tissue injury and inflammation, activates these receptors, leading to the initiation and propagation of pain signals.[1][3] this compound competitively blocks the binding of ATP to P2X3 and P2X2/3 receptors, thereby inhibiting the downstream signaling cascade responsible for pain transmission.[4]

Q2: In which animal models of pain is this compound most effective?

This compound has demonstrated significant efficacy in animal models of chronic inflammatory and neuropathic pain.[1][2] It is particularly potent in attenuating thermal hyperalgesia and mechanical allodynia in the Chronic Constriction Injury (CCI) model of neuropathic pain.[1][2] It also effectively reduces thermal hyperalgesia in the Complete Freund's Adjuvant (CFA) model of chronic inflammatory pain.[1][2]

Q3: Is this compound effective in acute or visceral pain models?

Studies have shown that this compound is generally ineffective in models of acute pain, postoperative pain, and visceral pain.[1][2] For instance, it did not show significant effects in reducing nociception in response to acute noxious thermal, mechanical, or chemical stimuli.[1]

Q4: What are the common routes of administration for this compound in animal studies?

This compound has been effectively administered via subcutaneous (s.c.), intrathecal (i.t.), and intraplantar (i.pl.) routes in rats.[1][5] The choice of administration route can influence the observed efficacy, with intrathecal administration appearing to be more effective for attenuating tactile allodynia in neuropathic pain models compared to intraplantar administration.[5][6]

Q5: How should this compound be prepared for administration?

For subcutaneous administration, this compound can be dissolved in sterile water.[7] For intrathecal and intraplantar delivery, it can be dissolved in a vehicle consisting of 10% dimethylsulfoxide (DMSO), 34% 2-hydroxypropyl-β-cyclodextrin, and saline at a physiological pH.[5] Another suggested solvent preparation for a clear solution is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8] If precipitation occurs, heating and/or sonication can be used to aid dissolution.[8]

Troubleshooting Guides

Problem 1: Lack of Efficacy in a Neuropathic Pain Model (e.g., CCI)

  • Question: We are not observing a significant reduction in mechanical allodynia after administering this compound in our CCI rat model. What could be the issue?

  • Answer:

    • Verify the Animal Model: Ensure the CCI surgery was performed correctly and has induced a stable and significant level of mechanical allodynia before drug administration. Baseline measurements using von Frey filaments should show a clear difference between the ipsilateral and contralateral paws.

    • Check Drug Preparation and Administration: Confirm that this compound was dissolved properly and the correct dose was administered. For subcutaneous injection, ensure the solution is clear. For intrathecal administration, verify the correct placement of the catheter.

    • Consider the Route of Administration: Intrathecal administration of this compound has been shown to be more potent in reducing mechanical allodynia in the CCI model compared to intraplantar or even systemic administration in some cases.[5][6]

    • Timing of Assessment: The antinociceptive effects of this compound are rapid in onset but have a finite duration.[7] Ensure that behavioral testing is conducted within the expected window of efficacy after drug administration.

Problem 2: Inconsistent Results in an Inflammatory Pain Model (e.g., CFA)

  • Question: Our results with this compound in the CFA model of inflammatory pain are highly variable. How can we improve consistency?

  • Answer:

    • Standardize the CFA Injection: Ensure the volume and concentration of CFA, as well as the injection site in the hind paw, are consistent across all animals to induce a uniform inflammatory response.

    • Timing of Drug Administration and Testing: The peak of inflammation and hyperalgesia in the CFA model can vary. It is crucial to administer this compound and conduct behavioral testing at a consistent time point after CFA injection. The inflammatory response to CFA typically develops over 24 hours and persists.[9]

    • Behavioral Testing Conditions: Minimize environmental stressors during behavioral testing (e.g., Hargreaves test for thermal hyperalgesia, von Frey test for mechanical allodynia) as these can influence the animals' pain responses.[10] Allow for adequate acclimatization of the animals to the testing environment.

Problem 3: Observed Sedation or Motor Impairment

  • Question: We are concerned that the observed effects of this compound might be due to sedation or motor impairment rather than analgesia. How can we rule this out?

  • Answer:

    • Dose-Response Study: Conduct a dose-response study to identify a dose that provides analgesia without causing observable motor deficits. Studies have shown that this compound does not significantly alter motor performance at effective analgesic doses.[1]

    • Control for Motor Function: Use specific tests to assess motor function, such as the rotarod test or open field test, in a separate cohort of animals receiving the same doses of this compound. Intrathecal injections of this compound have been shown not to impede locomotor performance.[5][6]

    • Observe Behavior: Carefully observe the animals' general behavior in their home cages after drug administration for any signs of sedation or unusual movements.

Data Presentation

Table 1: Efficacy of this compound in Different Pain Models and Administration Routes

Pain ModelPain TypeSpeciesAdministration RouteEndpointED₅₀Reference
Chronic Constriction Injury (CCI)NeuropathicRatSubcutaneous (s.c.)Mechanical Allodynia10 µmol/kg[1][2]
Chronic Constriction Injury (CCI)NeuropathicRatSubcutaneous (s.c.)Thermal Hyperalgesia15 µmol/kg[1][2]
Chronic Constriction Injury (CCI)NeuropathicRatIntrathecal (i.t.)Mechanical Allodynia10 nmol[5][6]
L5/L6 Nerve LigationNeuropathicRatIntrathecal (i.t.)Mechanical Allodynia10 nmol[5][6]
Complete Freund's Adjuvant (CFA)InflammatoryRatSubcutaneous (s.c.)Thermal Hyperalgesia30 µmol/kg[1][2]
Complete Freund's Adjuvant (CFA)InflammatoryRatIntrathecal (i.t.)Thermal Hyperalgesia30 nmol[5][6]
Complete Freund's Adjuvant (CFA)InflammatoryRatIntraplantar (i.pl.)Thermal Hyperalgesia300 nmol[5][6]
Formalin Test (Phase I & II)Chemical/InflammatoryRatIntrathecal (i.t.)Nocifensive Behaviors10 nmol[5]
Formalin Test (Phase I & II)Chemical/InflammatoryRatIntraplantar (i.pl.)Nocifensive Behaviors>300 nmol[5]
Acute Pain ModelsAcuteRatSubcutaneous (s.c.)Various>100 µmol/kg[1][2]
Postoperative PainAcuteRatSubcutaneous (s.c.)Mechanical Allodynia>100 µmol/kg[1]
Visceral PainVisceralRatSubcutaneous (s.c.)Visceromotor Response>100 µmol/kg[1]

Experimental Protocols

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
  • Objective: To induce neuropathic pain by loosely constricting the sciatic nerve.

  • Procedure:

    • Anesthetize a male Sprague-Dawley rat (typically 200-250g).

    • Make a skin incision on the lateral surface of the thigh.

    • Expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.

    • Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing between them.[11] The ligatures should be tightened until a brief twitch of the corresponding muscles is observed.

    • Close the muscle layer with sutures and the skin with wound clips.

    • Allow the animal to recover for at least 7-10 days before behavioral testing.

  • Pain Assessment: Mechanical allodynia is typically assessed using the von Frey test, and thermal hyperalgesia with the Hargreaves test.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats
  • Objective: To induce a localized and persistent inflammation.

  • Procedure:

    • Briefly restrain a male Sprague-Dawley rat.

    • Inject a small volume (typically 100-150 µL) of CFA into the plantar surface of one hind paw.[12][13]

    • Return the animal to its home cage.

    • Inflammation and pain hypersensitivity will develop over the next few hours to days. Behavioral testing is often performed 24-48 hours post-injection.

  • Pain Assessment: Thermal hyperalgesia is commonly measured using the Hargreaves test, and mechanical allodynia with the von Frey test.

Von Frey Test for Mechanical Allodynia
  • Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus.

  • Procedure:

    • Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.[14]

    • Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.

    • A positive response is recorded as a sharp withdrawal of the paw.

    • The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.[15]

Hargreaves Test for Thermal Hyperalgesia
  • Objective: To measure the latency of paw withdrawal in response to a radiant heat stimulus.

  • Procedure:

    • Place the rat in a Plexiglas chamber on a glass floor and allow it to acclimate.

    • A movable radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.[16][17]

    • The time taken for the rat to withdraw its paw is automatically recorded as the paw withdrawal latency.

    • A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.

Mandatory Visualizations

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Nociceptor Membrane cluster_Intracellular Intracellular Space ATP ATP P2X3 P2X3/P2X2/3 Receptor ATP->P2X3 Binds & Activates Ca_Influx Ca²⁺ Influx P2X3->Ca_Influx Opens Channel A317491 This compound A317491->P2X3 Blocks Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Caption: Signaling pathway of this compound in pain modulation.

Experimental_Workflow cluster_ModelInduction Pain Model Induction cluster_Baseline Baseline Assessment cluster_Treatment Treatment cluster_PostTreatment Post-Treatment Assessment cluster_Analysis Data Analysis CCI Chronic Constriction Injury (CCI) or L5/L6 Ligation Baseline_Test Von Frey Test & Hargreaves Test CCI->Baseline_Test CFA Complete Freund's Adjuvant (CFA) Injection CFA->Baseline_Test Treatment_Group This compound Administration (s.c., i.t., or i.pl.) Baseline_Test->Treatment_Group Vehicle_Group Vehicle Administration Baseline_Test->Vehicle_Group Post_Test Von Frey Test & Hargreaves Test Treatment_Group->Post_Test Vehicle_Group->Post_Test Analysis Compare Paw Withdrawal Thresholds/Latencies Post_Test->Analysis

Caption: General experimental workflow for testing this compound.

References

Validation & Comparative

A Comparative Guide to A-317491 and Other P2X Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of A-317491 with other prominent P2X antagonists, supported by experimental data. The information is presented to facilitate informed decisions in the selection of research tools and potential therapeutic agents.

Introduction to P2X Receptors and Antagonists

P2X receptors are ATP-gated ion channels that play crucial roles in various physiological processes, including neurotransmission, inflammation, and pain signaling.[1] The seven mammalian P2X subtypes (P2X1-7) are targets for therapeutic intervention in a range of conditions. Antagonists of these receptors, particularly those targeting the P2X3 and P2X2/3 subtypes, have garnered significant interest for their potential as analgesics and for the treatment of chronic cough.[2][3] this compound was one of the first potent and selective non-nucleotide antagonists identified for P2X3 and P2X2/3 receptors, paving the way for the development of other small molecule antagonists.[4][5]

Comparative Analysis of P2X Antagonists

The following tables summarize the in vitro potency and selectivity of this compound in comparison to other notable P2X antagonists. The data is compiled from various publicly available scientific sources.

Table 1: In Vitro Potency (IC50/Ki in nM) of P2X Antagonists at P2X3 and P2X2/3 Receptors
CompoundhP2X3rP2X3hP2X2/3rP2X2/3SpeciesAssay MethodReference
This compound 22 (Ki)22 (Ki)9 (Ki)92 (Ki)Human, RatCalcium Flux[6]
Gefapixant (AF-219)~30 (IC50)-100-250 (IC50)-HumanNot Specified[6]
AF-353 (RO-4)3.16 (IC50)---Not SpecifiedNot Specified[4]
TNP-ATP0.9 (IC50)-7 (IC50)-HumanNot Specified[6]
Eliapixant (BAY1817080)----HumanNot Specified[7]
Camlipixant----HumanNot Specified[8]
Filapixant (BAY1902607)----HumanNot Specified[7]
Table 2: Selectivity Profile of P2X Antagonists
CompoundSelectivity for P2X3 and P2X2/3Off-Target Effects/Activity at other P2X SubtypesReference
This compound Highly selective for P2X3 and P2X2/3 (IC50 >10 μM for other P2 receptors).[6]Low water solubility and oral bioavailability.[4][5][4][5][6]
Gefapixant (AF-219)Potent antagonist of P2X3 and P2X2/3.Associated with taste disturbances (dysgeusia).[9][4][9]
AF-353 (RO-4)Potent and selective for P2X3 and P2X2/3.Favorable pharmacokinetic profile.[10][10]
TNP-ATPPotent at P2X1, P2X3, and P2X2/3.Less potent at P2X2 and P2X4, inactive at P2X7.[11][11]
Eliapixant (BAY1817080)Highly selective for P2X3.[7]Developed to reduce taste-related side effects.[7][7]
CamlipixantSelective P2X3 antagonist.Presents a balanced efficacy and side-effect profile.[8][8]
Filapixant (BAY1902607)Substantially high in vitro selectivity for P2X3.[7]Minimal taste-related side effects expected.[7][7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of data. Below are generalized protocols for calcium flux and electrophysiological assays used to characterize P2X antagonists.

Calcium Flux Assay Protocol

This assay measures changes in intracellular calcium concentration upon P2X receptor activation and its inhibition by antagonists.

  • Cell Culture:

    • Culture cells stably expressing the P2X receptor of interest (e.g., HEK293 cells) in appropriate media.

    • Seed cells into 96-well or 384-well black, clear-bottom plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM) and a non-ionic detergent like Pluronic F-127 to aid dye solubilization.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells and be cleaved to its active form.

    • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) to remove extracellular dye.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the antagonist compounds.

    • Add the antagonist solutions to the respective wells and incubate for a specified period.

    • Use a fluorescent plate reader or a fluorescence microscope to measure the baseline fluorescence.

    • Add a P2X receptor agonist (e.g., ATP, α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC80).

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the antagonist's potency (IC50) by plotting the inhibition of the agonist-induced calcium flux against the antagonist concentration and fitting the data to a dose-response curve.

Electrophysiology Protocol (Whole-Cell Patch-Clamp)

This technique directly measures the ion flow through P2X receptor channels and its modulation by antagonists.

  • Cell Preparation:

    • Use cells expressing the P2X receptor of interest, either from a stable cell line or primary neuronal cultures.

    • Plate the cells on glass coverslips suitable for microscopy.

  • Recording Setup:

    • Place a coverslip in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution (extracellular-like salt solution).

    • Use a glass micropipette with a small tip opening (1-5 MΩ resistance) filled with an internal solution (intracellular-like salt solution) as the recording electrode.

  • Whole-Cell Recording:

    • Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Drug Application and Data Acquisition:

    • Apply the P2X receptor agonist to the cell using a rapid perfusion system to evoke an inward current.

    • To test the effect of an antagonist, pre-apply the antagonist for a certain period before co-applying it with the agonist.

    • Record the current responses using an amplifier and digitize the data for computer analysis.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of the antagonist.

    • Determine the IC50 value of the antagonist by plotting the percentage of inhibition of the current against the antagonist concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding. The following diagrams were created using Graphviz (DOT language).

P2X_Signaling_Pathway cluster_membrane Cell Membrane P2X_Receptor P2X Receptor Ion_Influx Na+, Ca2+ Influx K+ Efflux P2X_Receptor->Ion_Influx Channel Opens ATP Extracellular ATP ATP->P2X_Receptor Binds and Activates A317491 This compound (Antagonist) A317491->P2X_Receptor Competitively Blocks Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Ion_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation) Depolarization->Cellular_Response Ca_Signaling->Cellular_Response

Caption: P2X Receptor Signaling Pathway and Antagonist Action.

Experimental_Workflow cluster_calcium Calcium Flux Assay cluster_ep Electrophysiology (Patch-Clamp) C1 Seed P2X-expressing cells C2 Load cells with calcium-sensitive dye C1->C2 C3 Incubate with Antagonist (e.g., this compound) C2->C3 C4 Stimulate with P2X Agonist (e.g., ATP) C3->C4 C5 Measure Fluorescence Change C4->C5 C6 Calculate IC50 C5->C6 E1 Prepare P2X-expressing cells on coverslips E2 Establish Whole-Cell Recording E1->E2 E3 Pre-apply Antagonist E2->E3 E4 Apply Agonist + Antagonist E3->E4 E5 Record Ion Current E4->E5 E6 Determine % Inhibition and IC50 E5->E6

References

A Comparative Guide to A-317491 and its R-enantiomer A-317344: Potency and Stereoselectivity in P2X3 and P2X2/3 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the S-enantiomer A-317491 and its R-enantiomer A-317344, focusing on their activity as antagonists of P2X3 and P2X2/3 receptors. These receptors, activated by extracellular ATP, are crucial in nociceptive signaling pathways and represent significant targets for the development of novel analgesics. The data presented herein, supported by experimental methodologies, highlights the critical role of stereochemistry in the potency and efficacy of these compounds.

Data Presentation

The following tables summarize the quantitative data comparing the in vitro and in vivo activities of this compound and A-317344.

Table 1: In Vitro Receptor Binding Affinities (Ki) and Functional Antagonism (IC50)

CompoundReceptorSpeciesAssay TypeKi (nM)IC50 (nM)Reference
This compound hP2X3HumanCalcium Flux22-[1][2]
rP2X3RatCalcium Flux22-[1][2]
hP2X2/3HumanCalcium Flux9-[1][2]
rP2X2/3RatCalcium Flux92-[1][2]
Rat DRG NeuronsRatElectrophysiology-15[1][3]
A-317344 P2X3 and P2X2/3--Significantly less active than this compound-[2][4][5]

h: human, r: rat, DRG: Dorsal Root Ganglion

Table 2: In Vivo Efficacy in Rat Models of Chronic Pain

CompoundPain ModelEndpointED50 (µmol/kg, s.c.)Reference
This compound Complete Freund's Adjuvant (CFA)Thermal Hyperalgesia30[2][4]
Chronic Constriction Injury (CCI)Thermal Hyperalgesia15[2]
Chronic Constriction Injury (CCI)Mechanical Allodynia10[2]
A-317344 CFA and CCIThermal Hyperalgesia & Mechanical AllodyniaInactive[2][4]

ED50: Effective dose for 50% of the maximal effect, s.c.: subcutaneous administration

Signaling Pathway and Mechanism of Action

This compound is a potent and selective, non-nucleotide competitive antagonist of P2X3 and P2X2/3 receptors.[6][7] These receptors are ligand-gated ion channels predominantly expressed on sensory neurons.[6] When activated by extracellular ATP, these channels open, leading to an influx of cations (primarily Ca2+ and Na+), depolarization of the neuronal membrane, and the initiation of a nociceptive signal. This compound binds to the receptor and prevents ATP from binding, thereby blocking ion flux and inhibiting the pain signal.[1][2] The R-enantiomer, A-317344, is significantly less active, demonstrating a clear stereospecificity in the blockade of these channels.[2][4]

G cluster_membrane Cell Membrane P2X3 P2X3 / P2X2/3 Receptor Ion_Influx Cation Influx (Ca²⁺, Na⁺) P2X3->Ion_Influx Channel Opening ATP Extracellular ATP ATP->P2X3 Binds & Activates A317491 This compound A317491->P2X3 Blockade Blockade Depolarization Neuronal Depolarization Ion_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

Caption: P2X3/P2X2/3 receptor signaling and inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Calcium Flux Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) mediated by the activation of P2X3 or P2X2/3 receptors.

Protocol:

  • Cell Culture: Stably transfect a suitable host cell line (e.g., 1321N1 or HEK293) with the cDNA for human or rat P2X3 or P2X2/3 receptors. Culture the cells in appropriate media until they reach optimal confluency for the assay.

  • Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).

  • Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of the test compounds (this compound or A-317344) to the wells and incubate for a predetermined period.

  • Receptor Activation and Measurement: Place the microplate in a fluorescence plate reader. Add a P2X3/P2X2/3 receptor agonist (e.g., α,β-methylene ATP) to all wells to stimulate the receptors.

  • Data Analysis: Measure the fluorescence intensity before and after the addition of the agonist. The increase in fluorescence corresponds to the influx of calcium. Calculate the percent inhibition for each concentration of the test compound relative to the control (agonist alone). Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.

Electrophysiology on Dorsal Root Ganglion (DRG) Neurons

This technique directly measures the ion currents through P2X3 and P2X2/3 channels in native neurons.

Protocol:

  • DRG Neuron Isolation: Isolate dorsal root ganglia from rats. Dissociate the ganglia into single neurons using enzymatic digestion (e.g., collagenase and dispase) and mechanical trituration.

  • Cell Culture: Plate the isolated neurons on coated coverslips and culture them for a short period (e.g., 2-24 hours) to allow for recovery.

  • Whole-Cell Patch-Clamp Recording: Mount a coverslip with adherent neurons in a recording chamber on a microscope. Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal with the membrane of a single neuron (giga-seal). Rupture the membrane patch to achieve the whole-cell configuration.

  • Drug Application: Apply the P2X receptor agonist (e.g., α,β-meATP) to the neuron using a rapid perfusion system to evoke an inward current.

  • Antagonist Testing: Co-apply the agonist with varying concentrations of this compound or A-317344 to the neuron and record the resulting current.

  • Data Analysis: Measure the peak amplitude of the evoked currents in the absence and presence of the antagonist. Calculate the percent inhibition for each antagonist concentration and determine the IC50 value.

In Vivo Pain Models

Protocol:

  • Induction of Inflammation: Inject a small volume of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of a rat. This will induce a localized inflammation and subsequent hyperalgesia (increased sensitivity to noxious stimuli).

  • Acclimation and Baseline Testing: Allow several days for the inflammation to develop. Acclimate the animals to the testing environment. Measure the baseline thermal withdrawal latency of the inflamed and contralateral paws using a plantar test apparatus.

  • Drug Administration: Administer this compound or A-317344 subcutaneously at various doses.

  • Behavioral Testing: At specific time points after drug administration, re-measure the thermal withdrawal latency. An increase in the withdrawal latency of the inflamed paw indicates an analgesic effect.

  • Data Analysis: Calculate the percent reversal of hyperalgesia for each dose and determine the ED50 value.

Protocol:

  • Surgical Procedure: Under anesthesia, expose the sciatic nerve of one hind leg of a rat. Loosely tie four ligatures around the nerve. This will cause a partial nerve injury and the development of mechanical allodynia (pain in response to a normally non-painful stimulus) and thermal hyperalgesia.

  • Post-Operative Recovery and Baseline Testing: Allow the animals to recover for several days to a week. Confirm the development of allodynia and hyperalgesia by measuring the paw withdrawal threshold to mechanical stimuli (e.g., von Frey filaments) and thermal stimuli.

  • Drug Administration: Administer this compound or A-317344 subcutaneously at various doses.

  • Behavioral Testing: At specific time points after drug administration, re-measure the mechanical withdrawal threshold and thermal withdrawal latency. An increase in the withdrawal threshold/latency indicates an anti-allodynic/anti-hyperalgesic effect.

  • Data Analysis: Calculate the percent reversal of allodynia/hyperalgesia for each dose and determine the ED50 values.

Experimental Workflow Comparison

The following diagram illustrates a typical workflow for comparing the pharmacological properties of this compound and its enantiomer A-317344.

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Receptor Binding Assays (Ki) Selectivity_Screen Selectivity Screening (Other P2X, Ion Channels, etc.) Binding_Assay->Selectivity_Screen Functional_Assay Functional Assays (IC50) - Calcium Flux - Electrophysiology Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies Selectivity_Screen->PK_Studies Pain_Models Efficacy in Pain Models (ED50) - CFA (Inflammatory) - CCI (Neuropathic) PK_Studies->Pain_Models Data_Analysis Data Analysis & Comparison Pain_Models->Data_Analysis Start Compound Synthesis This compound & A-317344 Start->Binding_Assay Start->Functional_Assay Conclusion Conclusion on Stereoselectivity & Potency Data_Analysis->Conclusion

Caption: Experimental workflow for comparing this compound and A-317344.

Conclusion

The presented data unequivocally demonstrates that this compound is a potent antagonist of P2X3 and P2X2/3 receptors, while its R-enantiomer, A-317344, is substantially less active. This pronounced stereoselectivity is observed in both in vitro binding and functional assays, as well as in in vivo models of chronic inflammatory and neuropathic pain.[2][4][5] These findings underscore the importance of the specific three-dimensional structure of this compound for its high-affinity interaction with the target receptors. For researchers in the field of pain and purinergic signaling, this compound serves as a valuable pharmacological tool to investigate the roles of P2X3 and P2X2/3 receptors, while the stark contrast with A-317344 provides a clear negative control, reinforcing the specificity of the observed effects. This comparative guide provides essential data and methodologies to support further research and development of P2X3/P2X2/3 receptor antagonists for the treatment of chronic pain conditions.

References

A-317491: A Comparative Guide to its Selectivity for P2X3 and P2X2/3 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity of A-317491, a potent non-nucleotide antagonist, for the P2X3 and P2X2/3 receptors. These receptors, activated by extracellular ATP, are crucial mediators of nociception and have emerged as significant targets for the development of novel analgesics.[1][2][3] This document presents a compilation of experimental data, detailed methodologies, and comparisons with other relevant compounds to assist researchers in evaluating this compound for their specific applications.

Quantitative Analysis of this compound Selectivity

This compound exhibits high potency and selectivity for both human and rat P2X3 and P2X2/3 receptors.[1][2][4][5] The antagonist activity of this compound has been quantified using various in vitro assays, with key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) summarized in the tables below.

Table 1: Potency of this compound at P2X3 and P2X2/3 Receptors

ReceptorSpeciesAgonistAssay MethodKi (nM)IC50 (nM)Reference
P2X3Humanα,β-meATPElectrophysiology1797[1]
P2X3HumanATPElectrophysiology499[1]
P2X3Humanα,β-meATPCalcium Flux22-[1][4][5]
P2X3Ratα,β-meATPCalcium Flux22-[1][4]
P2X2/3Humanα,β-meATPElectrophysiology20169[1]
P2X2/3Humanα,β-meATPCalcium Flux9-[4][5]
P2X2/3Ratα,β-meATPCalcium Flux92-[1][4]
P2X3 (native)Rat (DRG neurons)α,β-meATPElectrophysiology-15[1]

Table 2: Selectivity Profile of this compound Against Other P2X Receptors

Receptor SubtypeActivityReference
P2X1, P2X2, P2X4, P2X5, P2X7IC50 > 10,000 nM[1][5]
P2Y2IC50 > 10,000 nM[1]

The data clearly demonstrates that this compound is a highly selective antagonist for P2X3-containing receptors, exhibiting over 100-fold selectivity compared to other P2X receptor subtypes.[1]

Comparison with Alternative P2X3 and P2X2/3 Antagonists

To provide a broader context, the selectivity profile of this compound is compared with other notable P2X3 and P2X2/3 receptor antagonists.

Table 3: Comparative Selectivity of P2X3 and P2X2/3 Antagonists

CompoundTarget(s)Human P2X3 IC50 (nM)Human P2X2/3 IC50 (nM)Key FeaturesReference
This compound P2X3, P2X2/3~20-100~9-170Potent, selective, non-nucleotide competitive antagonist.[1][6]
Gefapixant (AF-219/MK-6274) P2X3, P2X2/3--Non-competitive (allosteric) antagonist. Has undergone clinical trials for chronic cough.[6][7]
BLU-5937 P2X3 selective25>24,000Highly selective for P2X3 over P2X2/3, potentially reducing taste-related side effects.[6][7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

P2X_Signaling_Pathway P2X Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_receptor P2X3/P2X2/3 Receptor ATP->P2X3_receptor Binds Ca_ion Ca²⁺ P2X3_receptor->Ca_ion Influx Na_ion Na⁺ P2X3_receptor->Na_ion Influx downstream Downstream Signaling Cascades Ca_ion->downstream depolarization Membrane Depolarization Na_ion->depolarization action_potential Action Potential Generation depolarization->action_potential

Caption: Simplified diagram of the P2X3/P2X2/3 receptor signaling pathway upon ATP binding.

Experimental_Workflow Experimental Workflow for Antagonist Selectivity cluster_cell_prep Cell Preparation cluster_assay Assay cluster_data_analysis Data Analysis cell_culture Cell Culture (HEK293 expressing P2X3 or DRG neurons) calcium_assay Calcium Flux Assay cell_culture->calcium_assay electrophysiology Electrophysiology cell_culture->electrophysiology ic50_determination IC50/Ki Determination calcium_assay->ic50_determination electrophysiology->ic50_determination selectivity_profile Selectivity Profile Generation ic50_determination->selectivity_profile

Caption: General experimental workflow for determining the selectivity of a P2X receptor antagonist.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize this compound's selectivity.

Calcium Flux Assay in HEK293 Cells

This assay measures the inhibition of agonist-induced intracellular calcium influx in a cell line recombinantly expressing the target P2X receptor.

1. Cell Culture and Plating:

  • Culture Human Embryonic Kidney (HEK293) cells stably expressing human or rat P2X3 or P2X2/3 receptors in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.

  • The day before the assay, seed the cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Aspirate the culture medium from the wells and add the dye-loading buffer.

  • Incubate the plate for 45-60 minutes at 37°C in the dark to allow for dye uptake and de-esterification.

3. Compound Incubation:

  • Prepare serial dilutions of this compound and control compounds in the assay buffer.

  • After the dye-loading incubation, wash the cells with the assay buffer to remove extracellular dye.

  • Add the different concentrations of the antagonist to the wells and incubate for 15-30 minutes at room temperature.

4. Agonist Stimulation and Data Acquisition:

  • Use a fluorescence microplate reader (e.g., FLIPR or FlexStation) to measure fluorescence intensity.

  • Establish a baseline fluorescence reading for each well.

  • Add a P2X3/P2X2/3 agonist (e.g., α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC80).

  • Immediately begin recording the change in fluorescence intensity over time.

5. Data Analysis:

  • Calculate the percentage inhibition of the agonist-induced calcium response for each concentration of this compound.

  • Plot the percentage inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Electrophysiology in Dorsal Root Ganglion (DRG) Neurons

This technique provides a direct measure of the ion channel activity of native P2X receptors in primary sensory neurons.

1. DRG Neuron Isolation and Culture:

  • Isolate dorsal root ganglia from rats.

  • Dissociate the ganglia into single neurons using a combination of enzymatic (e.g., collagenase, trypsin) and mechanical dissociation.

  • Plate the neurons on coated coverslips and culture them in a suitable neurobasal medium supplemented with nerve growth factor (NGF).

  • Allow the neurons to adhere and stabilize for at least 24 hours before recording.

2. Whole-Cell Patch-Clamp Recording:

  • Place a coverslip with adherent DRG neurons in a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution (e.g., a physiological salt solution).

  • Use a glass micropipette filled with an internal solution to form a high-resistance seal with the membrane of a neuron.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the membrane potential at a holding potential of -60 mV.

3. Drug Application and Data Acquisition:

  • Record the baseline current.

  • Apply a P2X3/P2X2/3 agonist (e.g., α,β-meATP) for a short duration to evoke an inward current.

  • To test the effect of the antagonist, pre-apply this compound for a set period before co-applying it with the agonist.

  • Record the peak current amplitude in the absence and presence of different concentrations of this compound.

4. Data Analysis:

  • Measure the peak amplitude of the agonist-evoked current in the presence of each antagonist concentration.

  • Normalize the current amplitude to the control response (agonist alone).

  • Plot the normalized current against the antagonist concentration and fit the data to determine the IC50 value.

Conclusion

The available data robustly demonstrates that this compound is a potent and highly selective antagonist of P2X3 and P2X2/3 receptors. Its selectivity profile, particularly when compared to other P2X subtypes, makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of these receptors. This guide provides the necessary quantitative data and detailed experimental frameworks to aid researchers in the effective utilization and evaluation of this compound in their studies.

References

A-317491 vs. Non-Selective Purinergic Antagonists: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, understanding the nuances of purinergic signaling is critical for advancing therapies for chronic pain and other neurological disorders. This guide provides a detailed comparison of A-317491, a selective P2X3 and P2X2/3 receptor antagonist, with classical non-selective purinergic antagonists, suramin and pyridoxalphosphate-6-azophenyl-2',4'-disulphonic acid (PPADS). We present key experimental data, detailed methodologies, and visual aids to facilitate an objective evaluation.

Extracellular adenosine triphosphate (ATP) plays a crucial role in cellular communication by activating purinergic receptors, which are broadly classified into P1 (adenosine-sensitive) and P2 (ATP-sensitive) receptors. The P2 receptor family is further divided into ionotropic P2X receptors and metabotropic P2Y receptors. Among the P2X subtypes, the P2X3 receptor, and its heteromeric assembly with the P2X2 subunit (P2X2/3), are predominantly expressed on sensory neurons and are key mediators of nociceptive signaling.[1][2] Consequently, antagonists of these receptors are of significant interest for the development of novel analgesics.

This compound has emerged as a potent and selective antagonist of P2X3 and P2X2/3 receptors.[1][3][4] In contrast, suramin and PPADS are broad-spectrum antagonists that interact with a variety of P2X and P2Y receptor subtypes.[5][6] This lack of selectivity can lead to off-target effects and complicates the interpretation of experimental results.

Purinergic Signaling Pathway and Antagonist Targets

The following diagram illustrates the purinergic signaling pathway, highlighting the specific targets of this compound and the broader targets of non-selective antagonists like suramin and PPADS.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_p2x P2X Receptors (Ionotropic) cluster_p2y P2Y Receptors (Metabotropic) cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 ATP->P2X3 P2X23 P2X2/3 ATP->P2X23 Other_P2X Other P2X (P2X1, P2X4, etc.) ATP->Other_P2X P2Y_receptors P2Y Receptors ATP->P2Y_receptors Ion_Influx Ion Influx (Ca²⁺, Na⁺) P2X3->Ion_Influx P2X23->Ion_Influx Other_P2X->Ion_Influx Signaling_Cascade Signaling Cascade P2Y_receptors->Signaling_Cascade A317491 This compound A317491->P2X3 A317491->P2X23 NonSelective Suramin, PPADS NonSelective->P2X3 NonSelective->P2X23 NonSelective->Other_P2X NonSelective->P2Y_receptors

Caption: Purinergic signaling pathway and antagonist targets.

Quantitative Comparison of Antagonist Potency

The following table summarizes the inhibitory potency (Kᵢ and IC₅₀ values) of this compound, suramin, and PPADS on various purinergic receptors. Lower values indicate higher potency.

AntagonistReceptorSpeciesPotency (Kᵢ / IC₅₀)Reference
This compound hP2X3HumanKᵢ = 22 nM[3]
rP2X3RatKᵢ = 22 nM[3]
hP2X2/3HumanKᵢ = 9 nM[3]
rP2X2/3RatKᵢ = 92 nM[3]
Other P2 Receptors-IC₅₀ > 10 µM[1][3]
Suramin P2X3HumanIC₅₀ = 14.9 µM[7]
P2X1HumanIC₅₀ = 1.04 µM[7]
P2Y ReceptorsVariousActive in µM range[5]
PPADS P2X3RatIC₅₀ = 214 nM[8]
P2X1RatIC₅₀ = 68 nM[8]
P2X2-IC₅₀ = 1 - 2.6 µM[1]
P2X5-IC₅₀ = 1 - 2.6 µM[1]
P2Y ReceptorsVariousActive in µM to mM range[1][9]

Experimental Protocols

The data presented in this guide were primarily generated using the following key experimental methodologies:

Radioligand Binding Assays

This technique is employed to determine the binding affinity of a compound for a specific receptor.

cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare membranes from cells expressing the target receptor start->prep incubate Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of the competitor compound (e.g., this compound) prep->incubate separate Separate bound from free radioligand via rapid filtration incubate->separate quantify Quantify radioactivity of bound ligand using a scintillation counter separate->quantify analyze Analyze data to determine IC₅₀ and Kᵢ values quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Protocol Outline:

  • Membrane Preparation: Membranes from cells recombinantly expressing the target P2X receptor subtype are isolated.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]this compound or [³H]α,β-methylene ATP) and varying concentrations of the unlabeled antagonist (this compound, suramin, or PPADS).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the specific radioligand binding (IC₅₀). The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Calcium Imaging Assays

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration ([Ca²⁺]i), a key event following P2X receptor activation.

cluster_workflow Calcium Imaging Assay Workflow start Start load_cells Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) start->load_cells pre_incubate Pre-incubate cells with varying concentrations of the antagonist load_cells->pre_incubate stimulate Stimulate cells with a P2X receptor agonist (e.g., α,β-methylene ATP) pre_incubate->stimulate measure Measure changes in fluorescence intensity, which correspond to changes in [Ca²⁺]i, using a fluorescence microscope or plate reader stimulate->measure analyze Analyze data to determine the IC₅₀ of the antagonist for inhibiting the agonist-induced calcium response measure->analyze end End analyze->end

Caption: Workflow for a calcium imaging assay.

Protocol Outline:

  • Cell Culture and Dye Loading: Cells expressing the target P2X receptor are cultured and then loaded with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM).

  • Antagonist Application: The cells are pre-incubated with various concentrations of the antagonist.

  • Agonist Stimulation: A P2X receptor agonist (e.g., α,β-methylene ATP) is added to the cells to induce calcium influx.

  • Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity of the calcium indicator.

  • Data Analysis: The inhibitory effect of the antagonist is quantified by determining the IC₅₀ value from the concentration-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion channel activity of P2X receptors in response to agonists and antagonists.

cluster_workflow Whole-Cell Patch-Clamp Workflow start Start patch Establish a whole-cell patch-clamp configuration on a cell expressing the target P2X receptor start->patch apply_agonist Apply a P2X receptor agonist to evoke an inward current patch->apply_agonist apply_antagonist Co-apply the agonist with varying concentrations of the antagonist apply_agonist->apply_antagonist record Record the resulting changes in membrane current apply_antagonist->record analyze Analyze the current inhibition to determine the IC₅₀ of the antagonist record->analyze end End analyze->end

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Protocol Outline:

  • Cell Preparation: Individual cells expressing the target P2X receptor are identified for recording.

  • Whole-Cell Configuration: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the cell's interior.

  • Agonist and Antagonist Application: The cell is perfused with a solution containing a P2X agonist to elicit an ionic current. Subsequently, the agonist is co-applied with different concentrations of the antagonist.

  • Current Recording: The changes in the agonist-evoked current in the presence of the antagonist are recorded.

  • Data Analysis: The extent of current inhibition is used to construct a concentration-response curve and determine the IC₅₀ of the antagonist.

Discussion and Conclusion

The experimental data clearly demonstrate that this compound is a highly potent and selective antagonist of P2X3 and P2X2/3 receptors, with significantly greater affinity for these subtypes compared to other P2 receptors.[1][3][4] Its selectivity provides a crucial advantage for dissecting the specific roles of P2X3-containing receptors in physiological and pathological processes, particularly in the context of pain.

In contrast, suramin and PPADS exhibit broad-spectrum activity across multiple P2X and P2Y receptor subtypes.[5][6] While they have been historically important tools for studying purinergic signaling, their lack of selectivity can lead to confounding results due to off-target effects. For instance, suramin has been shown to interact with a variety of other receptors and enzymes, including growth factor receptors and DNA polymerases.[10][11] Similarly, PPADS can affect other signaling pathways.[9]

For researchers aiming to specifically investigate the contribution of P2X3 and P2X2/3 receptors to cellular function or disease models, this compound offers a much more precise pharmacological tool. Its high potency and selectivity minimize the risk of off-target effects, leading to more reliable and interpretable data. The use of non-selective antagonists like suramin and PPADS should be approached with caution, and any findings should ideally be validated with more selective compounds like this compound.

References

A-317491: A Comparative Analysis of its Efficacy in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of A-317491, a potent and selective P2X3 and P2X2/3 receptor antagonist, in various preclinical pain models. Its performance is evaluated against other relevant therapeutic alternatives, supported by experimental data to inform future research and development in the field of analgesics.

Introduction

This compound is a non-nucleotide antagonist that has demonstrated significant potential in mitigating chronic pain states by blocking the action of ATP at P2X3 and P2X2/3 receptors, which are key players in nociceptive signaling.[1][2] This guide synthesizes available data on its efficacy, particularly in models of inflammatory and neuropathic pain, and provides a comparative context with other analgesics.

Mechanism of Action: Targeting the P2X3 Receptor

This compound exerts its analgesic effects by selectively antagonizing P2X3 and P2X2/3 receptors. These receptors are ligand-gated ion channels predominantly expressed on sensory afferent nerves.[1][2] When activated by extracellular ATP, released during tissue damage or inflammation, these channels open, leading to cation influx, depolarization, and the initiation of a pain signal. By blocking these receptors, this compound effectively interrupts this signaling cascade at a peripheral and central level.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_Receptor P2X3/P2X2/3 Receptor ATP->P2X3_Receptor Binds to Ion_Influx Cation Influx (Na+, Ca2+) P2X3_Receptor->Ion_Influx Opens Channel A317491 This compound A317491->P2X3_Receptor Blocks Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

P2X3 receptor signaling pathway and the inhibitory action of this compound.

Efficacy of this compound in Pain Models: Quantitative Data

The analgesic efficacy of this compound has been predominantly evaluated in rodent models of chronic inflammatory and neuropathic pain. The following table summarizes the key quantitative data, primarily presented as ED50 values (the dose of a drug that produces 50% of its maximum effect).

Pain ModelSpeciesBehavioral AssayRoute of AdministrationThis compound ED50Comparator(s)Comparator ED50 / Efficacy
Inflammatory Pain
Complete Freund's Adjuvant (CFA)RatThermal HyperalgesiaSubcutaneous (s.c.)30 µmol/kg[3][4]Naproxen (s.c.)10 mg/kg (significantly reversed hyperalgesia)
RatThermal HyperalgesiaIntrathecal (i.t.)30 nmol[1][2]--
RatThermal HyperalgesiaIntraplantar (i.pl.)300 nmol[1][2]--
RatMechanical HyperalgesiaSubcutaneous (s.c.)Dose-dependent reversal (72% at 10 mg/kg)[5]Naproxen (oral)10 mg/kg (93% reversal of mechanical allodynia)[6]
Neuropathic Pain
Chronic Constriction Injury (CCI)RatMechanical AllodyniaSubcutaneous (s.c.)10 µmol/kg[3]Gabapentin (i.p.)100 mg/kg (significant attenuation of allodynia)[7][8][9][10]
RatThermal HyperalgesiaSubcutaneous (s.c.)15 µmol/kg[3]Gabapentin (i.p.)100 mg/kg (significant attenuation of hyperalgesia)[7][8][9][10]
RatMechanical AllodyniaIntrathecal (i.t.)10 nmol[1][2]--
L5/L6 Nerve LigationRatMechanical AllodyniaIntrathecal (i.t.)10 nmol[1][2]--
Acute Pain
Various (Thermal, Mechanical, Capsaicin)Rat-Subcutaneous (s.c.)>100 µmol/kg (ineffective)[4]--
Postoperative PainRatMechanical AllodyniaSubcutaneous (s.c.)>100 µmol/kg (ineffective)[3]--

Of note, the R-enantiomer of this compound, A-317344, was found to be inactive in these chronic pain models, highlighting the stereospecificity of the interaction with the P2X3-containing channels.[3][4]

Comparison with Alternatives

Gefapixant (AF-219/MK-7264)

Gefapixant is another selective P2X3 and P2X2/3 receptor antagonist. In a rat model of inflammatory hyperalgesia (CFA), Gefapixant demonstrated efficacy comparable to naproxen in reducing mechanical sensitivity and weight-bearing discomfort.[11] In a neuropathic pain model, its efficacy was comparable to gabapentin.[11][12] While direct ED50 comparisons with this compound in the same studies are limited in the reviewed literature, the data suggests a similar therapeutic potential for targeting the P2X3 pathway.

Standard Analgesics
  • Naproxen: A non-steroidal anti-inflammatory drug (NSAID), naproxen is a standard comparator in inflammatory pain models. As shown in the table, it effectively reverses mechanical allodynia in the CFA model.[6]

  • Gabapentin: An anticonvulsant commonly used for neuropathic pain, gabapentin is a benchmark in models like the CCI. It has been shown to significantly attenuate both mechanical allodynia and thermal hyperalgesia.[7][8][9][10]

  • Morphine: In the CFA model, morphine has a minimum effective dose (MED) of 3.0 mg/kg for reversing hyperalgesia in Sprague-Dawley rats.[9] In the CCI model, a 6 mg/kg dose of morphine attenuated mechanical allodynia.[13]

  • Diclofenac: In a rat paw edema model, diclofenac showed anti-inflammatory effects comparable to serratiopeptidase.[8]

This compound's potency, particularly via intrathecal administration in neuropathic pain models, appears to be quite high (in the nmol range), suggesting a strong engagement of spinal P2X3 receptors.

Experimental Protocols

A standardized workflow is crucial for the reliable assessment of analgesic efficacy. The following diagram illustrates a typical experimental workflow for evaluating a test compound in a preclinical pain model.

Experimental_Workflow cluster_setup Model Induction and Baseline cluster_testing Drug Administration and Testing cluster_analysis Data Analysis Acclimation Animal Acclimation Baseline Baseline Nociceptive Testing (e.g., von Frey, Plantar Test) Acclimation->Baseline Induction Induction of Pain Model (e.g., CFA injection, CCI surgery) Baseline->Induction Development Pain Model Development (several days) Induction->Development Grouping Randomization into Treatment Groups Development->Grouping Administration Drug Administration (e.g., this compound, Vehicle, Comparator) Grouping->Administration Post_Dose_Testing Post-Dose Nociceptive Testing (at various time points) Administration->Post_Dose_Testing Data_Collection Data Collection and Tabulation Post_Dose_Testing->Data_Collection Statistics Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistics Results Determination of Efficacy (e.g., ED50 calculation) Statistics->Results

A typical experimental workflow for preclinical pain studies.
Key Methodologies:

  • Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain:

    • Induction: A single intraplantar injection of CFA into the hind paw of a rat induces a localized and persistent inflammation, characterized by edema, thermal hyperalgesia, and mechanical allodynia.[14][15][16]

    • Assessment of Thermal Hyperalgesia (Plantar Test): The animal is placed on a glass surface, and a radiant heat source is applied to the plantar surface of the paw. The latency to paw withdrawal is measured. A decrease in withdrawal latency indicates thermal hyperalgesia.[5][17][18][19][20]

    • Assessment of Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the paw. The force required to elicit a withdrawal response is determined. A lower withdrawal threshold indicates mechanical allodynia.[2][3][21][22][23]

  • Chronic Constriction Injury (CCI)-Induced Neuropathic Pain:

    • Induction: The sciatic nerve is loosely ligated at four locations, leading to the development of neuropathic pain symptoms, including mechanical allodynia and thermal hyperalgesia, in the ipsilateral paw.[23]

    • Assessment: Behavioral testing (von Frey and plantar tests) is conducted as described above to quantify the level of neuropathic pain.

Conclusion

The available preclinical data strongly support the efficacy of this compound in attenuating chronic inflammatory and neuropathic pain. Its high potency, particularly when administered directly to the spinal cord, underscores the significant role of P2X3 and P2X2/3 receptors in pain transmission. While it shows limited efficacy in acute pain models, its performance in chronic pain paradigms is comparable to or, in some aspects, potentially more potent than standard analgesics. Further direct comparative studies with other P2X3 antagonists like Gefapixant are warranted to fully delineate their relative therapeutic potential. The targeted mechanism of this compound offers a promising avenue for the development of novel analgesics for challenging chronic pain conditions.

References

A Comparative Guide to A-317491 and NF449 for P2X1 Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the physiological and pathological roles of the P2X1 receptor, the choice of a selective antagonist is paramount. This guide provides a detailed comparison of two commonly cited purinergic receptor antagonists, A-317491 and NF449, to inform the selection of the most appropriate tool for targeted P2X1 receptor studies. The evidence overwhelmingly indicates that NF449 is the superior choice for specific P2X1 receptor antagonism due to its high potency and selectivity, whereas this compound is unsuitable for this purpose.

Executive Summary

NF449 is a highly potent and selective antagonist for the P2X1 receptor, with affinity in the sub-nanomolar to nanomolar range.[1][2] In contrast, this compound is a potent antagonist of P2X3 and P2X2/3 receptors and demonstrates very weak activity at P2X1 receptors, with IC50 values typically in the micromolar range.[1][3] Therefore, for studies demanding specific inhibition of the P2X1 receptor, NF449 is the recommended tool.

Data Presentation: Potency and Selectivity

The following table summarizes the inhibitory potency (IC50/Ki) of NF449 and this compound across various P2X receptor subtypes.

CompoundReceptor SubtypeSpeciesPotency (IC50/Ki)Reference(s)
NF449 rP2X1RatIC50: 0.28 nM[2][4]
hP2X1HumanIC50: 0.05 nM[1][5]
hP2X1HumanKi: 6.6 nM[1]
rP2X1+5RatIC50: 0.69 nM[2][4]
rP2X2RatIC50: 47,000 nM[1][2]
rP2X2+3RatIC50: 120 nM[2][4]
rP2X3RatIC50: 1,820 nM[1][2]
P2X4RatIC50: >300,000 nM[2]
This compound hP2X3HumanKi: 22 nM[3]
rP2X3RatKi: 22 nM[3]
hP2X2/3HumanKi: 9 nM[3]
rP2X2/3RatKi: 92 nM[3]
Other P2 Receptors-IC50: >10 µM[3][6]

Mechanism of Action

NF449 is a suramin analogue that acts as a reversible, competitive antagonist at the P2X1 receptor.[1][5] Recent cryo-electron microscopy studies have revealed a unique binding mechanism where two molecules of NF449 occupy a single binding site at the interface of adjacent subunits of the human P2X1 receptor.[7][8] This dual-ligand binding overlaps with the canonical ATP-binding site, thereby competitively inhibiting channel activation.[7] This complex interaction is believed to contribute to its high potency and selectivity.[7]

This compound is a non-nucleotide antagonist that is potent and selective for P2X3 and P2X2/3 receptors.[3][9] It also functions as a competitive antagonist.[9] However, its affinity for the P2X1 receptor is more than 100-fold lower than for P2X3-containing receptors.[9][10]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures, the following diagrams are provided.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X1 P2X1 Receptor (Ligand-gated ion channel) ATP->P2X1 Binds and Activates NF449 NF449 (Antagonist) NF449->P2X1 Competitively Inhibits A317491 This compound (Weak Antagonist) A317491->P2X1 Very Weak Inhibition Ion_Influx Na+ / Ca2+ Influx P2X1->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., Muscle Contraction, Platelet Aggregation) Depolarization->Downstream

Caption: P2X1 receptor signaling and points of antagonism.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Prep Cell Preparation (e.g., HEK293 cells expressing hP2X1 or Xenopus oocytes) Dye_Loading Loading with Ca2+-sensitive dye (for Calcium Flux Assay) Cell_Prep->Dye_Loading Antagonist_Incubation Incubate with varying concentrations of NF449 or this compound Dye_Loading->Antagonist_Incubation Agonist_Addition Stimulate with ATP (agonist) Antagonist_Incubation->Agonist_Addition Measurement Measure response (e.g., intracellular Ca2+ change or ion current) Agonist_Addition->Measurement IC50_Calc Calculate IC50 values Measurement->IC50_Calc Comparison Compare potency and selectivity IC50_Calc->Comparison

Caption: Typical experimental workflow for comparing P2X1 antagonists.

Experimental Protocols

Common methodologies to determine the potency and selectivity of P2X1 receptor antagonists include two-electrode voltage clamp (TEVC) on Xenopus laevis oocytes and calcium flux assays in mammalian cell lines.

Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis Oocytes

This electrophysiological technique allows for the direct measurement of ion channel activity.

1. Oocyte Preparation and Receptor Expression:

  • Stage V-VI oocytes are harvested from Xenopus laevis.

  • Oocytes are injected with cRNA encoding the human or rat P2X1 receptor.

  • Injected oocytes are incubated for 2-5 days at 16-18°C to allow for receptor expression on the cell surface.[11]

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND96).

  • The oocyte is impaled with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl.[11]

  • The membrane potential is clamped at a holding potential, typically -60 mV.[11]

3. Data Acquisition:

  • A baseline current is established.

  • The agonist (e.g., ATP at a concentration that elicits a near-maximal response, such as EC90) is applied to induce an inward current.

  • After a washout period, the oocyte is pre-incubated with the antagonist (NF449 or this compound) at various concentrations.

  • The agonist is then co-applied with the antagonist, and the resulting current is measured.

  • The percentage of inhibition is calculated for each antagonist concentration, and an IC50 value is determined by fitting the data to a concentration-response curve.

Calcium Flux Assay

This high-throughput method measures changes in intracellular calcium concentration upon receptor activation.

1. Cell Culture and Preparation:

  • A mammalian cell line (e.g., HEK293 or CHO-K1) stably expressing the P2X1 receptor is cultured in 96-well plates.[1][12]

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) according to the manufacturer's protocol.[1]

2. Assay Procedure:

  • The cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[1]

  • Varying concentrations of the antagonist (NF449 or this compound) are added to the wells and incubated for a specific period.

  • A baseline fluorescence reading is taken.

  • An EC80 concentration of the agonist (ATP) is added to stimulate the P2X1 receptors.

  • The change in fluorescence, corresponding to the influx of extracellular calcium, is measured using a fluorescence plate reader.

3. Data Analysis:

  • The inhibitory effect of the antagonist is calculated as the percentage reduction of the agonist-induced calcium response.

  • IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration.

Off-Target Effects

NF449: While highly selective for P2X1 over other P2X receptors, NF449 has been shown to act as a Gsα-selective G protein antagonist.[4][13] It can inhibit adenylyl cyclase activity and interfere with the coupling of β-adrenergic receptors to Gs.[4] At high concentrations, it may also non-selectively inhibit P2Y1 and/or P2Y12 receptors.[4][13]

This compound: this compound is highly selective for P2X3 and P2X2/3 receptors over other P2 receptor subtypes and a wide range of other neurotransmitter receptors, ion channels, and enzymes.[3][6]

Conclusion

For researchers specifically targeting the P2X1 receptor, NF449 is the antagonist of choice due to its exceptional potency and selectivity.[1][14] Its sub-nanomolar to nanomolar affinity allows for precise investigation of P2X1-mediated physiological and pathological processes with minimal confounding effects from other P2X subtypes.[1] this compound, while a valuable tool for studying P2X3 and P2X2/3 receptors, particularly in the context of pain, is not suitable for P2X1 receptor research due to its very low potency at this subtype.[1][3] The use of this compound in P2X1 studies would necessitate high concentrations that would likely lead to non-specific effects and ambiguous results. Therefore, this guide strongly recommends the use of NF449 for dedicated P2X1 receptor pharmacology studies.

References

A-317491: A Comparative Analysis of Cross-Reactivity with Other Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A-317491 is a potent and selective non-nucleotide antagonist of the P2X3 and P2X2/3 purinergic receptors, which are ligand-gated ion channels activated by adenosine triphosphate (ATP).[1][2][3][4][5] These receptors are predominantly expressed on sensory neurons and are implicated in nociceptive pathways, making them attractive targets for the development of novel analgesics.[1][6][7] This guide provides a comprehensive comparison of the cross-reactivity of this compound with other receptors, supported by quantitative data and detailed experimental protocols.

Quantitative Analysis of Receptor Binding Affinity

This compound demonstrates high affinity for both human and rat P2X3 and P2X2/3 receptors, with inhibitory constant (Ki) values in the low nanomolar range. In contrast, it exhibits significantly lower affinity for other P2X receptor subtypes and a wide panel of other neurotransmitter receptors, ion channels, and enzymes, underscoring its high selectivity.

ReceptorSpeciesAssay TypeThis compound Ki (nM)This compound IC50 (nM)Reference
P2X3 HumanCalcium Flux22-[3][6]
RatCalcium Flux22-[6]
P2X2/3 HumanCalcium Flux9-[3][6]
RatCalcium Flux92-[6]
P2X1 HumanRadioligand Binding->10,000[4][8]
P2X2 HumanRadioligand Binding->10,000[8]
Other P2 Receptors -Calcium Flux->10,000[1][2][4][5]
Other Neurotransmitter Receptors, Ion Channels, and Enzymes -Various->10,000[1][2][4][5]

Note: A lower Ki or IC50 value indicates a higher binding affinity or inhibitory potency, respectively. The data clearly illustrates the high selectivity of this compound for P2X3 and P2X2/3 receptors. The R-enantiomer of this compound, A-317344, is significantly less active, demonstrating the stereospecificity of the interaction.[1][2][4][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of this compound.

Radioligand Binding Assay for P2X2/3 Receptors

This protocol outlines a competitive binding assay using [3H]this compound to determine the affinity of test compounds for the human P2X2/3 receptor.

Materials:

  • Receptor Source: Membranes from 1321N1 cells stably expressing human P2X2/3 receptors.

  • Radioligand: [3H]this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of unlabeled this compound (e.g., 10 µM).

  • Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B).

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet with fresh buffer and resuspend. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, varying concentrations of the test compound, a fixed concentration of [3H]this compound (e.g., 0.9 nM, the Kd value), and the membrane preparation.[8][9] For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of unlabeled this compound is added.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis prep1 Culture 1321N1 cells expressing hP2X2/3 prep2 Homogenize cells in lysis buffer prep1->prep2 prep3 Centrifuge and wash membrane pellet prep2->prep3 prep4 Resuspend and determine protein concentration prep3->prep4 assay1 Add buffer, test compound, [3H]this compound, and membranes to 96-well plate prep4->assay1 assay2 Incubate to reach equilibrium analysis1 Filter to separate bound and free radioligand assay2->analysis1 analysis2 Wash filters analysis1->analysis2 analysis3 Measure radioactivity with scintillation counter analysis2->analysis3 analysis4 Calculate specific binding analysis3->analysis4 analysis5 Determine IC50 and Ki values analysis4->analysis5

Caption: Workflow for Radioligand Binding Assay.

Calcium Flux Assay for P2X3 Receptors

This protocol describes a functional assay to measure the inhibition of ATP-induced calcium influx in cells expressing P2X3 receptors by this compound.

Materials:

  • Cell Line: 1321N1 or HEK293 cells stably expressing human or rat P2X3 receptors.

  • Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Agonist: α,β-methylene ATP (α,β-meATP), a stable ATP analog that activates P2X3 receptors.

  • Instrumentation: Fluorescence microplate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

  • Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye in assay buffer for 45-60 minutes at 37°C.

  • Cell Washing: Gently wash the cells with fresh assay buffer to remove extracellular dye.

  • Compound Incubation: Add varying concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at 37°C.

  • Calcium Flux Measurement:

    • Establish a baseline fluorescence reading for each well.

    • Add a fixed concentration of the agonist (α,β-meATP) to all wells simultaneously using the instrument's injector.

    • Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the vehicle control and plot the percentage of inhibition against the logarithm of the this compound concentration to calculate the IC50 value.

Signaling Pathways

This compound acts as a competitive antagonist at P2X3 and P2X2/3 receptors.[10] These receptors are ATP-gated cation channels. Upon binding of ATP, the channel opens, leading to an influx of cations, primarily Na+ and Ca2+. This influx causes depolarization of the cell membrane and initiates downstream signaling cascades, particularly in nociceptive neurons, leading to the sensation of pain. This compound blocks this process by preventing ATP from binding to the receptor.

G cluster_pathway P2X3/P2X2/3 Receptor Signaling Pathway ATP ATP Receptor P2X3 / P2X2/3 Receptor (Ligand-gated ion channel) ATP->Receptor Binds and Activates A317491 This compound A317491->Receptor Competitively Inhibits ChannelOpening Channel Opening Receptor->ChannelOpening CationInflux Cation Influx (Na+, Ca2+) ChannelOpening->CationInflux Depolarization Membrane Depolarization CationInflux->Depolarization NociceptiveSignal Nociceptive Signal Transduction Depolarization->NociceptiveSignal

Caption: this compound Antagonism of P2X3/P2X2/3 Signaling.

References

A Comparative Analysis of A-317491 and Gefapixant: Two P2X3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A-317491 and gefapixant are both antagonists of the P2X3 receptor, an ATP-gated ion channel implicated in sensory signaling pathways. While both compounds target the same receptor family, their development and therapeutic focus have diverged significantly. This compound has been extensively characterized in preclinical models of chronic pain, whereas gefapixant has progressed through clinical trials and gained approval for the treatment of refractory or unexplained chronic cough.

This guide provides a detailed comparative analysis of this compound and gefapixant, presenting their pharmacological profiles, preclinical efficacy, and clinical findings. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of P2X3 receptor modulation.

Mechanism of Action and Signaling Pathway

Both this compound and gefapixant exert their effects by blocking the activation of P2X3 and P2X2/3 receptors on sensory neurons.[1][2] These receptors are ATP-gated ion channels, and their activation by extracellular ATP, released in response to tissue damage or inflammation, leads to cation influx, depolarization, and the initiation of an action potential.[3][4] This signaling cascade is crucial in the perception of pain and the initiation of the cough reflex.

This compound is a potent, selective, and non-nucleotide competitive antagonist of P2X3 and P2X2/3 receptors.[5][6][7] In contrast, gefapixant is described as a selective P2X3 receptor antagonist with some activity against the P2X2/3 receptor subtype.[2][8][9]

G cluster_0 cluster_1 cluster_2 ATP ATP P2X3/P2X2/3 Receptor P2X3/P2X2/3 Receptor ATP->P2X3/P2X2/3 Receptor Binds and Activates Cation Influx (Na+, Ca2+) Cation Influx (Na+, Ca2+) P2X3/P2X2/3 Receptor->Cation Influx (Na+, Ca2+) Opens Channel This compound / Gefapixant This compound / Gefapixant This compound / Gefapixant->P2X3/P2X2/3 Receptor Antagonizes Membrane Depolarization Membrane Depolarization Cation Influx (Na+, Ca2+)->Membrane Depolarization Action Potential Action Potential Membrane Depolarization->Action Potential Pain Sensation / Cough Reflex Pain Sensation / Cough Reflex Action Potential->Pain Sensation / Cough Reflex Initiates

Figure 1: P2X3 Receptor Signaling Pathway and Antagonist Action.

Comparative Pharmacological Data

The following tables summarize the available quantitative data for this compound and gefapixant, highlighting their binding affinities and functional potencies.

Compound Target Species Assay Value Reference
This compound hP2X3HumanKi22 nM[1]
rP2X3RatKi22 nM[1]
hP2X2/3HumanKi9 nM[1]
rP2X2/3RatKi92 nM[1]
Dorsal Root Ganglion CurrentsRatIC5015 nM[1]
Gefapixant hP2X3HumanIC50~30 nM[10]
hP2X2/3HumanIC50100-250 nM[10]

Table 1: In Vitro Pharmacological Profile

Compound Model Species Endpoint ED50 Reference
This compound CFA-induced Thermal HyperalgesiaRats.c.30 µmol/kg[5]
Chronic Nerve Constriction (Thermal Hyperalgesia)Rats.c.15 µmol/kg[5]
Chronic Nerve Constriction (Mechanical Allodynia)Rats.c.10 µmol/kg[5]
CFA model of chronic thermal hyperalgesiaRatIntrathecal30 nmol[11]
CFA model of chronic thermal hyperalgesiaRatIntraplantar300 nmol[11]
Neuropathic pain (mechanical allodynia)RatIntrathecal10 nmol[11]

Table 2: In Vivo Preclinical Efficacy of this compound in Pain Models

Preclinical and Clinical Development

This compound: A Preclinical Tool for Pain Research

This compound has been instrumental in elucidating the role of P2X3 and P2X2/3 receptors in various pain states.[5][7] Preclinical studies have demonstrated its efficacy in rodent models of chronic inflammatory and neuropathic pain.[5][12] However, this compound exhibits low water solubility and oral bioavailability, which has likely limited its clinical development.[6]

Gefapixant: A Clinically Approved Treatment for Chronic Cough

Gefapixant has been successfully developed and approved for the treatment of refractory or unexplained chronic cough in adults.[2][13] Its efficacy and safety have been established in two large Phase 3 clinical trials, COUGH-1 and COUGH-2.[13][14]

Trial Dose Primary Endpoint Result Reference
COUGH-1 45 mg twice dailyReduction in 24-hour cough frequency at 12 weeks18.45% reduction vs. placebo[15][16]
COUGH-2 45 mg twice dailyReduction in 24-hour cough frequency at 24 weeks14.64% reduction vs. placebo[15][16]

Table 3: Key Efficacy Results from Gefapixant Phase 3 Trials

The most common adverse events reported in the gefapixant trials were taste-related.[16][17]

Experimental Protocols

In Vitro Calcium Flux Assay (for this compound)

Objective: To determine the potency of this compound in blocking P2X3 and P2X2/3 receptor-mediated calcium influx.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human or rat P2X3 or P2X2/3 receptors are cultured in appropriate media.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control.

  • Agonist Stimulation: The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is added to the cells to stimulate calcium influx.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.[3][5]

G Cell Seeding Cell Seeding Dye Loading Dye Loading Cell Seeding->Dye Loading Compound Incubation Compound Incubation Dye Loading->Compound Incubation Agonist Stimulation Agonist Stimulation Compound Incubation->Agonist Stimulation Fluorescence Reading Fluorescence Reading Agonist Stimulation->Fluorescence Reading Data Analysis Data Analysis Fluorescence Reading->Data Analysis

Figure 2: Calcium Flux Assay Workflow.

In Vivo Chronic Constriction Injury (CCI) Model (for this compound)

Objective: To evaluate the efficacy of this compound in a rat model of neuropathic pain.

Methodology:

  • Surgical Procedure: Under anesthesia, the sciatic nerve of adult male Sprague-Dawley rats is exposed, and four loose chromic gut ligatures are tied around it.

  • Post-operative Recovery: Animals are allowed to recover for a period of days to weeks to allow for the development of neuropathic pain behaviors.

  • Behavioral Testing: Mechanical allodynia (response to a non-noxious stimulus) is assessed using von Frey filaments, and thermal hyperalgesia (exaggerated response to a thermal stimulus) is measured using a plantar test device. Baseline measurements are taken before drug administration.

  • Drug Administration: this compound is administered via subcutaneous (s.c.) injection at various doses.

  • Post-treatment Behavioral Testing: Behavioral assessments are repeated at specific time points after drug administration.

  • Data Analysis: The dose-dependent reversal of mechanical allodynia and thermal hyperalgesia is determined, and the effective dose 50 (ED50) is calculated.[5][7]

G CCI Surgery CCI Surgery Recovery Recovery CCI Surgery->Recovery Baseline Behavioral Testing Baseline Behavioral Testing Recovery->Baseline Behavioral Testing Drug Administration Drug Administration Baseline Behavioral Testing->Drug Administration Post-treatment Testing Post-treatment Testing Drug Administration->Post-treatment Testing Data Analysis Data Analysis Post-treatment Testing->Data Analysis

Figure 3: Chronic Constriction Injury Model Workflow.

Phase 3 Clinical Trial Design (for Gefapixant)

Objective: To evaluate the efficacy and safety of gefapixant in reducing cough frequency in adults with refractory or unexplained chronic cough.

Methodology:

  • Study Design: Multinational, randomized, double-blind, placebo-controlled studies (COUGH-1 and COUGH-2).[13]

  • Participants: Adults with a diagnosis of refractory or unexplained chronic cough for at least one year.

  • Randomization: Participants are randomly assigned to receive gefapixant (e.g., 45 mg twice daily) or a placebo.

  • Primary Endpoint: The primary efficacy endpoint is the change in 24-hour cough frequency, objectively measured using a sound recording device, from baseline to a specified time point (e.g., 12 or 24 weeks).[14]

  • Secondary Endpoints: Secondary endpoints include patient-reported outcomes such as cough severity (measured on a visual analog scale) and cough-related quality of life (e.g., using the Leicester Cough Questionnaire).[17]

  • Safety Monitoring: Adverse events are monitored throughout the study.

  • Data Analysis: Statistical analysis is performed to compare the change in cough frequency and other endpoints between the gefapixant and placebo groups.[18]

G Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Period Treatment Period Randomization->Treatment Period Data Collection Data Collection Treatment Period->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis

Figure 4: Phase 3 Clinical Trial Workflow.

Conclusion

This compound and gefapixant, while both targeting P2X3-containing receptors, represent two distinct stages and applications of drug development. This compound has proven to be a valuable research tool for understanding the role of P2X3 receptors in pain, with a wealth of preclinical data supporting its potent antagonist activity. However, its pharmaceutical properties have likely hindered its clinical progression. In contrast, gefapixant has successfully navigated the clinical trial process, demonstrating a modest but statistically significant effect in reducing cough frequency in patients with a debilitating condition, leading to its approval as a first-in-class therapy. This comparative analysis underscores the different paths a molecule can take from discovery to either a powerful experimental compound or a clinically impactful therapeutic.

References

Safety Operating Guide

Navigating the Disposal of A-317491: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of investigational compounds like A-317491 are paramount for ensuring laboratory safety and environmental protection. While specific disposal protocols are often found in a compound's Safety Data Sheet (SDS), this guide provides essential, immediate safety and logistical information based on general best practices for laboratory chemical waste.

This compound is a potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, playing a significant role in pain research.[1][2] Due to its biological activity, it is imperative to handle and dispose of this compound with care to prevent unintended environmental release or exposure.

Core Disposal and Decontamination Procedures

The disposal of this compound should always be in accordance with local, state, and federal regulations, as well as institutional guidelines.[3][4][5] Never dispose of this compound down the drain or in regular trash.[6]

Step-by-Step Disposal Plan:

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.[4]

    • Segregate solid waste (e.g., contaminated personal protective equipment (PPE), weighing boats, and vials) from liquid waste (e.g., unused solutions, solvent rinsates).

    • Store waste in clearly labeled, sealed, and chemically compatible containers.[4][5] The label should include "Hazardous Waste" and the full chemical name: this compound.

  • Solid Waste Disposal:

    • Collect all solid materials that have come into contact with this compound in a designated, lined hazardous waste container.

    • This includes gloves, absorbent pads, and any other contaminated disposables.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound, including stock solutions, experimental solutions, and the first rinse of emptied containers.

    • Store in a sealed, leak-proof, and appropriately labeled hazardous waste container.

  • Decontamination of Glassware and Surfaces:

    • For reusable glassware, rinse with a suitable solvent (e.g., ethanol or DMSO, depending on the initial solvent used for the this compound solution) and collect the rinsate as hazardous liquid waste.

    • After the initial rinse, wash with an appropriate laboratory detergent and water.

    • For work surfaces, wipe down with a cloth dampened with a suitable solvent, followed by a standard laboratory cleaning agent. Dispose of the cleaning materials as solid hazardous waste.

  • Disposal of "Empty" Containers:

    • An "empty" container that held this compound should still be treated as hazardous waste unless triple-rinsed.[3]

    • To triple-rinse, use a solvent capable of dissolving this compound. Collect all rinsate as hazardous liquid waste.[3]

    • After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab waste.[3]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4] Do not allow hazardous waste to accumulate in the laboratory.[4][7]

Key Data for Safe Handling

The following table summarizes important quantitative data for this compound, crucial for risk assessment and experimental planning.

PropertyValueSpecies
Ki for P2X3 Receptor 22 nMHuman[2]
Ki for P2X2/3 Receptor 9 nMHuman[2]
IC50 (DRG currents) 15 nMRat[8]
Storage (Solid) -20°CN/A[9]
Storage (in DMSO) -80°C (2 years), -20°C (1 year)N/A[9]

Experimental Protocols Referenced

The biological activity data for this compound is based on established experimental protocols:

  • Receptor Binding Assays: The inhibitory constants (Ki) were determined using radioligand binding assays with membranes from cells expressing recombinant human or rat P2X3 and P2X2/3 receptors.

  • Calcium Flux Assays: The potency of this compound in blocking receptor-mediated calcium flux is measured using fluorescent calcium indicators in cells expressing the target receptors.

  • Electrophysiology: The IC50 for blocking dorsal root ganglion (DRG) currents is determined using patch-clamp electrophysiology techniques on cultured rat DRG neurons.

Disposal Workflow and Signaling Pathway Diagrams

To aid in the decision-making process for chemical disposal and to visualize the compound's mechanism of action, the following diagrams are provided.

G This compound Disposal Decision Workflow start This compound Waste Generated is_liquid Is the waste liquid? start->is_liquid liquid_waste Collect in a labeled, sealed liquid hazardous waste container. is_liquid->liquid_waste Yes is_solid Is the waste solid? is_liquid->is_solid No contact_ehs Contact EHS for waste pickup. liquid_waste->contact_ehs solid_waste Collect in a labeled, lined solid hazardous waste container. is_solid->solid_waste Yes is_empty Is it an 'empty' container? is_solid->is_empty No solid_waste->contact_ehs triple_rinse Triple-rinse with appropriate solvent. is_empty->triple_rinse Yes uncontaminated Uncontaminated Waste (e.g., outer packaging) is_empty->uncontaminated No collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as non-hazardous lab glass/plastic. collect_rinsate->dispose_container dispose_container->contact_ehs regular_trash Dispose in regular trash. uncontaminated->regular_trash

Caption: A logical workflow for the proper segregation and disposal of this compound waste.

G This compound Signaling Pathway Inhibition ATP ATP P2X3_P2X2_3 P2X3 & P2X2/3 Receptors (on sensory neurons) ATP->P2X3_P2X2_3 Binds to and activates Ion_Channel Ion Channel Opening (Ca2+, Na+ influx) P2X3_P2X2_3->Ion_Channel A317491 This compound A317491->P2X3_P2X2_3 Antagonizes/Blocks Depolarization Neuronal Depolarization Ion_Channel->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

Caption: this compound blocks ATP from activating P2X3 and P2X2/3 receptors, inhibiting pain signals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A-317491
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
A-317491

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.